molecular formula C19H20FNO3 B7796412 Paroxetine CAS No. 130855-15-1

Paroxetine

Cat. No.: B7796412
CAS No.: 130855-15-1
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paroxetine is a high-potency, selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience and psychiatric research . It functions by selectively inhibiting the presynaptic serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . A key characteristic of this compound is its high selectivity for the serotonin transporter, exhibiting little affinity for adrenergic, dopaminergic, or histaminergic receptors, though it does show some affinity for muscarinic cholinergic receptors . This pharmacological profile makes it a valuable tool for studying the role of the serotonin system in various disorders. Research applications for this compound include investigations into major depressive disorder, various anxiety disorders (such as panic disorder, social anxiety disorder, and generalized anxiety disorder), obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD) . Its mechanism of action in alleviating the vasomotor symptoms of menopause (e.g., hot flashes) is also an area of study, potentially related to its effects on central thermoregulation . From a pharmacokinetic perspective, this compound is extensively absorbed and undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 enzyme, making it a relevant compound for pharmacogenomic studies . It has a high protein binding capacity (93-95%) and an average elimination half-life of approximately 21 hours . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64006-44-6 (maleate), 78246-49-8 (hydrochloride), 110429-35-1 (HCl hemihydrate), 72471-80-8 (acetate)
Record name Paroxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023425
Record name (-)-Paroxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

451.7±45.0
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/, In water, 1,131 mg/L at 25 °C, 8.53e-03 g/L
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61869-08-7, 130855-15-1
Record name (-)-Paroxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61869-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Paroxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VRH5220H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Q7TW8BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-138, Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/, 129 - 131 °C
Record name Paroxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAROXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paroxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Paroxetine's Mechanism of Action on the Serotonin Transporter (SERT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), exerts its therapeutic effects by binding to the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. This guide provides a detailed examination of the molecular interactions between this compound and SERT, the conformational changes induced, and the downstream consequences for serotonin signaling. It consolidates quantitative data, outlines experimental methodologies, and visually represents key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to SERT and this compound

The serotonin transporter (SERT, or SLC6A4) is a member of the neurotransmitter:sodium symporter (NSS) family, responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis. SERT cotransports 5-HT with Na+ and Cl- ions and antiports K+ ions.

This compound is a phenylpiperidine derivative that acts as a potent and selective inhibitor of SERT. By blocking serotonin reuptake, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

Molecular Mechanism of this compound Action on SERT

This compound binds to a central, high-affinity allosteric site within the SERT protein, distinct from the serotonin binding site. This binding event locks the transporter in an outward-open conformation, preventing the conformational changes necessary for serotonin translocation across the cell membrane.

Crystal structures of human SERT in complex with this compound have revealed the precise binding pocket. Key residues involved in this interaction include Arg104, Ile172, Tyr176, and Phe335. This compound's binding stabilizes the outward-open state, effectively trapping the transporter and preventing it from completing its transport cycle.

Quantitative Analysis of this compound-SERT Interaction

The affinity and potency of this compound for SERT have been extensively characterized using various in vitro techniques. The following tables summarize key quantitative data from radioligand binding and synaptosomal uptake assays.

Table 1: Binding Affinity of this compound for Human SERT

ParameterValueRadioligandCell Type/TissueReference
Ki0.09 nM[3H]this compoundHuman platelets
Ki0.16 nM[3H]CitalopramHEK293 cells
Kd0.1 nM[3H]this compoundHuman brain cortex

Table 2: Inhibitory Potency of this compound on Serotonin Uptake

ParameterValueAssay TypeCell Type/TissueReference
IC500.7 nM[3H]5-HT uptakeRat synaptosomes
IC501.1 nM[3H]5-HT uptakeHuman platelets
Ki0.28 nM[3H]5-HT uptakeHEK293 cells

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of this compound for SERT by quantifying its ability to displace a radiolabeled ligand that binds to the transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing SERT (e.g., human platelets, HEK293 cells).

  • Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]this compound or [3H]citalopram) and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Synaptosomal [3H]5-HT Uptake Assay

This functional assay measures the potency of this compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from brain tissue (e.g., rat cortex) by differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: [3H]5-HT is added to initiate the uptake reaction.

  • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [3H]5-HT accumulated within the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of serotonin uptake, is determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

This compound's Effect on the SERT Transport Cycle

The following diagram illustrates how this compound binding arrests the SERT transport cycle.

SERT_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SERT_Outward_Open SERT (Outward-Open) SERT_Outward_Occluded SERT-5HT-Na-Cl (Outward-Occluded) SERT_Outward_Open->SERT_Outward_Occluded 5-HT, Na+, Cl- bind Paroxetine_Bound SERT-Paroxetine (Locked Outward-Open) SERT_Outward_Open->Paroxetine_Bound binds SERT_Inward_Open SERT (Inward-Open) SERT_Outward_Occluded->SERT_Inward_Open Conformational Change SERT_Inward_Occluded SERT-K (Inward-Occluded) SERT_Inward_Open->SERT_Inward_Occluded K+ binds 5HT_int 5-HT SERT_Inward_Open->5HT_int 5-HT release Na_int Na+ SERT_Inward_Open->Na_int Cl_int Cl- SERT_Inward_Open->Cl_int SERT_Inward_Occluded->SERT_Outward_Open K+ release 5HT_ext 5-HT Na_ext Na+ Cl_ext Cl- This compound This compound This compound->Paroxetine_Bound K_int K+ Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare SERT-expressing membranes Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagents Prepare radioligand ([3H]Citalopram) and unlabeled this compound dilutions Reagents->Incubation Filtration Separate bound and free ligand via rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation Filtration->Counting Plotting Plot % inhibition vs. This compound concentration Counting->Plotting IC50_Calc Determine IC50 value Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Paroxetine's Interaction with the Serotonin Transporter: A Technical Guide to Binding Kinetics and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics and affinity of paroxetine (B1678475) for the serotonin (B10506) transporter (SERT). This compound, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of various neuropsychiatric disorders. Its therapeutic efficacy is intrinsically linked to its high-affinity interaction with SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated molecular and cellular signaling pathways.

Quantitative Analysis of this compound-SERT Interaction

The interaction between this compound and the serotonin transporter is characterized by high affinity and slow dissociation kinetics. Numerous studies have quantified these parameters, providing a consistent picture of a potent and durable binding event. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.

ParameterValue (nM)Species/SystemReference
Kd <1Not specified[4]
0.14Wild-type human SERT[4]
0.0702 ± 0.0006Human SERT[5]
Ki ~1Not specified[4]
0.25Human SERT (inhibition of [3H]5-HT uptake)[4]
3.4Drosophila melanogaster SERT (dmSERT)[4]
397Gallus gallus SERT (ggSERT)[4]
IC50 4 ± 1Wild-type SERT in HEK293 cells[6]

Table 1: this compound Binding Affinity for the Serotonin Transporter (SERT). This table presents the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) of this compound for SERT from various sources and experimental systems.

ParameterValueSpecies/SystemReference
koff (off-rate) Extremely slowNot specified[4]
t1/2 (dissociation) 130 - 140 minutesRat brain membranes[7]
Calculated koff *~8.25 x 10-5 s-1 to ~8.91 x 10-5 s-1Rat brain membranes
kon (on-rate) Not explicitly reported--

Table 2: this compound Binding Kinetics for the Serotonin Transporter (SERT). This table outlines the kinetic parameters of the this compound-SERT interaction. The dissociation rate constant (koff) was calculated from the half-life (t1/2) using the formula koff = 0.693 / t1/2. A direct experimental value for the association rate constant (kon) was not found in the reviewed literature.

Experimental Protocols

The determination of this compound's binding kinetics and affinity for SERT predominantly relies on radioligand binding assays. These assays are a robust method for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Kd and Bmax Determination

This protocol outlines a typical saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the serotonin transporter.

1. Membrane Preparation:

  • Tissues (e.g., brain cortex) or cells expressing SERT are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Assay Setup:

  • A series of tubes are prepared with increasing concentrations of [3H]this compound (e.g., 0.01-10 nM).

  • For each concentration of radioligand, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled this compound or another high-affinity SERT ligand) to determine non-specific binding.

3. Incubation:

  • A fixed amount of the membrane preparation is added to each tube.

  • The reaction is incubated at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The filters are placed in scintillation vials with scintillation cocktail.

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • The specific binding data is then plotted against the concentration of [3H]this compound.

  • The Kd and Bmax values are determined by fitting the data to a one-site binding (hyperbola) model using non-linear regression analysis.

Competition Binding Assay for Ki Determination

This protocol describes a competition binding experiment to determine the inhibition constant (Ki) of this compound, which reflects its affinity for the receptor in the presence of a competing radioligand.

1. Assay Setup:

  • A fixed concentration of a suitable radioligand that binds to SERT (e.g., [3H]citalopram or [3H]serotonin) is used.

  • A series of tubes are prepared with increasing concentrations of unlabeled this compound.

2. Incubation, Separation, and Quantification:

  • The membrane preparation is incubated with the radioligand and the varying concentrations of this compound until equilibrium is reached.

  • The separation of bound and free radioligand and the quantification of radioactivity are performed as described in the saturation binding assay.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration.

  • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining this compound's binding affinity and the downstream signaling pathways affected by its interaction with SERT.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Series ([3H]this compound) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (Unlabeled this compound) Competitor_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression Analysis Data_Processing->Curve_Fitting Results Determine Kd, Bmax, Ki Curve_Fitting->Results

Caption: Workflow for Radioligand Binding Assay.

Paroxetine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_downstream Downstream Intracellular Signaling This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Binds and Inhibits Serotonin_Extracellular Increased Synaptic Serotonin SERT->Serotonin_Extracellular Leads to PKC Protein Kinase C (PKC) Serotonin_Extracellular->PKC Activates CREB cAMP Response Element-Binding Protein (CREB) PKC->CREB Phosphorylates & Activates BDNF Brain-Derived Neurotrophic Factor (BDNF) Expression CREB->BDNF Increases Transcription Neuronal_Plasticity Increased Neuronal Plasticity & Survival BDNF->Neuronal_Plasticity Promotes

Caption: this compound's Downstream Signaling Cascade.

Conclusion

This compound's high affinity for the serotonin transporter, characterized by a low nanomolar to picomolar dissociation constant and a slow dissociation rate, underpins its potent and sustained inhibition of serotonin reuptake. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other SERT-targeting compounds. The visualization of the downstream signaling pathways highlights the complex cellular adaptations that likely contribute to the therapeutic effects of this compound beyond simple reuptake inhibition, involving the modulation of key intracellular cascades that regulate neuronal plasticity and survival. This comprehensive understanding is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

Allosteric Modulation of the Serotonin Transporter (SERT) by Paroxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Paroxetine (B1678475) is a potent and highly selective SSRI known for its high-affinity binding to SERT. Beyond its canonical competitive inhibition at the primary substrate-binding site (S1), evidence suggests that this compound also acts as an allosteric modulator of SERT, influencing the transporter's conformational dynamics and ligand interactions. This technical guide provides a comprehensive overview of the allosteric modulation of SERT by this compound, consolidating quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and potential signaling consequences. While the direct downstream signaling effects of this compound's allosteric action on SERT are still under investigation, this document also explores a significant off-target signaling pathway involving G protein-coupled receptor kinase 2 (GRK2).

Mechanism of Action: Orthosteric Inhibition and Allosteric Modulation

This compound primarily functions by binding to the central, orthosteric substrate-binding site (S1) of SERT, located within the transmembrane domain.[1] This competitive inhibition blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action on postsynaptic and presynaptic receptors.

In addition to its orthosteric action, this compound is also reported to interact with a low-affinity allosteric site located in the extracellular vestibule of the transporter.[2][3] This allosteric binding is thought to modulate the dissociation rate of ligands from the primary S1 site.[3] However, this allosteric effect is considered less pronounced than that observed with other SSRIs like escitalopram.[1][4] The precise binding orientation of this compound at the S1 site remains a subject of debate, with studies suggesting different possible poses (termed ABC and ACB) for its constituent chemical moieties.[2]

Quantitative Data on this compound-SERT Interaction

The following tables summarize key quantitative parameters of this compound's interaction with SERT, compiled from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for the Serotonin Transporter (SERT)

ParameterSpecies/SystemValueReference
Kd (dissociation constant)Human SERT<1 nM[1]
Ki (inhibition constant) for 5-HT uptakeHuman SERT~1 nM[1]
Binding Affinity (pM)Human SERT (central site)70.2 ± 0.6[4]

Table 2: Comparative Binding Affinities for Monoamine Transporters

TransporterBinding Affinity (nM)Reference
SERT~0.07[4]
Norepinephrine Transporter (NET)40 ± 0.2[4]
Dopamine Transporter (DAT)490 ± 20.0[4]

Table 3: In Vivo SERT Occupancy by this compound

DosageBrain RegionMean SERT OccupancyReference
20 mg/dayMidbrain66.4 ± 9.5%[5]
20 mg/dayThalamus63.0 ± 9.6%[5]
20 mg/dayStriatum61.3 ± 10.9%[5]

Key Experimental Protocols

Detailed methodologies for investigating the allosteric modulation of SERT by this compound are crucial for reproducible research. Below are protocols for two fundamental assays.

Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) of SERT using a radiolabeled ligand, such as [3H]-paroxetine.

Materials:

  • Cell membranes or tissue homogenates expressing SERT.

  • [3H]-paroxetine (radioligand).

  • Non-radiolabeled this compound or another high-affinity SERT ligand (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of [3H]-paroxetine in the binding buffer.

  • In a series of tubes, add a constant amount of membrane preparation.

  • To each tube, add the varying concentrations of [3H]-paroxetine.

  • For the determination of non-specific binding, add a high concentration of non-radiolabeled this compound (e.g., 1 µM) to a parallel set of tubes.

  • Incubate the samples at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using saturation binding analysis (e.g., Scatchard plot) to determine Kd and Bmax.

Synaptosomal Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the potency of this compound to inhibit the reuptake of serotonin into synaptosomes, providing an IC50 value.

Materials:

  • Synaptosomal preparation from a brain region rich in SERT (e.g., striatum, hippocampus).

  • [3H]-5-HT (radiolabeled serotonin).

  • This compound solutions of varying concentrations.

  • Uptake buffer (e.g., Krebs-Ringer buffer containing appropriate ions and glucose).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare synaptosomes from the desired brain tissue.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for a defined period.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]-5-HT.

  • Incubate for a short period at 37°C to allow for uptake.

  • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

  • Measure the radioactivity retained on the filters, which represents the amount of [3H]-5-HT taken up by the synaptosomes.

  • Determine non-specific uptake in parallel samples incubated at 0-4°C or in the presence of a high concentration of a SERT inhibitor.

  • Calculate the specific uptake at each this compound concentration.

  • Plot the percentage of inhibition of 5-HT uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's interaction with SERT and its potential signaling consequences.

Allosteric_Modulation_of_SERT cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Paroxetine_ext This compound Serotonin_ext Serotonin (5-HT) SERT SERT S1 (Orthosteric) Site S2 (Allosteric) Site Paroxetine_ext->SERT:s1 High-affinity binding (Competitive Inhibition) Paroxetine_ext->SERT:s2 Low-affinity binding (Allosteric Modulation) Serotonin_ext->SERT:s1 Transport SERT:s2->SERT:s1 Modulates ligand dissociation Serotonin_int Serotonin (5-HT) SERT:s1->Serotonin_int Reuptake

Caption: this compound's dual interaction with SERT.

Experimental_Workflow_Radioligand_Binding prep Prepare SERT-expressing membranes incubation Incubate membranes with [3H]-Paroxetine (with/without excess cold ligand) prep->incubation radioligand Prepare serial dilutions of [3H]-Paroxetine radioligand->incubation filtration Rapidly filtrate to separate bound from free ligand incubation->filtration counting Measure radioactivity with scintillation counter filtration->counting analysis Calculate specific binding and perform Scatchard analysis counting->analysis result Determine Kd and Bmax analysis->result

Caption: Workflow for Radioligand Binding Assay.

Serotonergic_Synapse_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT_vesicle 5-HT Vesicle Synaptic_Cleft Synaptic Cleft Increased [5-HT] 5HT_vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake 5HT_receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Synaptic_Cleft->5HT_receptor Binding Downstream Downstream Signaling (e.g., cAMP, IP3/DAG) 5HT_receptor->Downstream Activation This compound This compound This compound->SERT Inhibition

Caption: Effect of this compound on Serotonergic Synapse.

Paroxetine_GRK2_Signaling This compound This compound GRK2 GRK2 This compound->GRK2 Direct Inhibition GPCR_phos Phosphorylated GPCR GRK2->GPCR_phos Phosphorylation Sustained_Signaling Sustained GPCR Signaling GRK2->Sustained_Signaling Inhibition leads to GPCR_active Activated GPCR Beta_arrestin β-Arrestin GPCR_phos->Beta_arrestin Recruitment Desensitization Receptor Desensitization & Internalization Beta_arrestin->Desensitization

Caption: Off-target effect of this compound on GRK2 signaling.

Signaling Consequences of this compound Action

Primary Effect on Serotonergic Neurotransmission

The primary and well-established consequence of this compound's action on SERT is the potentiation of serotonergic signaling. By blocking serotonin reuptake, this compound elevates extracellular serotonin levels, leading to increased activation of various postsynaptic and presynaptic serotonin receptors. Chronic administration of this compound can lead to adaptive changes in the serotonergic system, including the desensitization of 5-HT1A and 5-HT1B autoreceptors, which is thought to contribute to its therapeutic effects.

Off-Target Signaling: Inhibition of GRK2

Recent studies have identified an important off-target effect of this compound: the direct inhibition of G protein-coupled receptor kinase 2 (GRK2).[6] GRK2 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs) by phosphorylating activated receptors, which promotes the binding of β-arrestin and subsequent receptor internalization and signal termination. By inhibiting GRK2, this compound can prevent the desensitization of various GPCRs, leading to sustained signaling.[6] This mechanism is independent of its action on SERT and may contribute to both the therapeutic effects and side-effect profile of this compound. For instance, inhibition of GRK2 in cardiomyocytes has been shown to increase myocardial contractility.[6]

Conclusion

This compound's interaction with SERT is multifaceted, involving both high-affinity competitive inhibition at the orthosteric site and a more subtle allosteric modulation. While the direct signaling consequences of this allosteric action are yet to be fully elucidated, the profound impact of this compound on serotonergic neurotransmission is undisputed. Furthermore, the discovery of its off-target inhibitory effect on GRK2 opens new avenues for understanding its complete pharmacological profile and for the rational design of future therapeutics. This guide provides a foundational resource for researchers aiming to further unravel the complex molecular pharmacology of this compound and its role in modulating SERT function and cellular signaling.

References

A Technical Guide to the Synthesis and Chiral Resolution of Paroxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paroxetine (B1678475), marketed under trade names such as Paxil and Seroxat, is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used extensively in the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] The therapeutic efficacy of this compound is attributed exclusively to the (-)-trans-(3S,4R) stereoisomer.[3] This stereochemical complexity presents a significant challenge in its chemical synthesis, necessitating either the resolution of a racemic mixture or a direct enantioselective approach to obtain the pharmacologically active enantiomer.

This technical guide provides an in-depth overview of the core synthetic and chiral resolution strategies employed in the production of this compound hydrochloride. It includes detailed experimental protocols, quantitative data summaries, and process-flow visualizations to support research and development in this area.

Synthetic Strategies: An Overview

The synthesis of this compound revolves around the construction of the key intermediate, a 3,4-disubstituted piperidine (B6355638) core. Two primary strategies are employed:

  • Racemic Synthesis followed by Chiral Resolution: This traditional approach involves the synthesis of a racemic mixture of the trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate, which is then resolved to isolate the desired (3S, 4R) enantiomer.

  • Enantioselective (Asymmetric) Synthesis: Modern approaches focus on establishing the required stereochemistry early in the synthesis using chiral catalysts, auxiliaries, or starting materials from the chiral pool. This avoids the loss of 50% of the material inherent in classical resolution.[4]

This guide will detail both a common racemic route and its subsequent resolution, as well as an example of an enantioselective pathway.

Racemic Synthesis of (±)-Paroxetine Intermediate

A common pathway to racemic this compound involves the construction of the piperidine ring, introduction of the 4-fluorophenyl group, and subsequent functional group manipulations. A representative synthesis starts from arecoline (B194364) and proceeds through N-demethylation and coupling with sesamol (B190485).[1] Another approach involves a diastereoconvergent cobalt-catalyzed arylation.[5][6]

Below is a logical workflow illustrating a diastereoconvergent synthesis approach.

G cluster_0 Racemic Intermediate Synthesis Diol N-Boc-3,4-dihydroxypiperidine (Diol 7) Tosyl N-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine (Compound 9) Diol->Tosyl TsCl, Et3N, DMAP SesamolAdduct N-Boc-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidin-4-ol (Compound 10) Tosyl->SesamolAdduct Sesamol, NaOH (aq), Bu4NOH, Toluene (B28343) Bromide N-Boc-4-bromo-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidine (Compound 6) SesamolAdduct->Bromide Ph3PBr2, Imidazole Coupled (±)-trans-N-Boc-Paroxetine (trans-G) Bromide->Coupled 4-F-PhMgBr, Co(acac)3, TMEDA, HMTA This compound (±)-Paroxetine Hydrochloride Coupled->this compound HCl, i-PrOH

Caption: Racemic synthesis of this compound via cobalt-catalyzed arylation.

Quantitative Data: Racemic Synthesis
StepStarting MaterialProductYield (%)Reference
Regioselective TosylationN-Boc-3,4-dihydroxypiperidineN-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine77%[5]
Sesamol CouplingN-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidineN-Boc-3-{[3,4-(...)]phenoxy}methyl}piperidin-4-ol76%[5]
BrominationN-Boc-3-{[3,4-(...)]phenoxy}methyl}piperidin-4-olN-Boc-4-bromo-3-{[3,4-(...)]methyl}piperidine65%[5]
Cobalt-Catalyzed ArylationN-Boc-4-bromo-3-{[3,4-(...)]methyl}piperidine(±)-trans-N-Boc-Paroxetine66%[5]
Deprotection & Salt Formation(±)-trans-N-Boc-Paroxetine(±)-Paroxetine Hydrochloride99%[5]
Experimental Protocol: Sesamol Coupling

This protocol is adapted from Eur. J. Org. Chem. 2014, 4335–4341.[6]

  • To a mixture of N-Boc-4-hydroxy-3-[(tosyloxy)methyl]piperidine (591 mg, 1.53 mmol), sesamol (233 mg, 1.69 mmol), and tetra-n-butylammonium hydroxide (B78521) (1.0 M in H₂O; 77 μL, 0.08 mmol) in toluene (5.7 mL), add 50% aqueous NaOH (2.9 mL).

  • Stir the reaction mixture vigorously at 70 °C for 25 hours.

  • After cooling, separate the aqueous and organic phases.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic phases, dry with magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-3-{[3,4-(methylenedioxy)phenoxy]methyl}piperidin-4-ol.

Chiral Resolution

Classical resolution via diastereomeric salt formation is a well-established method for isolating the desired (-)-trans enantiomer of the key intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. Chiral acids, such as L-o-chlorotartranilic acid, are used to selectively crystallize the salt of the desired enantiomer.[7] More advanced techniques also employ chiral chromatography.[8][9]

G cluster_1 Chiral Resolution Workflow Racemate Racemic Intermediate (±)-trans-4-(4-F-Ph)-3-hydroxymethylpiperidine AddAcid Add Chiral Resolving Agent (e.g., L-o-chlorotartranilic acid) Racemate->AddAcid Crystallize Selective Crystallization AddAcid->Crystallize Separate Filtration Crystallize->Separate Salt Diastereomeric Salt (Desired Enantiomer) Separate->Salt Solid MotherLiquor Mother Liquor (Undesired Enantiomer) Separate->MotherLiquor Liquid Liberate Liberate Free Base (e.g., add NaOH) Salt->Liberate Product Pure (-)-trans Enantiomer (3S,4R)-Intermediate Liberate->Product

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Quantitative Data: Chiral Separation
MethodChiral Stationary Phase / ReagentMobile Phase / Solvent SystemOutcomeReference
Chiral LCChiralcel ODHexane / Isopropanol / Diethylamine (96:04:0.3 v/v/v)Baseline separation of enantiomers. LOD for undesired enantiomer: 2.0 µg/mL.[8]
Supercritical Fluid Chrom.Cellulose tris-(3-chloro-4-methylphenylcarbamate)70% CO₂ and 30% Methanol (20 mM Ammonium Acetate)Rapid separation (< 4 min). LOD ~0.05 µg/mL.[9]
Classical ResolutionL-o-chlorotartranilic acidToluene / WaterYield of this compound HCl IPA solvate from the resolved intermediate: 87.14%[7]
Experimental Protocol: Conversion of Resolved Salt to N-Boc Intermediate

This protocol is adapted from Chem. Pharm. Bull. 48(4) 529-536 (2000).[7]

  • To a mixture of the L-o-chlorotartranilic acid salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (monohydrate, 24.35 g, 0.05 mol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 11.46 g, 0.0525 mol), toluene (61 ml), and water (49 ml), add 25% aqueous NaOH (8.4 g) dropwise at 25-30 °C.

  • Gradually warm the mixture and stir at 45-55 °C for 2 hours.

  • Separate the organic layer and wash it with water.

  • Partially distill the solvent to remove water azeotropically.

  • Add an equivalent amount of fresh toluene to yield a solution of the N-Boc protected (3S,4R)-intermediate in toluene, ready for the subsequent steps.

Enantioselective Synthesis

Enantioselective syntheses aim to create the desired stereocenters with high fidelity. One approach utilizes an asymmetric hydrogenation of a β-amino ketone precursor using a chiral ruthenium catalyst to establish the key chiral center.[10][11]

G cluster_2 Enantioselective Synthesis Workflow Start 4-Fluoroacetophenone Mannich β-Amino Ketone Precursor Start->Mannich Mannich Reaction Hydrogenation Asymmetric Hydrogenation Mannich->Hydrogenation Chiral Ru Catalyst AminoAlcohol (S)-Amino Alcohol Hydrogenation->AminoAlcohol Cyclization Intramolecular SN2 Cyclization AminoAlcohol->Cyclization Acylation & Functionalization Piperidine Arylpiperidine Scaffold Cyclization->Piperidine Reduction Ester Reduction Piperidine->Reduction NaBH4 Intermediate Known (-)-Paroxetine Intermediate Reduction->Intermediate

Caption: Key steps in an asymmetric formal synthesis of a (-)-Paroxetine intermediate.

Quantitative Data: Enantioselective Synthesis
StepKey Reagents/CatalystYield (%)Enantiomeric Excess (ee)Reference
Asymmetric HydrogenationChiral Ruthenium Catalyst76%>98% ee[10]
Intramolecular SN2 Reactiont-BuONa, DMA76%>98% ee[10]
Ester ReductionNaBH₄, t-BuOH/MeOH74%>98% ee[10]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on the synthesis described by Zhang et al., Org. Lett. 2015, 17, 21, 5532–5535.[11]

  • A β-amino ketone precursor is synthesized via a Mannich reaction from 4-fluoroacetophenone.

  • The precursor is subjected to asymmetric hydrogenation using an optimal chiral ruthenium catalyst under specific conditions of temperature and pressure.

  • The reaction is monitored until completion.

  • Following workup and purification, the resulting (S)-amino alcohol is obtained in high yield and high enantiomeric excess.

Final Conversion to this compound Hydrochloride

Regardless of the route to the chiral intermediate, the final steps involve coupling with sesamol (if not already incorporated), removal of the nitrogen protecting group (e.g., N-Boc or N-methyl), and formation of the hydrochloride salt.

G cluster_3 Final Conversion to this compound HCl Intermediate N-Protected (3S,4R)-Intermediate Coupling N-Protected this compound Intermediate->Coupling Sesamol, NaOMe, Toluene (reflux) Deprotection This compound Free Base Coupling->Deprotection HCl/IPA (for N-Boc) or Phenyl Chloroformate then KOH (for N-Methyl) Salt This compound Hydrochloride Deprotection->Salt HCl in Isopropyl Alcohol (IPA)

Caption: Final steps in the synthesis of this compound Hydrochloride.

Experimental Protocol: N-Demethylation and Salt Formation

This protocol is adapted from U.S. Patent No. 4,721,723 and WO2009138999A2.[2][12]

  • Carbamate (B1207046) Formation: Dissolve N-methyl this compound intermediate in toluene. Add phenyl chloroformate and heat the mixture. After the reaction is complete, work up to isolate the carbamate intermediate.

  • Hydrolysis: Suspend the isolated this compound-N-phenyl carbamate (125 g) in toluene (1000 ml). Add potassium hydroxide flakes (81.6 g) and heat the reaction mass to reflux (110 °C).

  • Workup: After reaction completion, cool the mass and pour it into an aqueous sodium hydroxide solution (25 g NaOH in 500 ml water). Separate the organic layer and extract the aqueous layer with toluene.

  • Concentration: Combine the organic layers and concentrate under reduced pressure to yield a residue (this compound free base).

  • Salt Formation: Dissolve the residue in isopropyl alcohol (IPA) (500 ml). Add a solution of HCl in IPA (e.g., 53.2 g of HCl gas in 100 ml IPA) to the solution at 20-25 °C to precipitate the product.

  • Purification: The crude this compound hydrochloride can be recrystallized from a solvent mixture such as IPA and water to yield the desired crystalline form (e.g., hemihydrate or solvate).[2]

References

Enantioselective Synthesis of (-)-trans-(3S,4R)-Paroxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-trans-(3S,4R)-Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression, anxiety disorders, and other related conditions. The therapeutic efficacy of Paroxetine is exclusively attributed to the (-)-trans-(3S,4R) enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access this specific stereoisomer is of paramount importance in medicinal and process chemistry. This technical guide provides an in-depth overview of key enantioselective strategies for the synthesis of (-)-trans-(3S,4R)-Paroxetine, with a focus on methodologies, quantitative data, and experimental protocols for core reactions.

Organocatalytic Continuous Flow Synthesis

A highly efficient and sustainable approach to the chiral key intermediate of (-)-Paroxetine has been developed utilizing a solvent-free organocatalytic conjugate addition in a continuous flow system.[1][2] This method offers significant advantages in terms of productivity and reduced environmental impact compared to traditional batch processes.[1][3] The overall synthetic strategy relies on the enantioselective Michael addition of dimethyl malonate to 4-fluorocinnamaldehyde (B1661933), catalyzed by a heterogeneous organocatalyst, followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence.[1][2]

Logical Workflow for Continuous Flow Synthesis

cluster_0 Solvent-Free Conjugate Addition (Flow) cluster_1 Telescoped Cascade Reaction 4-Fluorocinnamaldehyde 4-Fluorocinnamaldehyde Chiral Aldehyde Intermediate Chiral Aldehyde Intermediate 4-Fluorocinnamaldehyde->Chiral Aldehyde Intermediate Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Chiral Aldehyde Intermediate Heterogeneous Organocatalyst Heterogeneous Organocatalyst Heterogeneous Organocatalyst->Chiral Aldehyde Intermediate Catalysis Reductive Amination Reductive Amination Chiral Aldehyde Intermediate->Reductive Amination Lactamization Lactamization Reductive Amination->Lactamization Phenylpiperidinone Intermediate Phenylpiperidinone Intermediate Lactamization->Phenylpiperidinone Intermediate Amide/Ester Reduction Amide/Ester Reduction This compound Key Intermediate This compound Key Intermediate Amide/Ester Reduction->this compound Key Intermediate Phenylpiperidinone Intermediate->Amide/Ester Reduction (-)-Paroxetine (-)-Paroxetine This compound Key Intermediate->(-)-Paroxetine Etherification & Deprotection

Caption: Workflow for the organocatalytic continuous flow synthesis of the this compound key intermediate.

Quantitative Data for Organocatalytic Conjugate Addition
ParameterValueReference
Catalyst Polystyrene-supported cis-4-hydroxydiphenylprolinol[2]
Reactants 4-Fluorocinnamaldehyde, Dimethyl Malonate[1][2]
Solvent Solvent-free[1][2]
Temperature Not specified
Residence Time Not specified
Productivity Multi-gram per hour scale[3]
Enantiomeric Excess (ee) High[1]
Chemo- and Stereoselectivity High[3]
Experimental Protocol: Organocatalytic Conjugate Addition (Conceptual)

A conceptual protocol based on the provided literature.

A packed-bed reactor is filled with the polystyrene-supported cis-4-hydroxydiphenylprolinol organocatalyst. A neat mixture of 4-fluorocinnamaldehyde and dimethyl malonate is continuously pumped through the heated reactor. The residence time is controlled by the flow rate to ensure optimal conversion and enantioselectivity. The output stream, containing the chiral aldehyde intermediate, is then directly introduced into the subsequent telescoped reaction sequence without intermediate purification.[1][2]

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis

A concise and convergent enantioselective synthesis of (-)-Paroxetine has been achieved using an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene.[4] This approach is notable for rapidly constructing the δ-lactam core of the molecule in a single stereocontrolled step.[4]

Synthetic Pathway via NHC Catalysis

Aldehyde Aldehyde Homoenolate Addition Homoenolate Addition Aldehyde->Homoenolate Addition Nitroalkene Nitroalkene Nitroalkene->Homoenolate Addition NHC Catalyst NHC Catalyst NHC Catalyst->Homoenolate Addition Catalysis In situ Reduction In situ Reduction Homoenolate Addition->In situ Reduction Lactam Intermediate Lactam Intermediate In situ Reduction->Lactam Intermediate LAH Reduction LAH Reduction Lactam Intermediate->LAH Reduction (-)-Paroxetine (-)-Paroxetine LAH Reduction->(-)-Paroxetine

Caption: Synthetic route to (-)-Paroxetine using NHC-catalyzed homoenolate addition.

Quantitative Data for NHC-Catalyzed Lactam Formation
ParameterValueReference
Catalyst Fluorinated N-heterocyclic carbene[4]
Reactants Cinnamaldehyde (B126680) derivative, Nitroalkene[4]
Yield (Lactam) 58%[4]
Enantiomeric Excess (ee) 82%[4]
Diastereomeric Ratio (dr) 10:1[4]
Overall Yield (this compound) 35% (over 4 steps)[4]
Scale 1.8 grams of lactam product[4]
Experimental Protocol: NHC-Catalyzed Lactam Formation

Based on the procedure described by White et al.[4]

To a solution of the appropriate nitroalkene (9 mmol) and cinnamaldehyde derivative in a suitable solvent, the fluorinated NHC catalyst is added. The reaction is stirred at room temperature until completion. An in-situ reduction of the resulting δ-nitroester is then performed to yield the trans δ-lactam. The crude lactam is then subjected to reduction with lithium aluminum hydride (LAH) (1.2 g, 3.55 mmol of lactam) to afford (-)-Paroxetine (1.0 g, 3.13 mmol) in 88% yield for the final step.[4]

Asymmetric Hydrogenation Approach

A concise formal synthesis of (-)-Paroxetine has been developed featuring an asymmetric hydrogenation as the key step to establish the crucial stereocenter.[1][5] This strategy is followed by a phosphate-group-involved intramolecular SN2 reaction to construct the trans-3,4-disubstituted piperidine (B6355638) scaffold.[1]

Asymmetric Hydrogenation Synthetic Strategy

4-Fluoroacetophenone 4-Fluoroacetophenone β-Amino Ketone HCl β-Amino Ketone HCl 4-Fluoroacetophenone->β-Amino Ketone HCl Asymmetric Hydrogenation Asymmetric Hydrogenation β-Amino Ketone HCl->Asymmetric Hydrogenation Chiral γ-Amino Alcohol Chiral γ-Amino Alcohol Asymmetric Hydrogenation->Chiral γ-Amino Alcohol Phosphate-involved SN2 Phosphate-involved SN2 Chiral γ-Amino Alcohol->Phosphate-involved SN2 Piperidine Scaffold Piperidine Scaffold Phosphate-involved SN2->Piperidine Scaffold Paroxol Paroxol Piperidine Scaffold->Paroxol (-)-Paroxetine (-)-Paroxetine Paroxol->(-)-Paroxetine 3 Steps

Caption: Key steps in the asymmetric hydrogenation route to (-)-Paroxetine.

Quantitative Data for Asymmetric Hydrogenation
ParameterValueReference
Starting Material β-amino ketone hydrochloride[1]
Catalyst Not specified in abstract
Product (S)-benzyl glycol[1]
Yield Excellent[1]
Enantiomeric Excess (ee) 94.8%[1]
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

A conceptual protocol based on the provided literature.[1]

The β-amino ketone hydrochloride, derived from 4-fluoroacetophenone, is dissolved in a suitable solvent under an inert atmosphere. A chiral ruthenium or rhodium catalyst is added, and the mixture is subjected to high-pressure hydrogen gas. The reaction is monitored until the starting material is consumed. After workup, the resulting chiral γ-amino alcohol is obtained with high enantiomeric excess and is carried forward to the subsequent cyclization step.

Phase-Transfer Catalytic Alkylation

An enantioselective synthesis of (-)-Paroxetine has been reported that utilizes an enantioselective phase-transfer catalytic alkylation and a diastereoselective Michael addition as the key stereochemistry-inducing steps.[6] This multi-step synthesis proceeds from N,N-bis(p-methoxyphenyl)malonamide tert-butyl ester.[6]

Phase-Transfer Catalysis Pathway Overview

Malonamide (B141969) Ester Malonamide Ester Phase-Transfer Alkylation Phase-Transfer Alkylation Malonamide Ester->Phase-Transfer Alkylation Chiral Intermediate A Chiral Intermediate A Phase-Transfer Alkylation->Chiral Intermediate A Diastereoselective Michael Addition Diastereoselective Michael Addition Chiral Intermediate A->Diastereoselective Michael Addition Chiral Intermediate B Chiral Intermediate B Diastereoselective Michael Addition->Chiral Intermediate B (-)-Paroxetine (-)-Paroxetine Chiral Intermediate B->(-)-Paroxetine Multiple Steps

Caption: Synthetic strategy employing phase-transfer catalytic alkylation.

Quantitative Data for Phase-Transfer Catalysis Route
ParameterValueReference
Number of Steps 15[6]
Overall Yield 9.1%[6]
Final Enantiomeric Excess (ee) 95%[6]
Key Reactions Enantioselective phase-transfer catalytic alkylation, Diastereoselective Michael addition[6]
Experimental Protocol: Enantioselective Phase-Transfer Catalytic Alkylation (Conceptual)

A conceptual protocol based on the provided literature.[6]

A biphasic system is established, typically with an organic solvent (e.g., toluene) and a concentrated aqueous base (e.g., NaOH). The N,N-bis(p-methoxyphenyl)malonamide tert-butyl ester and the alkylating agent are dissolved in the organic phase. A chiral phase-transfer catalyst, such as a cinchona alkaloid derivative, is added. The mixture is vigorously stirred at a controlled temperature to facilitate the transfer of the enolate from the aqueous to the organic phase and subsequent enantioselective alkylation. The reaction progress is monitored by TLC or HPLC. Upon completion, the organic layer is separated, washed, and the product is isolated and purified.

Conclusion

The enantioselective synthesis of (-)-trans-(3S,4R)-Paroxetine has been successfully achieved through a variety of innovative and efficient strategies. Modern approaches, including organocatalytic continuous flow processes and NHC-catalyzed reactions, offer significant advantages in terms of sustainability, convergence, and operational simplicity. Asymmetric hydrogenation and phase-transfer catalysis remain robust and valuable methods for establishing the critical stereocenters of the molecule. The choice of a particular synthetic route will depend on factors such as scale, cost of goods, and desired environmental footprint. The detailed methodologies and comparative data presented in this guide are intended to assist researchers and drug development professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Molecular Pharmacodynamics of Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Paroxetine (B1678475) is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other neuropsychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.[3][4] However, its molecular interactions extend beyond SERT, encompassing off-target effects on G protein-coupled receptor kinases and other neurotransmitter systems that contribute to its overall pharmacological profile. This guide provides a detailed examination of the molecular pharmacodynamics of this compound, presenting quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

This compound's principal mechanism of action is the highly potent and selective inhibition of the serotonin transporter (SERT), an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][5] By binding to the central S1 site of SERT, this compound competitively inhibits serotonin transport, stabilizing the transporter in an outward-open conformation.[1][6] This blockade leads to an increased concentration and prolonged duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][7] this compound exhibits the highest binding affinity for SERT among all currently prescribed SSRIs.[3][8]

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Synaptic Serotonin (5-HT) 5HT_Vesicle->Synaptic_Cleft_5HT SERT SERT 5HT_Receptor 5-HT Receptor Signal Postsynaptic Response 5HT_Receptor->Signal Signal Transduction Synaptic_Cleft_5HT->SERT Synaptic_Cleft_5HT->5HT_Receptor Binds This compound This compound This compound->SERT Inhibits

Caption: this compound blocks SERT, increasing synaptic serotonin levels.
Quantitative Data: Monoamine Transporter Binding

The selectivity of this compound for SERT over the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) is a key feature of its pharmacological profile. The following table summarizes its binding affinities.

TargetParameterValueSpeciesReference
SERT Ki70.2 ± 0.6 pMHuman[3][8]
Kd< 1 nMHuman[1]
Ki (uptake)~1 nMHuman[1]
NET Ki40 ± 0.2 nMHuman[3]
DAT Ki490 ± 20.0 nMHuman[3]

Off-Target Molecular Interactions

While highly selective for SERT, this compound interacts with other molecular targets, which can contribute to both its therapeutic effects and side-effect profile.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

This compound has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme that plays a critical role in the desensitization of GPCRs.[9][10] GRK2 phosphorylates activated GPCRs, such as β-adrenergic receptors (βARs), which promotes the recruitment of β-arrestin and leads to receptor internalization and signal termination.[11] By binding to the active site of GRK2, this compound prevents this phosphorylation, thereby inhibiting GPCR desensitization and potentially enhancing or prolonging signaling.[9][10]

GRK2_Signaling cluster_membrane Plasma Membrane bAR β-Adrenergic Receptor (βAR) G_Protein G Protein (Gs) bAR->G_Protein Activates GRK2 GRK2 bAR->GRK2 Recruits Activated Receptor b_Arrestin β-Arrestin bAR->b_Arrestin Recruits Phosphorylated Receptor Agonist Agonist (e.g., Norepinephrine) Agonist->bAR Activates GRK2->bAR Phosphorylates (P) This compound This compound This compound->GRK2 Inhibits Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization

Caption: this compound inhibits GRK2, preventing β-adrenergic receptor desensitization.
Other Receptor Interactions

In vitro radioligand binding studies have shown that at concentrations higher than those required for SERT inhibition, this compound has a minor affinity for several other receptors.[4][12] These interactions are generally weak but may contribute to certain side effects.

Quantitative Data: Off-Target Binding & Functional Activity
TargetParameterValueEffectReference
GRK2 IC50~6 µMInhibition of β2AR phosphorylation[11]
IC50~31 µMInhibition of TRH receptor phosphorylation[9]
Muscarinic Receptors AffinityMinorAnticholinergic effects[4][12]
Adrenergic Receptors (α1, α2, β) AffinityMinor-[4][12]
Dopaminergic Receptors (D2) AffinityMinor-[4][12]
Histaminergic Receptors (H1) AffinityMinorSedation[4][12]

Downstream Signaling and Gene Expression

The sustained increase in synaptic serotonin and modulation of other targets by this compound initiate long-term adaptive changes in neuronal signaling and gene expression. Chronic treatment is associated with the desensitization of 5-HT1A autoreceptors, which contributes to the therapeutic delay of SSRIs.[13][14] Furthermore, studies have implicated the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways as crucial mediators of the neuroplastic changes underlying antidepressant response.[15] Transcriptome analyses have revealed that this compound treatment alters the expression of genes involved in neuropeptide signaling, synaptic transmission, and calcium signaling pathways in brain regions like the dentate gyrus.[16]

Experimental Protocols

Protocol: Radioligand Binding Assay for SERT Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the human serotonin transporter (hSERT).

  • Objective: To quantify the binding affinity of this compound for hSERT expressed in a heterologous system.

  • Materials:

    • HEK293 cells stably transfected with hSERT.[17]

    • Cell membrane preparations from hSERT-expressing cells.

    • Radioligand: [³H]citalopram or another suitable SERT-selective radioligand.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[18]

    • Unlabeled this compound (competitor) at various concentrations.

    • Nonspecific binding agent (e.g., 10 µM methysergide (B1194908) or another high-concentration SERT ligand).[18]

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and scintillation counter.

  • Workflow Diagram:

Binding_Assay_Workflow prep 1. Prepare hSERT Membrane Homogenate incubate 2. Incubate Membranes with: - [³H]Citalopram (fixed conc.) - this compound (variable conc.) prep->incubate separate 3. Rapid Filtration (Separate Bound from Free Radioligand) incubate->separate wash 4. Wash Filters (Remove non-specifically bound ligand) separate->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
  • Procedure:

    • Cell membranes (containing 30-40 µg of protein) are incubated in binding buffer.[18]

    • Assay tubes receive: a) radioligand at a fixed concentration (near its Kd), and b) varying concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).[18]

    • Control tubes are prepared for total binding (no competitor) and nonspecific binding (saturating concentration of a non-radiolabeled SERT ligand).

    • The reaction is initiated by adding the membrane suspension and incubated at a set temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[18]

    • The incubation is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.

    • Filters are washed quickly with ice-cold binding buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting nonspecific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

    • The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the curve.

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the potency of this compound in inhibiting serotonin uptake into cells expressing SERT.

  • Objective: To determine the functional potency (IC₅₀) of this compound as a SERT inhibitor.

  • Materials:

    • Live cells endogenously or heterologously expressing SERT (e.g., JAR cells, transfected HEK293 cells).[19][20]

    • Radiolabeled neurotransmitter: [³H]serotonin ([³H]5-HT).

    • Uptake Buffer: Krebs-HEPES buffer or similar physiological salt solution.

    • Unlabeled this compound (inhibitor) at various concentrations.

    • Nonspecific uptake control (e.g., a known potent inhibitor like cocaine or by conducting the assay at 4°C).

  • Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.[19]

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

    • The uptake reaction is initiated by adding [³H]5-HT (at a concentration near its KM, e.g., 1 µM).[19]

    • Incubation proceeds for a defined time within the linear range of uptake (e.g., 15-60 minutes) at 37°C.[19]

    • Uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]5-HT.

    • Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage inhibition of [³H]5-HT uptake versus the log concentration of this compound.

    • The IC₅₀ value is determined from the curve, representing the concentration of this compound that inhibits 50% of serotonin uptake.[21]

References

Paroxetine's effects on neurogenesis and neuronal plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Paroxetine's Effects on Neurogenesis and Neuronal Plasticity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This compound (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] While its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, a growing body of evidence reveals that its therapeutic efficacy is deeply intertwined with the promotion of adult hippocampal neurogenesis and neuronal plasticity.[2][3] This effect is not direct but is mediated through a cascade of intracellular signaling events, most notably involving Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][4] this compound treatment has been demonstrated to upregulate the expression of BDNF, which in turn activates downstream pathways such as the ERK/MAPK and CREB, promoting neuronal proliferation, differentiation, and survival.[1][2] Furthermore, this compound influences the expression of key synaptic proteins and can induce morphological changes in dendritic structures, underscoring its role in synaptic plasticity.[5][6] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate this compound's role in these critical neurobiological processes.

Core Molecular Mechanisms of Action

This compound's influence on neurogenesis and plasticity extends beyond its primary function as an SSRI, engaging a complex network of signaling pathways that are crucial for neuronal growth and connectivity.

Primary Action: Serotonin Reuptake Inhibition

The foundational mechanism of this compound is its high-affinity blockade of the serotonin transporter (SERT) on the presynaptic neuron.[3][7] This inhibition prevents the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an acute increase in its extracellular concentration.[2][3] This elevated level of synaptic serotonin enhances the stimulation of various postsynaptic 5-HT receptors, which serves as the initiating event for the downstream signaling cascades that drive neuroplastic changes.[2][8]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Vesicle SERT SERT Transporter Pre_Neuron->SERT 5-HT Release SERT->Pre_Neuron 5-HT Reuptake Synaptic_5HT Increased Serotonin (5-HT) Post_Receptor 5-HT Receptor Synaptic_5HT->Post_Receptor Binds Downstream Signaling Downstream Signaling Post_Receptor->Downstream Signaling This compound This compound This compound->SERT Blocks

Diagram 1. this compound's primary mechanism of SERT inhibition.
Key Signaling Pathways in Neurogenesis and Plasticity

The sustained increase in serotonergic activity triggers several critical intracellular signaling cascades. The most well-documented of these is the BDNF-TrkB pathway, which is a central mediator of antidepressant action.[9][10]

BDNF-TrkB Signaling Cascade: this compound treatment has been shown to increase the expression of BDNF in the hippocampus.[1][2] BDNF binds to its high-affinity receptor, TrkB, triggering autophosphorylation and activating multiple downstream pathways.[2][11] Recent studies have also suggested that antidepressants may bind directly to TrkB, acting as positive allosteric modulators and enhancing its signaling.[4]

Downstream Effectors (ERK and CREB):

  • ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key downstream target of activated TrkB.[2] this compound administration leads to elevated levels of phosphorylated ERK1/2 (p-ERK1/2), which is crucial for its pro-neurogenic effects.[1]

  • CREB Pathway: TrkB activation also stimulates the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes vital for neuronal survival and plasticity, including BDNF itself, thereby creating a positive feedback loop.[2][8] The SIK2-CRTC1 system has also been identified as a participant in this mechanism, further linking this compound to CREB-mediated transcription.[12]

  • PKC/CREB Pathway: Evidence also suggests that this compound can exert its antidepressant effects through the Protein Kinase C (PKC)/CREB signaling pathway, reversing stress-induced decreases in PKC levels in the hippocampus.[8][13]

cluster_outcomes Cellular Outcomes This compound This compound SERT SERT This compound->SERT Inhibits TrkB TrkB Receptor This compound->TrkB Directly Binds & Potentiates Serotonin ↑ Synaptic Serotonin (5-HT) HT_Receptor 5-HT Receptors Serotonin->HT_Receptor Activates BDNF ↑ BDNF Expression & Release HT_Receptor->BDNF BDNF->TrkB Binds pTrkB p-TrkB TrkB->pTrkB Phosphorylates ERK ERK/MAPK Pathway pTrkB->ERK CREB CREB pTrkB->CREB PKC PKC Pathway pTrkB->PKC pERK p-ERK1/2 ERK->pERK Activates Neurogenesis Neurogenesis (Proliferation, Survival, Differentiation) pERK->Neurogenesis pCREB p-CREB CREB->pCREB Phosphorylates pCREB->BDNF Positive Feedback pCREB->Neurogenesis Plasticity Neuronal Plasticity (Synaptic Proteins, Dendritic Growth) pCREB->Plasticity PKC->CREB Activates

Diagram 2. this compound-induced signaling cascades for neurogenesis.

Quantitative Effects on Neurogenesis

This compound has been shown to directly promote the proliferation of neural stem cells (NSCs) and drive their differentiation towards a neuronal lineage over a glial fate.[1][14]

ParameterModel SystemTreatmentOutcome vs. ControlCitation
Neuronal Differentiation Human Adipose-Derived Stem Cells (hADSCs)1 µM this compound62% MAP2+ cells (vs. 38%)[14]
Precursor Cell Proliferation Human Adipose-Derived Stem Cells (hADSCs)1 µM this compound26% Nestin+ cells (vs. 10%)[14]
Gliogenesis Human Adipose-Derived Stem Cells (hADSCs)1 µM this compound7% GFAP+ cells (vs. 32%)[14]
Hippocampal Volume PTSD PatientsLong-term this compound4.6% increase in mean volume[15]

Quantitative Effects on Neuronal Plasticity

This compound's influence extends to the structural components of synapses. However, its effects may be dose- and context-dependent, with some studies on developing brain models indicating a reduction in synaptic markers at therapeutic concentrations, highlighting potential developmental neurotoxicity concerns.[16][17] Conversely, other studies show that under toxic conditions, this compound can prevent the decrease of these same markers.[6]

ParameterModel SystemTreatmentOutcome vs. ControlCitation
Presynaptic Marker iPSC-derived 3D Human Brain Model ("BrainSpheres")20-60 ng/mL this compound▼ Up to 80% decrease in Synaptophysin (SYP)[16][17]
Postsynaptic Marker iPSC-derived 3D Human Brain Model ("BrainSpheres")20-60 ng/mL this compound▼ Decrease in PSD-95[17][18]
Neurite Outgrowth iPSC-derived 3D Human Brain Model ("BrainSpheres")20-60 ng/mL this compound60% decrease[17]
Oligodendrocyte Population iPSC-derived 3D Human Brain Model ("BrainSpheres")20-60 ng/mL this compound40-75% decrease[17]
Synaptic Proteins Rat Hippocampal Neurons (under toxic conditions)This compound► Prevented B27 deprivation-induced decreases in PSD-95, BDNF, and SYP[6]
Dendritic Outgrowth Rat Hippocampal Neurons (under toxic conditions)This compound▲ Significantly increased total outgrowth[6]

Key Experimental Protocols

Investigating the effects of this compound on neurogenesis and neuronal plasticity requires a multi-faceted approach combining in vivo or in vitro treatment with molecular, cellular, and morphological analyses.

cluster_analysis Downstream Analysis start In Vivo / In Vitro Model (e.g., Rodent, Cell Culture) treatment This compound Administration (vs. Vehicle Control) start->treatment behavior Behavioral Assessment (e.g., Forced Swim Test) treatment->behavior collection Tissue/Cell Collection (e.g., Hippocampus) treatment->collection behavior->collection mol Molecular Analysis (Western Blot, PCR) collection->mol cell Cellular Analysis (BrdU Labeling) collection->cell morph Morphological Analysis (Golgi Staining) collection->morph data Data Quantification & Statistical Analysis mol->data cell->data morph->data conclusion Conclusion data->conclusion

Diagram 3. General experimental workflow for evaluating this compound's effects.
Assessment of Neurogenesis: BrdU Labeling

Bromodeoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle.[19] It is a standard method for birth-dating new cells to quantify proliferation.[19]

1. BrdU Administration:

  • In Vivo: Administer BrdU to animals (e.g., rodents) via intraperitoneal (i.p.) injection (e.g., 100-200 µl of a 10 mg/ml solution) or orally in drinking water (e.g., 0.8-1.0 mg/ml).[20][21] The timing and duration depend on the experimental question (e.g., a single pulse to measure proliferation or multiple injections over days to assess cell survival).

  • In Vitro: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM.[21][22] Incubate for a period appropriate for the cell type's division rate (e.g., 1-24 hours).

2. Tissue/Cell Preparation:

  • Following the designated survival period, perfuse in vivo subjects with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and prepare for sectioning (e.g., 40 µm sections on a cryostat or vibratome).

  • For in vitro samples, fix the cells directly in the culture plates.

3. DNA Denaturation:

  • To expose the incorporated BrdU epitope for antibody binding, DNA must be denatured.[21] This is a critical step.

  • Incubate sections/cells in an acid solution, typically 2N hydrochloric acid (HCl), for a period such as 30 minutes at 37°C.

  • Neutralize the acid with a borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).

4. Immunostaining:

  • Block non-specific binding sites using a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in PBS).

  • Incubate with a primary anti-BrdU antibody overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain with a nuclear dye (e.g., DAPI) and co-label with neuronal (e.g., NeuN, MAP2) or glial (e.g., GFAP) markers to determine the phenotype of the new cells.

5. Quantification:

  • Use a fluorescence or confocal microscope to visualize labeled cells.

  • Quantify the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) using stereological methods or image analysis software.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as BDNF, p-CREB, synaptophysin, and PSD-95, in tissue or cell lysates.[5][23]

1. Protein Extraction:

  • Homogenize dissected brain tissue (e.g., hippocampus) or lyse cultured cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][23]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[5]

  • Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a standard assay, such as the BCA or Bradford protein assay, to ensure equal loading.[23]

3. SDS-PAGE (Polyacrylamide Gel Electrophoresis):

  • Denature protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Apply an electric current to separate the proteins based on their molecular weight.[23]

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[23]

5. Immunoblotting:

  • Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PSD-95) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

6. Detection and Analysis:

  • Apply a chemiluminescent substrate (e.g., ECL) to the membrane.[23]

  • Capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control protein (e.g., actin or GAPDH) to correct for loading differences.[5]

Morphological Analysis: Golgi-Cox Staining

The Golgi-Cox method is a classic histological technique used for visualizing the complete morphology of neurons, including dendritic branches and spines. It is invaluable for assessing structural plasticity.[5]

1. Tissue Preparation and Impregnation:

  • Anesthetize and perfuse the animal. Dissect the brain and immerse the tissue block in Golgi-Cox solution.

  • Store the block in the dark at room temperature for 14-25 days, replacing the solution after the first 24 hours.[5]

2. Cryoprotection:

  • Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose) and store at 4°C until it sinks (2-3 days).[5]

3. Sectioning:

  • Cut thick sections (100-200 µm) using a vibratome or cryostat and mount them on gelatin-coated slides.[5]

4. Staining and Development:

  • Air dry the sections in the dark.

  • Develop the staining by immersing the slides in ammonium (B1175870) hydroxide.

  • Rinse with distilled water, fix with a photographic fixer (e.g., Kodak Fix), and rinse again.[5]

5. Dehydration and Mounting:

  • Dehydrate the sections through an ascending series of ethanol (B145695) concentrations (50% to 100%).

  • Clear the sections with a clearing agent (e.g., xylene) and coverslip using a mounting medium.[5]

6. Spine Analysis:

  • Using a high-magnification microscope (e.g., 100x oil-immersion objective), identify well-impregnated neurons in the region of interest.

  • Trace dendritic segments of a defined length and manually or with imaging software, count the number of dendritic spines.

  • Calculate spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., thin, stubby, mushroom).[5]

Conclusion

The therapeutic action of this compound is multifaceted, extending well beyond the synaptic cleft. Its ability to engage critical neurotrophic pathways, particularly the BDNF-TrkB-CREB axis, positions it as a modulator of neurogenesis and neuronal plasticity.[2][9] By promoting the birth of new neurons, enhancing neuronal survival, and potentially remodeling synaptic connections, this compound may help reverse the stress-induced hippocampal atrophy often associated with depression.[15][19] However, the contrasting data on synaptic markers in developing versus mature systems underscores the need for further research into the context-dependent effects of chronic SSRI treatment.[6][17] A comprehensive understanding of these cellular and molecular mechanisms is paramount for the development of next-generation therapeutics with enhanced efficacy and precision.

References

The Impact of Paroxetine on Microglial Activation and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and disease. Upon activation by stimuli such as pathogens or cellular debris, microglia undergo morphological and functional changes, releasing a variety of signaling molecules, including cytokines, chemokines, and reactive oxygen species. While this inflammatory response is crucial for neuronal protection, chronic or excessive microglial activation leads to a state of neuroinflammation, a key pathological feature in a range of neurodegenerative and psychiatric disorders.

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and anxiety disorders. Emerging evidence, however, suggests that its therapeutic efficacy may extend beyond its primary serotonergic mechanism. A growing body of research indicates that this compound possesses significant immunomodulatory and anti-inflammatory properties, particularly through its influence on microglial activity. This technical guide provides an in-depth review of the current understanding of this compound's impact on microglial activation and neuroinflammation, focusing on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Effects of this compound on Microglial Pro-inflammatory Responses

This compound has been shown to potently inhibit the production of key pro-inflammatory mediators from microglia activated by lipopolysaccharide (LPS), a common experimental endotoxin (B1171834) used to model neuroinflammation.[1][2][3] This inhibition is typically dose-dependent.[1] The primary targets of this inhibition are nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3] Studies have demonstrated that this compound's intervention can suppress the upregulation of inducible nitric oxide synthase (iNOS) and the mRNA expression of these pro-inflammatory cytokines.[1][3] Furthermore, beyond its effects on secreted molecules, this compound can prevent the morphological changes associated with microglial activation, where cells transition from a ramified, resting state to an amoeboid, phagocytic phenotype.[2]

The inhibitory effects of this compound are not limited to microglia. In co-culture systems, this compound can also ameliorate the inflammatory responses in astrocytes that are triggered by factors released from activated microglia.[4][5][6]

Table 1: Summary of Quantitative Data on this compound's Anti-inflammatory Effects

Cell TypeStimulusThis compound Conc.Measured OutcomeResult (Percent Inhibition)Reference
BV2 MicrogliaLPS5 µMTNF-α Release68.3%[7]
BV2 MicrogliaLPS5 µMIL-1β Release85.3%[7]
Primary MicrogliaLPS7.5 µMTNF-α Production45.7%[1]
Primary MicrogliaLPS7.5 µMIL-1β Production43.9%[1]
Primary MicrogliaLPS7.5 µMNO Production36.7%[1]
Primary AstrocytesMicroglia-Conditioned Media (LPS)5 µMTNF-α Expression21.9%
Primary AstrocytesMicroglia-Conditioned Media (LPS)10 µMTNF-α Expression22.3%

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target.

MAPK Signaling Pathway

In LPS-stimulated microglia, this compound differentially regulates MAPK signaling.[1][3] It has been shown to suppress the activation of c-Jun N-terminal kinase 1/2 (JNK1/2) and attenuate the baseline activity of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][3] Interestingly, it appears to have minimal effect on the activation of p38 MAPK in this context.[1][3] The suppression of NO production is primarily mediated through the JNK1/2 pathway, while the reduction in pro-inflammatory cytokines like TNF-α and IL-1β involves the collective regulation of both JNK1/2 and ERK1/2 pathways.[1][3]

cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK1/2 TLR4->JNK ERK ERK1/2 TLR4->ERK p38 p38 TLR4->p38 Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) JNK->Mediators Upregulates ERK->Mediators Upregulates p38->Mediators Upregulates (Unaffected by this compound) This compound This compound This compound->JNK Inhibits This compound->ERK Attenuates Baseline

This compound's regulation of the MAPK signaling pathway in microglia.
NF-κB Signaling Pathway

While this compound has little direct effect on the activation of the nuclear factor-kappa B (NF-κB) pathway in microglia stimulated by LPS, it does inhibit NF-κB activation in astrocytes that are secondarily stimulated by media from activated microglia.[4][5] This suggests that this compound can disrupt the inflammatory signaling cascade between different glial cell types.

cluster_0 Astrocyte M_LPS Activated Microglia Conditioned Media Receptor Receptor(s) M_LPS->Receptor NFkB NF-κB Pathway Receptor->NFkB Nucleus Nucleus NFkB->Nucleus p65 Translocation This compound This compound This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Gene Transcription

This compound inhibits microglia-induced NF-κB activation in astrocytes.
NLRP3 Inflammasome and Other Pathways

Recent studies have also implicated other pathways in the immunomodulatory effects of SSRIs. While research on fluoxetine (B1211875) has shown it can inhibit the NLRP3 inflammasome, a key component of the innate immune response that drives IL-1β maturation, direct evidence points to this compound also being capable of triggering NLRP3 inflammasome activation in some contexts, such as hepatotoxicity.[8][9][10][11] Another study showed that this compound can increase the expression of Toll-like receptor 2 (TLR2) and TLR4 in peripheral blood mononuclear cells, suggesting a complex and context-dependent regulation of innate immune receptors.[12]

Neuroprotective Consequences of Microglial Modulation

The anti-inflammatory action of this compound on microglia translates into neuroprotective effects. By reducing the release of cytotoxic molecules from activated microglia, this compound helps protect neurons from secondary damage. This has been demonstrated using conditioned media experiments: media from LPS-stimulated microglia is toxic to neuronal cell lines (e.g., SH-SY5Y), but this neurotoxicity is significantly reduced if the microglia are pre-treated with this compound.[1][3] This highlights this compound's potential to mitigate neurodegeneration in diseases where neuroinflammation is a contributing factor, such as Parkinson's disease.[1][3]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on microglial activation.

General Experimental Workflow

The typical workflow involves isolating and culturing microglia, pre-treating with various concentrations of this compound, stimulating with an inflammatory agent like LPS, and then harvesting cell lysates or culture supernatants for downstream analysis.

A 1. Isolate & Culture Primary Microglia or BV2 Cells B 2. Pre-treat with this compound (e.g., 30 min - 1 hr) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL for 1-24 hr) B->C D 4. Harvest Supernatant & Lyse Cells C->D G Fixed Cell Analysis: • Immunocytochemistry • Morphological Analysis C->G E Analyze Supernatant: • Griess Assay (NO) • ELISA (Cytokines) D->E F Analyze Cell Lysate: • Western Blot (Signaling Proteins) • qRT-PCR (mRNA expression) D->F

A typical workflow for in vitro analysis of this compound's effects.
Primary Microglia Culture

  • Source: Cerebral cortices from 1- to 2-day-old neonatal mice.[13]

  • Procedure:

    • Dissect and mince cerebral cortices in a suitable buffer.

    • Triturate the tissue to obtain a single-cell suspension.

    • Plate the cell suspension into Poly-D-Lysine (PDL)-coated T-75 flasks.[13]

    • Culture in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

    • A confluent layer of astrocytes will form with microglia growing on top. After 10-14 days, isolate the microglia by vigorously tapping the flasks and collecting the floating cells.[13]

    • Re-plate the purified microglia for experiments.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: Measures nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Collect cell culture supernatant.[13]

    • Perform the ELISA according to the manufacturer's instructions, which typically involves:

      • Binding a capture antibody to the wells of a 96-well plate.

      • Adding standards and samples to the wells.

      • Adding a detection antibody.

      • Adding an enzyme-linked secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.[13]

Western Blot Analysis of Signaling Proteins
  • Principle: Detects specific proteins in a cell lysate to determine the activation state of signaling pathways (e.g., phosphorylation of JNK, ERK).

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The evidence strongly indicates that this compound has significant anti-neuroinflammatory effects, primarily driven by its ability to suppress microglial activation. It achieves this by inhibiting the production of key pro-inflammatory mediators through the targeted modulation of MAPK signaling pathways.[1][3] This action not only reduces the direct inflammatory insult but also confers secondary neuroprotection by shielding neurons from microglia-mediated toxicity.[1]

For researchers and drug development professionals, these findings position this compound and similar molecules as promising candidates for repurposing in the treatment of neurodegenerative and neurological disorders where neuroinflammation is a key component of the pathology. Further research should aim to fully elucidate the complex interplay between this compound and other immune pathways, such as the NLRP3 inflammasome in the CNS, and to explore its therapeutic potential in in vivo models of neuroinflammatory diseases. Understanding these mechanisms is a critical step toward developing novel therapeutic strategies that can effectively target the inflammatory component of CNS disorders.

References

Paroxetine's Dichotomous Role in Mitochondrial Dynamics and Oxidative Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine (B1678475), a phenylpiperidine derivative, is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] Its primary therapeutic action is attributed to the blockade of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1] However, a growing body of evidence reveals that this compound exerts significant "off-target" effects, profoundly influencing cellular bioenergetics and redox homeostasis. These actions appear to be independent of its effects on SERT.[3][4][5][6] The influence of this compound on mitochondrial function and oxidative stress is complex and often context-dependent, exhibiting both protective and detrimental effects depending on the cell type, dosage, and underlying physiological or pathological state. This technical guide synthesizes the current understanding of this compound's modulatory role, providing researchers and drug development professionals with a detailed overview of its impact on mitochondrial function and oxidative stress, complete with experimental protocols and pathway visualizations.

This compound's Impact on Mitochondrial Function

Mitochondria are central to cellular energy production, signaling, and apoptosis. This compound has been shown to interact directly with mitochondrial proteins, influencing a range of critical functions.[3][5][6]

Mitochondrial Bioenergetics and Respiration

This compound's effect on cellular energy production is multifaceted. Chronic administration in rats has been shown to increase the activity of mitochondrial respiratory chain complexes, specifically Complex I, II, and IV, in various brain regions, suggesting an enhancement of brain energy metabolism.[1] Conversely, other studies indicate that this compound can induce mitochondrial damage, leading to a depletion of adenosine (B11128) triphosphate (ATP) production in astrocytes and other cell types.[7] In human neuroblastoma cells, lower concentrations of this compound (2-6 μM) increased mitochondrial mass, glucose consumption, and cellular ATP levels, but these effects were diminished at a higher dose (10 μM).[4] This suggests a dose-dependent effect on cellular bioenergetics. In endothelial cells exposed to hyperglycemia, this compound did not interfere with mitochondrial electron transport or cellular bioenergetics.[8]

Mitochondrial Membrane Potential (MMP) and Swelling

The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health. This compound has been observed to cause time-dependent effects on MMP. In astrocytes, it initially induces mitochondrial hyperpolarization at 3 hours, followed by significant hypopolarization (depolarization) at 6, 12, and 24 hours, indicating mitochondrial damage.[7] In human breast cancer cells, this compound treatment leads to a reduction in MMP, a critical step in the initiation of mitochondrion-mediated apoptosis.[9][10]

A notable neuroprotective effect of this compound is its ability to inhibit calcium-dependent mitochondrial swelling.[3][5][6] This effect is particularly pronounced in brain mitochondria compared to liver mitochondria, suggesting a degree of tissue specificity.[3][5][6] this compound is thought to exert this effect by interacting with mitochondrial membrane proteins such as the adenine (B156593) nucleotide translocator (ANT) and the voltage-dependent anion channel (VDAC).[3]

Quantitative Data Summary: Mitochondrial Function
ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
Complex I Activity Rat Brain (Prefrontal cortex, hippocampus, striatum, cerebral cortex)Chronic AdministrationIncreased activity[1]
Complex II Activity Rat Brain (Hippocampus, striatum, cerebral cortex)Chronic AdministrationIncreased activity[1]
Complex IV Activity Rat Brain (Prefrontal cortex)Chronic AdministrationIncreased activity[1]
ATP Production Astrocytes20 μMDepleted ATP production[7]
ATP Levels Human Neuroblastoma Cells (SK-N-MC)2-6 μMIncreased cellular ATP levels[4]
Mitochondrial Membrane Potential (MMP) Astrocytes20 μMHyperpolarization (3h) followed by depolarization (≥6h)[7]
Mitochondrial Membrane Potential (MMP) Human Breast Cancer Cells (MCF-7)10-50 μMReduction in MMP[9][10]
Calcium-Induced Mitochondrial Swelling Isolated Rat Brain Mitochondria0.1-10 μMPotent inhibition[3]
Mitochondrial Biogenesis Human Neuroblastoma Cells (SK-N-MC)2-6 μMDose-dependent increase in mitochondrial mass and mtDNA copy number[4]

This compound's Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in numerous pathologies. This compound's role in this balance is again dualistic.

Reactive Oxygen Species (ROS) Generation

In certain contexts, this compound acts as an inducer of oxidative stress. In human breast cancer (MCF-7) and lung cancer cells, this compound treatment leads to a significant increase in ROS generation.[9][10][11][12][13] This ROS production is a critical upstream event that triggers mitochondrial dysfunction and apoptosis, highlighting its potential as an anti-cancer agent.[9][10][12] Studies have confirmed that this ROS is generated within the mitochondria.[11]

Conversely, this compound has demonstrated potent antioxidant effects in other models. In endothelial cells under hyperglycemic conditions, this compound reduces mitochondrial ROS formation and subsequent oxidative damage to proteins and DNA.[8] It appears to act as a mitochondrial superoxide (B77818) scavenger.[8][14] This neuroprotective effect is also seen against toxins like H₂O₂ and 3-NP in cultured neurons.[3] Furthermore, in a rat model of chronic restraint stress, this compound administration reversed the decrease in antioxidant enzyme activities.[15][16]

Antioxidant Enzyme Activity

This compound can bolster the cellular antioxidant defense system. In rats subjected to chronic stress, this compound treatment increased the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in the hippocampus.[15] In the liver of these stressed rats, this compound also increased the activities of CAT and glutathione (B108866) peroxidase (GPx).[15][16]

Quantitative Data Summary: Oxidative Stress
ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
ROS Generation Human Breast Cancer Cells (MCF-7)30 μMMarkedly increased ROS generation[9][12]
Mitochondrial ROS Endothelial Cells (bEnd.3) in Hyperglycemia3-10 μMReduced hyperglycemia-induced mitochondrial ROS formation[8]
Superoxide Dismutase (SOD) Activity Rat Hippocampus (Chronic Stress)10 mg/kg/day for 21 daysIncreased activity[15]
Catalase (CAT) Activity Rat Hippocampus & Liver (Chronic Stress)10 mg/kg/day for 21 daysIncreased activity[15][16]
Glutathione Peroxidase (GPx) Activity Rat Liver (Chronic Stress)10 mg/kg/day for 21 daysIncreased activity[15][16]
Cell Viability (vs. H₂O₂) Cultured Neurons1-5 μMConcentration-dependent increase in cell viability[3]
Cell Viability (vs. 3-NP) Cultured Neurons5-10 μMAlmost complete protection against neuronal death[3]

Signaling Pathways Modulated by this compound

This compound's effects on mitochondria and oxidative stress are mediated through several key intracellular signaling pathways.

Mitochondrion-Mediated Apoptosis Pathway

In cancer cells, this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[9][10] Treatment with this compound leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization (MOMP).[10][17] This is followed by the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in PARP cleavage and apoptotic cell death.[9][10][12]

G This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

ROS-Dependent p38 MAPK Signaling

The pro-apoptotic effect of this compound in cancer cells is often linked to the p38 mitogen-activated protein kinase (MAPK) pathway.[9][10] this compound treatment increases ROS generation, which in turn activates p38 MAPK.[9] The activation of this pathway is essential for the subsequent apoptotic events, as inhibition of p38 MAPK can prevent this compound-induced cell death.[9][10][12] This suggests a sequential process where ROS acts as an upstream trigger for p38 MAPK-mediated apoptosis.

G This compound This compound ROS ROS Generation This compound->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: ROS-p38 MAPK signaling in this compound-induced apoptosis.

Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct evidence for this compound is still emerging, studies on other SSRIs like fluoxetine (B1211875) show that chronic treatment can restore depleted Nrf2 protein levels and its target antioxidant genes in the brain.[18] Recent research indicates that Chikusetsusaponin IVa can ameliorate this compound-induced injury in Leydig cells by activating the Nrf2/HO-1 signaling pathway, suggesting that this compound itself may negatively impact this protective pathway in certain cell types, which can then be rescued by other agents.[19]

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Modulates (?) Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->AntioxidantGenes Activates Stress Oxidative Stress Stress->Keap1 Inactivates

Caption: Overview of the Nrf2 antioxidant response pathway.

Mitochondrial Biogenesis Signaling

Mitochondrial biogenesis, the process of generating new mitochondria, is primarily regulated by the PGC-1α-NRF1-TFAM pathway. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) activates Nuclear Respiratory Factor 1 (NRF1), which in turn promotes the expression of Mitochondrial Transcription Factor A (TFAM).[20][21] TFAM then translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[20][21][22] Evidence suggests that this compound treatment can enhance mitochondrial biogenesis in human neuroblastoma cells, implying a potential positive modulation of this pathway.[4]

G This compound This compound PGC1a PGC-1α This compound->PGC1a Activates (?) NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM mtDNA mtDNA Replication & Transcription TFAM->mtDNA MitoBiogenesis Mitochondrial Biogenesis mtDNA->MitoBiogenesis

Caption: The PGC-1α pathway of mitochondrial biogenesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is adapted from studies investigating this compound-induced apoptosis.[11][12]

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Seed cells (e.g., MCF-7) in appropriate plates or chamber slides and allow them to adhere.

    • Treat cells with desired concentrations of this compound (e.g., 10-50 μM) for the specified duration (e.g., 12-24 hours). Include a vehicle-treated control group.

    • Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium.

    • Remove the treatment medium, wash cells once with PBS, and incubate with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Immediately analyze the cells using a fluorescence microscope or a flow cytometer.

    • For microscopy, capture images using filters for red (JC-1 aggregates) and green (JC-1 monomers) fluorescence.

    • For flow cytometry, quantify the red and green fluorescence intensities and analyze the shift from red to green fluorescence in the this compound-treated population.[11]

Mitochondrial Swelling Assay

This protocol is based on methods used to demonstrate the neuroprotective effects of this compound.[3]

  • Principle: Mitochondrial swelling, often induced by high calcium levels, involves the opening of the mitochondrial permeability transition pore (mPTP). This leads to an influx of solutes and water, causing the matrix to swell and decreasing the absorbance (optical density) of the mitochondrial suspension at 520 nm.

  • Procedure:

    • Isolate mitochondria from fresh tissue (e.g., rat brain) using differential centrifugation in an ice-cold isolation buffer (e.g., 0.32 M sucrose, 2 mM EGTA, 10 mM Tris, pH 7.4).[3]

    • Resuspend the final mitochondrial pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

    • In a spectrophotometer cuvette, de-energize the mitochondria (e.g., 0.5 mg/mL) by adding respiratory chain inhibitors like rotenone (B1679576) (0.5 μM) and antimycin A (0.5 μM).[3]

    • Pre-treat the mitochondrial suspension with various concentrations of this compound or vehicle control for 10 minutes on ice.[3]

    • Initiate swelling by adding a bolus of CaCl₂ (e.g., 10 μM).[3]

    • Immediately monitor the decrease in absorbance at 520 nm over time (e.g., for 8-10 minutes).

    • The rate of decrease in absorbance is inversely proportional to the degree of swelling inhibition.

Detection of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

This protocol is adapted from studies assessing this compound's impact on oxidative stress.[8][11]

  • Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, exhibiting red fluorescence. An increase in red fluorescence intensity indicates increased mitochondrial superoxide production.

  • Procedure:

    • Culture cells (e.g., bEnd.3 or MCF-7) on glass-bottom dishes or appropriate plates.

    • Treat cells with this compound and/or other agents (e.g., high glucose to induce ROS) for the desired time.

    • Prepare a 5 µM MitoSOX Red working solution in warm HBSS or culture medium.

    • Remove the treatment medium, wash the cells gently with warm buffer, and incubate with the MitoSOX Red working solution for 10-20 minutes at 37°C, protected from light.

    • Wash the cells three times with warm buffer.

    • Analyze immediately using fluorescence microscopy or a plate reader (Ex/Em: ~510/580 nm).

    • Quantify the mean fluorescence intensity per cell or per well to compare ROS levels between treatment groups.

Glutathione Peroxidase (GPx) Enzyme Activity Assay

This colorimetric assay protocol is based on methods described for measuring antioxidant enzyme activity in tissue homogenates.[15]

  • Principle: This is an indirect assay. GPx reduces H₂O₂ while oxidizing glutathione (GSH) to GSSG. The remaining GSH is then quantified by its reaction with DTNB (Ellman's reagent) to form a yellow-colored product measured at 412 nm. The activity of GPx is inversely proportional to the amount of GSH remaining.

  • Procedure:

    • Prepare tissue homogenates (e.g., from liver) in a suitable buffer and centrifuge to obtain the supernatant (cytosolic fraction).

    • Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide, GSH, and H₂O₂.

    • Add the sample supernatant to the reaction mixture and incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge the mixture and collect the supernatant.

    • To the supernatant, add phosphate buffer and DTNB reagent.

    • Measure the absorbance of the yellow-colored product at 412 nm.

    • Calculate GPx activity based on a standard curve of known GSH concentrations and express as units per mg of protein.

Conclusion

The role of this compound in modulating mitochondrial function and oxidative stress is undeniably complex, with a profile that ranges from neuroprotective and antioxidant to pro-apoptotic and pro-oxidant. This dichotomy is heavily influenced by the specific cellular context, drug concentration, and the presence of underlying stressors. In models of neurotoxicity and hyperglycemia-induced vascular damage, this compound demonstrates protective qualities by inhibiting mitochondrial swelling and scavenging ROS.[3][5][6][8] Conversely, in various cancer cell lines, it leverages the induction of mitochondrial dysfunction and ROS production to trigger apoptosis, suggesting its potential for drug repurposing in oncology.[9][10][12]

The SERT-independent nature of these effects points to direct interactions with mitochondrial components and modulation of key signaling pathways like p38 MAPK and potentially Nrf2. For researchers and drug developers, this dual functionality underscores the need for careful consideration of this compound's cellular effects beyond its primary neurological targets. Future investigations should focus on elucidating the precise molecular switches that dictate whether this compound acts as a mitochondrial protectant or a disruptor, which will be critical for harnessing its therapeutic potential while mitigating risks.

References

Long-Term Effects of Paroxetine on Hippocampal Volume and Memory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the long-term effects of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), on hippocampal volume and memory function. The hippocampus, a critical brain region for memory and mood regulation, is known to be affected by chronic stress and depression. This compound's therapeutic mechanism is thought to involve the modulation of serotonergic neurotransmission, which in turn may influence hippocampal neurogenesis and plasticity. This guide synthesizes findings from key clinical studies, details the experimental methodologies employed, and elucidates the underlying molecular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antidepressant therapies.

Introduction

Major Depressive Disorder (MDD) and Post-Traumatic Stress Disorder (PTSD) are debilitating psychiatric conditions often associated with structural and functional alterations in the brain, particularly in the hippocampus. Reductions in hippocampal volume and deficits in declarative memory are consistent findings in patients with these disorders. This compound, an SSRI, is a widely prescribed treatment for depression and anxiety disorders. Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin (5-HT). Emerging evidence suggests that the therapeutic effects of this compound may extend beyond simple neurotransmitter modulation to include the promotion of neurogenesis and the reversal of stress-induced hippocampal atrophy. This guide examines the long-term effects of this compound on hippocampal volume and memory, providing a detailed overview of the current state of research in this area.

Quantitative Data Summary

The following tables summarize the quantitative findings from key longitudinal studies investigating the effects of long-term this compound treatment on hippocampal volume and memory performance.

Table 1: Long-Term Effects of this compound on Hippocampal Volume

StudyPopulationTreatment DurationMean this compound Dose (mg/day)Imaging ModalityKey Findings on Hippocampal Volume
Vermetten et al. (2003)[1]20 patients with PTSD9-12 monthsFlexible dosing1.5T MRISignificant mean increase of 4.6% in total hippocampal volume post-treatment.
A shared effect of this compound treatment on gray matter volume in depressive patients with and without childhood maltreatment: A voxel-based morphometry study40 patients with MDD6 monthsFlexible dosing (10-60 mg)3.0T MRINo significant change in hippocampal volume post-treatment.

Table 2: Long-Term Effects of this compound on Memory Performance

StudyPopulationTreatment DurationMemory Assessment ToolsKey Findings on Memory Performance
Vermetten et al. (2003)[1]23 patients with PTSD9-12 monthsWechsler Memory Scale-Revised (WMS-R), Selective Reminding Test (SRT)Significant improvement in verbal declarative memory.
A 6-week, double-blind trial of this compound, imipramine (B1671792), and placebo in depressed outpatients120 outpatients with MDD6 weeksHamilton Rating Scale for Depression (HAM-D) cognitive disturbance factorSignificant improvement in cognitive disturbance factor score compared to placebo.[2]
This compound in major depression: a double-blind trial with imipramine and placebo120 outpatients with MDD6 weeksNot specifiedThis compound was significantly superior to placebo in relieving depression, with no significant difference from imipramine.[3]
The efficacy and safety of this compound compared with placebo in outpatients with major depression111 outpatients with MDD6 weeksNot specifiedThis compound was significantly superior to placebo on major efficacy variables.[4]
Effectiveness of this compound in the treatment of acute major depression in adults: a systematic re-examination of published and unpublished data from randomized trials40 RCTs (n=6,391)Not specifiedDepression scalesModest effect in terms of depression measures.[5]

Experimental Protocols

Hippocampal Volumetry

3.1.1. Image Acquisition

High-resolution T1-weighted magnetic resonance imaging (MRI) is the standard for assessing hippocampal volume. A typical protocol on a 1.5 Tesla scanner would involve a spoiled gradient-recalled echo (SPGR) sequence with the following parameters:

  • Repetition Time (TR): 35 ms

  • Echo Time (TE): 5 ms

  • Flip Angle: 45°

  • Field of View (FOV): 24 cm

  • Matrix Size: 256 x 256

  • Slice Thickness: 1.5 mm (contiguous)

3.1.2. Image Analysis

Manual tracing of the hippocampus on contiguous coronal slices is considered the gold standard for volume measurement. The boundaries of the hippocampus are delineated by a trained rater, and the volume is calculated by summing the area of the traced region on each slice and multiplying by the slice thickness.

Memory Assessment

3.2.1. Wechsler Memory Scale-Revised (WMS-R)

The WMS-R is a comprehensive battery of tests designed to assess various aspects of memory. For evaluating the effects of this compound on hippocampal-dependent memory, the following subtests are particularly relevant:

  • Logical Memory (I and II): This subtest assesses immediate and delayed recall of two short stories. The participant is read a story and asked to recall it immediately (Logical Memory I) and after a 30-minute delay (Logical Memory II). Scoring is based on the number of story units recalled.

  • Verbal Paired Associates (I and II): This subtest evaluates verbal associative learning. The participant is presented with a list of word pairs and then given the first word of each pair and asked to recall the second. This is done for immediate recall (I) and delayed recall (II).

3.2.2. Selective Reminding Test (SRT)

The SRT is a list-learning task that provides a detailed assessment of learning and retrieval processes. The participant is presented with a list of words and asked to recall as many as possible. On subsequent trials, the examiner only reminds the participant of the words they failed to recall on the previous trial. Key measures include:

  • Sum of Recall: Total number of words recalled across all trials.

  • Long-Term Storage: Number of words consistently recalled without reminding.

  • Consistent Long-Term Retrieval: Number of words recalled from long-term storage on all subsequent trials.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound on hippocampal volume and memory are believed to be mediated by its influence on serotonergic signaling and downstream molecular cascades that promote neurogenesis and synaptic plasticity.

Serotonin Transporter Inhibition and Receptor Modulation

This compound's primary action is the inhibition of the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission leads to the activation of various postsynaptic 5-HT receptors in the hippocampus.[6]

BDNF and CREB Signaling Cascade

The activation of certain 5-HT receptors, particularly 5-HT4, 5-HT6, and 5-HT7, initiates an intracellular signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. A key target of CREB is Brain-Derived Neurotrophic Factor (BDNF).[8]

Neurogenesis and Synaptic Plasticity

Increased expression of BDNF promotes the survival, differentiation, and integration of new neurons in the dentate gyrus of the hippocampus, a process known as adult neurogenesis.[9] BDNF also enhances synaptic plasticity, including long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.[8]

G This compound This compound SERT SERT This compound->SERT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake PKA PKA Serotonin->PKA Activates 5-HT(4,6,7) Receptors leading to cAMP production CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF_gene BDNF Gene pCREB->BDNF_gene Promotes Transcription BDNF BDNF BDNF_gene->BDNF Translation Neurogenesis Increased Neurogenesis BDNF->Neurogenesis Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity

Caption: this compound's Mechanism of Action on Hippocampal Neurogenesis.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study investigating the long-term effects of this compound on hippocampal volume and memory.

G start Patient Recruitment (MDD or PTSD Diagnosis) baseline_assessment Baseline Assessment: - MRI Scan (Hippocampal Volumetry) - Neuropsychological Testing (WMS-R, SRT) start->baseline_assessment randomization Randomization baseline_assessment->randomization paroxetine_group This compound Treatment Group (Flexible Dosing) randomization->paroxetine_group Group 1 placebo_group Placebo Control Group randomization->placebo_group Group 2 treatment_period Long-Term Treatment Period (e.g., 6-12 months) paroxetine_group->treatment_period placebo_group->treatment_period follow_up_assessment Follow-up Assessment: - MRI Scan (Hippocampal Volumetry) - Neuropsychological Testing (WMS-R, SRT) treatment_period->follow_up_assessment data_analysis Data Analysis: - Compare changes in hippocampal volume - Compare changes in memory scores follow_up_assessment->data_analysis end Conclusion data_analysis->end

Caption: Typical Experimental Workflow for a Clinical Trial.

Logical Relationships

The following diagram illustrates the hypothesized logical relationships between long-term this compound treatment, changes in the hippocampus, and memory outcomes.

G This compound Long-Term This compound Treatment serotonin Increased Synaptic Serotonin This compound->serotonin leads to bdnf Increased Hippocampal BDNF Expression serotonin->bdnf stimulates neurogenesis Increased Hippocampal Neurogenesis bdnf->neurogenesis promotes memory Improved Declarative Memory bdnf->memory directly enhances synaptic plasticity hippocampal_volume Increased Hippocampal Volume neurogenesis->hippocampal_volume contributes to hippocampal_volume->memory correlates with

Caption: Logical Flow of this compound's Effects on Memory.

Conclusion

The available evidence suggests that long-term treatment with this compound can have positive effects on both hippocampal volume and declarative memory, particularly in the context of stress-related disorders like PTSD. The underlying mechanism is likely multifactorial, involving the modulation of the serotonergic system and the subsequent activation of neurotrophic signaling pathways that promote neurogenesis and synaptic plasticity. However, findings in patients with MDD are less consistent regarding changes in hippocampal volume, highlighting the need for further research to understand the patient populations most likely to benefit from these neuroprotective effects. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations into the neurobiological effects of this compound and other antidepressant medications.

References

Paroxetine and its interaction with the gut-brain axis and microbiome

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Paroxetine (B1678475), a potent Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), is a cornerstone in the management of major depressive and anxiety disorders. Its primary therapeutic action is attributed to the modulation of serotonergic neurotransmission within the central nervous system. However, a growing body of evidence indicates that this compound's sphere of influence extends to the intricate bidirectional communication network of the gut-brain axis and the resident gut microbiome. These interactions may not only contribute to the drug's therapeutic efficacy but also underlie some of its gastrointestinal side effects. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the gut microbiome and key signaling molecules of the gut-brain axis. It summarizes quantitative data from preclinical and clinical studies, details common experimental protocols, and presents visual diagrams of the core signaling pathways and workflows to support advanced research and drug development.

Introduction: The Gut-Brain Axis as a Therapeutic Target

The gut-brain axis constitutes a complex, bidirectional signaling system integrating the central nervous system (CNS) and the enteric nervous system (ENS). This network is profoundly influenced by the gut microbiome, a dense ecosystem of microorganisms that plays a vital role in host physiology, including the synthesis of neuroactive compounds like serotonin. Notably, up to 95% of the body's serotonin is produced in the gut, where it functions as a critical neurotransmitter and signaling molecule.

This compound, by inhibiting the serotonin transporter (SERT), alters serotonin homeostasis not only in the brain but also within the gastrointestinal tract. This modulation can have significant downstream effects on gut motility, inflammation, and permeability. Furthermore, emerging research demonstrates that this compound possesses antimicrobial properties and can directly alter the composition and function of the gut microbiota.[1][2] These alterations can, in turn, influence host metabolism, immune responses, and even the availability and efficacy of the drug itself. A deeper understanding of these interactions is critical for optimizing therapeutic strategies and developing next-generation treatments that leverage the gut-brain axis.

Quantitative Data on this compound's Effects

The following tables present a summary of quantitative findings from key studies investigating the impact of this compound on the gut microbiome and associated signaling molecules.

Table 1: Effects of this compound on Gut Microbiome Composition (Animal Studies)

Microbial TaxonDirection of ChangeQuantitative ChangeModel / ContextStudy Reference
LactobacillusIncreaseRestored to levels of healthy controlsMouse model of colitis and stress[3]
BifidobacteriumIncreaseRestored to levels of healthy controlsMouse model of colitis and stress[3]
Firmicutes PhylumIncrease / DecreaseInconsistent results across studiesRat and mouse models[1][4]
Bacteroidetes PhylumIncreaseCorrelated positively with this compound levelsMouse model[5]
Alpha DiversityNo significant change / DecreaseFaith's Phylogenetic Diversity reduced (p < 0.04) after 14 daysMouse model[4][5]
Beta DiversityAlteredSignificant change observed 24h post-treatmentRat model[4]

Table 2: Effects of this compound on Gut-Brain Axis Signaling Molecules

MoleculeSampleDirection of ChangePercentage ChangeModel / ContextStudy Reference
Corticosterone (B1669441) / CortisolPlasma / SalivaDecreaseBlunted stress-induced response; 26.5% - 38% reduction in diurnal/stress cortisolRat postpartum model; Human PTSD patients[6][7]
BDNF (mRNA)Hippocampus (Dentate Gyrus)Decrease~34% reduction (acute administration)Rat model[8]
TNF-αColon TissueDecreaseSignificant reduction vs. disease modelMouse model of colitis[3][9]
IL-6Colon TissueDecreaseSignificant reduction vs. disease modelMouse model of colitis[3][9]

Key Experimental Protocols

This section outlines standardized methodologies employed in the study of this compound's effects on the gut-brain-microbiome axis.

Animal Model of Depression and this compound Treatment
  • Model : The Chronic Unpredictable Mild Stress (CUMS) model is frequently used to induce a depressive-like phenotype in rodents. This involves exposing animals to a series of varied, mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over a period of several weeks to induce anhedonia and behavioral despair.[10]

  • Subjects : Male C57BL/6 mice or Sprague-Dawley rats are common choices.

  • This compound Administration : this compound is typically dissolved in saline or distilled water and administered daily via oral gavage. A common dosage for rodents is 10 mg/kg, which has been shown to be behaviorally effective.[11] Treatment duration is usually chronic, lasting from 14 to 28 days.

  • Behavioral Assessment : The efficacy of the CUMS model and this compound treatment is validated using behavioral tests such as the Forced Swim Test (to measure behavioral despair), the Sucrose Preference Test (to measure anhedonia), and the Open Field Test (to assess locomotor activity and anxiety).[5]

Gut Microbiome Analysis via 16S rRNA Sequencing
  • Sample Collection : Fecal pellets are collected from individual animals at baseline and specified time points during and after treatment. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.

  • DNA Extraction : Microbial genomic DNA is extracted from fecal samples using commercial kits optimized for stool, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's protocol.

  • Library Preparation and Sequencing : The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers with attached Illumina adapters. The resulting amplicons are purified, quantified, pooled, and sequenced on a platform like the Illumina MiSeq.

  • Bioinformatic Analysis : Raw sequence data is processed using pipelines such as QIIME2 or DADA2. This involves quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs). Taxonomy is assigned by aligning ASVs against a reference database (e.g., SILVA or Greengenes). Alpha diversity (e.g., Shannon index, Faith's Phylogenetic Diversity) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances) metrics are calculated to assess microbial community structure.[5]

Quantification of Cytokines and Neurotransmitters
  • Tissue Processing : Colon and brain (hippocampus) tissues are harvested, weighed, and homogenized in appropriate lysis buffers (e.g., RIPA buffer with protease inhibitors). Homogenates are then centrifuged to pellet debris, and the resulting supernatant is collected for analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : Commercial ELISA kits are the standard method for quantifying protein levels of cytokines (e.g., TNF-α, IL-6) and neurotrophic factors (e.g., BDNF) in tissue homogenates or plasma.[10] The assay is performed according to the manufacturer's instructions, and absorbance is read on a microplate reader. Concentrations are calculated based on a standard curve.

  • HPLC (High-Performance Liquid Chromatography) : HPLC with electrochemical detection is a precise method for quantifying monoamine neurotransmitters like serotonin and their metabolites in tissue samples. The method involves separating compounds in the homogenate as they pass through a column, followed by their detection and quantification based on their electrochemical properties.

Signaling Pathways and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the complex interactions and workflows relevant to this compound's action on the gut-brain axis.

Gut_Brain_Axis cluster_CNS Central Nervous System cluster_GUT Gastrointestinal System Brain Brain (Mood Regulation) HPA_Axis HPA Axis Brain->HPA_Axis Systemic_Circulation Systemic Circulation (Metabolites, Cytokines, Hormones) HPA_Axis->Systemic_Circulation Corticosterone Gut_Lumen Gut Lumen Microbiome Gut Microbiome ENS Enteric Nervous System (Gut Serotonin) Microbiome->ENS Modulates 5-HT Production Microbiome->Systemic_Circulation SCFA, Neurotransmitters Vagus_Nerve Vagus Nerve ENS->Vagus_Nerve This compound This compound This compound->Brain SERT Inhibition This compound->Microbiome Alters Composition This compound->ENS SERT Inhibition Vagus_Nerve->Brain Bidirectional Signaling Systemic_Circulation->Brain Systemic_Circulation->Gut_Lumen

Caption : this compound's multifaceted influence on the bidirectional gut-brain axis.

Experimental_Workflow cluster_Analysis Downstream Analysis start Animal Model Induction (e.g., CUMS) treatment Chronic this compound Administration (e.g., 10 mg/kg, 21 days) start->treatment behavior Behavioral Phenotyping (FST, SPT) treatment->behavior sampling Sample Collection (Feces, Colon, Brain, Blood) behavior->sampling microbiome 16S rRNA Sequencing (Microbiome Composition) sampling->microbiome elisa ELISA / HPLC (Cytokines, Neurotransmitters) sampling->elisa integration Data Integration & Correlation Analysis microbiome->integration elisa->integration

Caption : Standard experimental workflow for preclinical gut-brain axis studies.

SERT_Inhibition cluster_Presynaptic Presynaptic Terminal (Neuron or Enterochromaffin Cell) cluster_Cleft Synaptic Cleft / Interstitium cluster_Postsynaptic Postsynaptic Neuron / Target Cell Tryptophan Tryptophan Serotonin_Synth 5-HT Synthesis Tryptophan->Serotonin_Synth Serotonin_Vesicle 5-HT Vesicle Serotonin_Synth->Serotonin_Vesicle Serotonin_Cleft 5-HT Serotonin_Vesicle->Serotonin_Cleft Release SERT SERT Serotonin_Cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_Cleft->Receptor Binding Response Cellular Response Receptor->Response This compound This compound This compound->SERT Blocks Reuptake

Caption : Molecular mechanism of this compound at the serotonin transporter (SERT).

Discussion and Future Directions

However, the field is still nascent, and several critical questions remain:

  • Mechanistic Clarity : The precise mechanisms through which this compound alters microbial composition—whether via direct antimicrobial action or indirect environmental modulation—are not fully elucidated.

  • Clinical Translation : While preclinical data are promising, large-scale human studies are needed to correlate specific microbiome signatures with this compound response or side-effect profiles. This could pave the way for personalized medicine approaches.

  • Causality vs. Correlation : It is crucial to determine whether the observed microbiome changes are a cause or a consequence of the antidepressant response. Fecal microbiota transplantation (FMT) studies in animal models could help dissect these relationships.

  • Long-Term Impact : The long-term consequences of chronic this compound-induced alterations to the gut ecosystem are unknown and represent an important area for future safety and efficacy research.

Conclusion

This compound's interaction with the host is far more complex than its classification as a selective serotonin reuptake inhibitor implies. The drug is a potent modulator of the gut-brain-microbiome axis, exerting measurable effects on microbial composition, gut inflammation, and systemic stress hormone regulation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug developers. A continued focus on this intricate interplay is essential for refining existing therapies, predicting patient outcomes, mitigating side effects, and discovering novel therapeutic strategies that target the gut-brain connection for the treatment of psychiatric disorders.

References

Computational Modeling of Paroxetine Binding to the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the computational modeling approaches used to elucidate the binding mechanism of Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), to the human serotonin transporter (SERT). Understanding this interaction at a molecular level is crucial for the rational design of novel antidepressants with improved efficacy and side-effect profiles.

Introduction: The Serotonin Transporter and this compound

The serotonin transporter (SERT) is a key membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby terminating serotonergic neurotransmission.[1][2] As a member of the neurotransmitter:sodium symporter (NSS) family, SERT utilizes sodium and chloride ion gradients to drive this transport process.[3][4] this compound is a high-affinity SSRI that blocks SERT, leading to increased synaptic serotonin levels, which is believed to be the primary mechanism of its antidepressant action.[1][5][6] Computational modeling has become an indispensable tool for investigating the structural and dynamic aspects of the this compound-SERT interaction, complementing experimental data from X-ray crystallography, mutagenesis, and binding assays.[7][8]

Structural Basis of this compound Binding

Crystal structures of human SERT in complex with this compound have revealed that the drug binds to the central substrate-binding site (S1), effectively blocking the binding of serotonin.[9][10] This central site is located halfway across the membrane and is formed by residues from transmembrane helices (TMs) 1, 3, 6, 8, and 10.[10]

The S1 Binding Pocket and Binding Poses

The S1 binding site can be conceptually divided into three subsites: A, B, and C.[4][7] The binding of this compound within this pocket has been a subject of extensive research, with two primary binding poses proposed: the ABC pose and the ACB pose.[4][7]

  • ABC Pose: In this orientation, observed in early crystal structures of thermostabilized SERT mutants (e.g., PDB ID: 5I6X), the piperidine (B6355638) ring of this compound occupies subsite A, the benzodioxol group resides in subsite B, and the fluorophenyl group is positioned in subsite C.[4][7][11]

  • ACB Pose: Computational docking and molecular dynamics simulations, along with mutagenesis studies on wild-type SERT, have suggested an alternative "flipped" orientation known as the ACB pose.[4][7][12] In this pose, the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively.[4][7]

The ambiguity in the binding pose is thought to be influenced by factors such as the rotameric state of key residues like Phe341 and the presence of thermostabilizing mutations in the crystal structures.[4] This dual-pose hypothesis may also contribute to the exceptionally high affinity of this compound for SERT.[3][7]

Key Interacting Residues

A network of residues within the S1 site forms critical interactions with this compound, stabilizing its binding. These interactions include hydrogen bonds and van der Waals contacts. Key residues identified through structural and computational studies include:

  • Asp98 (TM1): Forms a crucial interaction with the amine group of the piperidine ring in subsite A.[4]

  • Tyr95 (TM1) and Tyr176 (TM3): Engage in aromatic interactions.[9][13]

  • Ala169 (TM3): Plays a role in determining the binding orientation, as mutations at this site can significantly alter this compound affinity.[7][14]

  • Ser438 (TM8): Forms hydrogen bonds with the ligand.[13]

  • Val501: Interacts with the fluorophenyl group.[4]

Computational Methodologies

A variety of computational techniques are employed to model the this compound-SERT interaction, providing insights into binding thermodynamics, kinetics, and conformational dynamics.

Homology Modeling

Prior to the availability of SERT crystal structures, homology modeling was a primary tool. These models were typically based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a homolog of NSS transporters.[15][16] While instrumental in early studies, these models had limitations due to the sequence divergence between LeuT and human SERT.

Molecular Docking

Molecular docking is used to predict the preferred binding pose and affinity of a ligand within a protein's binding site.[15] For the this compound-SERT system, induced-fit docking (IFD) protocols have been utilized to account for the flexibility of the binding pocket upon ligand entry.[7] These studies have been pivotal in proposing the alternative ACB binding pose.[7]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-SERT complex, allowing researchers to study its conformational changes, the stability of binding poses, and the role of solvent and lipid bilayer environments.[3][7][13] Extensive MD simulations have been performed starting from the this compound-bound SERT crystal structure (PDB ID: 5I6X) to investigate the effects of thermostabilizing mutations and to explore the dynamics of the wild-type transporter.[7]

Free Energy Calculations

Methods like Free Energy Perturbation (FEP) are employed to calculate the relative binding affinities of different ligands or the impact of mutations on binding affinity.[7] These calculations offer a quantitative comparison that can be validated against experimental data.

Experimental Validation

Computational models are rigorously tested and refined using data from various experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and inhibition constants (Ki) of this compound and its analogs.[7][16] [3H]this compound is a commonly used radioligand in these experiments.[7]

Serotonin Uptake Assays

Flux assays measure the ability of this compound to inhibit the transport of radiolabeled serotonin (e.g., [3H]5-HT) into cells expressing SERT.[7][16] This provides a functional measure of the drug's potency (IC50).[16]

Site-Directed Mutagenesis

Mutating key residues in the S1 binding site and assessing the impact on this compound binding and SERT function is a powerful technique to validate the interactions predicted by computational models.[7][17] For instance, mutating Ala169 to aspartate has been shown to significantly reduce this compound's affinity, supporting its role in the binding pocket.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on this compound binding to SERT.

Construct Ligand Binding Affinity (Kd/Ki, nM) Uptake Inhibition (IC50/Ki, nM) Reference
Wild-Type hSERTThis compound~0.07 - 1~0.90 - 1[7][14][16][18]
ts2 hSERTThis compoundLower affinity than WT (~7-fold)Impaired transport[7]
ts3 hSERTThis compoundLower affinity than WT (~4-fold)Transport deficient[7]
hSERT-A169DThis compoundSignificantly diminished (~7-30-fold)Significantly diminished[14]
rSERTThis compound0.311-[14]
rSERTBr-Paroxetine4.903.13 (hSERT)[14]

hSERT: human SERT; rSERT: rat SERT

Detailed Experimental Protocols

Molecular Dynamics (MD) Simulations Protocol
  • System Preparation: The simulation system is typically initiated using a this compound-bound SERT crystal structure (e.g., PDB ID: 5I6X).[7] Thermostabilizing mutations are reverted to the wild-type sequence in silico. The protein is embedded in a realistic lipid bilayer (e.g., POPC) and solvated with an explicit water model and ions to neutralize the system.[7]

  • Force Field: A suitable force field, such as CHARMM or AMBER, is chosen for the protein, lipid, and water molecules. Parameters for this compound are generated using quantum mechanical calculations or established parameterization tools.

  • Equilibration: The system undergoes a series of equilibration steps, typically starting with restraints on the protein and ligand that are gradually released. This allows the solvent and lipids to relax around the protein.

  • Production Run: Long-timescale MD simulations (hundreds of nanoseconds to microseconds) are performed under constant temperature and pressure (NPT ensemble) to sample the conformational landscape of the complex.

  • Analysis: Trajectories are analyzed to calculate root-mean-square deviations (RMSD), root-mean-square fluctuations (RMSF), distances, angles, and hydrogen bonds to assess the stability of the binding pose and identify key interactions.[13]

[3H]this compound Radioligand Binding Assay Protocol
  • Membrane Preparation: Crude membranes are isolated from cells transiently or stably expressing the SERT construct of interest (e.g., HEK293 cells).[7]

  • Binding Reaction: Membranes are incubated with varying concentrations of [3H]this compound in a suitable buffer (e.g., Ringer's solution).[7]

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Binding parameters (Kd and Bmax) are determined by non-linear regression analysis of the saturation binding data.

Visualizations of Pathways and Workflows

Serotonin Reuptake and this compound Inhibition Pathway

SERT_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Binding Vesicle Vesicle SERT->Vesicle Transport This compound This compound This compound->SERT Inhibition

Caption: Mechanism of serotonin reuptake by SERT and its inhibition by this compound.

Computational Modeling Workflow for this compound-SERT Interaction

Computational_Workflow Start Start Crystal_Structure SERT-Paroxetine Crystal Structure (e.g., 5I6X) Start->Crystal_Structure Homology_Modeling Homology Modeling (if no structure) Start->Homology_Modeling MD_Simulations Molecular Dynamics Simulations Crystal_Structure->MD_Simulations Docking Molecular Docking (e.g., Induced-Fit) Crystal_Structure->Docking Homology_Modeling->Docking Binding_Pose_Prediction Binding Pose Prediction (ABC vs. ACB) MD_Simulations->Binding_Pose_Prediction Docking->Binding_Pose_Prediction Free_Energy_Calc Free Energy Calculations Binding_Pose_Prediction->Free_Energy_Calc Binding_Affinity Predict Binding Affinity Free_Energy_Calc->Binding_Affinity Experimental_Validation Experimental Validation (Binding Assays, Mutagenesis) Binding_Affinity->Experimental_Validation Model_Refinement Model Refinement Experimental_Validation->Model_Refinement End End Experimental_Validation->End Model_Refinement->MD_Simulations Model_Refinement->Docking

Caption: A typical workflow for the computational modeling of this compound binding to SERT.

Conclusion

Computational modeling, in synergy with experimental approaches, has provided profound insights into the molecular mechanisms underlying this compound's high-affinity binding to the serotonin transporter. The detailed understanding of the binding poses, key interacting residues, and the dynamic nature of the this compound-SERT complex is paving the way for the structure-based design of next-generation antidepressants with enhanced therapeutic properties. The ongoing refinement of computational methods and the increasing availability of high-resolution structural data will continue to advance our knowledge in this critical area of drug discovery.

References

Off-target effects of Paroxetine on other neurotransmitter systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Off-Target Effects of Paroxetine (B1678475) on Neurotransmitter Systems

Executive Summary

This compound is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, like many centrally acting agents, this compound exhibits a broader pharmacological profile, interacting with several other neurotransmitter receptors and transporters. These "off-target" effects contribute to its side-effect profile and may subtly modulate its overall therapeutic action. This document provides a detailed technical overview of this compound's principal off-target activities, focusing on the cholinergic, noradrenergic, and other relevant systems. It summarizes quantitative binding data, outlines common experimental methodologies for assessing these interactions, and visualizes the associated signaling pathways.

Primary Mechanism of Action: Serotonin Reuptake Inhibition

This compound's primary pharmacological target is the presynaptic serotonin transporter (SERT). By binding to this transporter with high affinity, it allosterically inhibits the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action increases the concentration and prolongs the dwell time of 5-HT in the synapse, enhancing serotonergic neurotransmission.

Principal Off-Target Interactions

This compound's most significant off-target activity is its antagonism of the muscarinic acetylcholine (B1216132) receptor M1 (mAChR M1). It also exhibits weak inhibition of the norepinephrine (B1679862) transporter (NET) and interacts with other sites, such as the sigma-1 receptor.

Cholinergic System: Muscarinic Receptor Antagonism

This compound is unique among the SSRIs for its relatively potent affinity for muscarinic cholinergic receptors, particularly the M1 subtype. This anticholinergic activity is responsible for a number of its characteristic side effects, including dry mouth, constipation, blurred vision, and cognitive impairment. The affinity of this compound for muscarinic receptors is significantly higher than that of other SSRIs like sertraline (B1200038) or fluoxetine.

Noradrenergic System: Norepinephrine Transporter (NET) Inhibition

This compound has a weak but measurable inhibitory effect on the norepinephrine transporter (NET). Its affinity for NET is considerably lower than for SERT, by a factor of approximately 300. While this action is much less pronounced than that of serotonin-norepinephrine reuptake inhibitors (SNRIs), it may contribute to the drug's overall clinical profile in some individuals.

Other Off-Target Interactions

This compound has also been shown to interact with sigma-1 receptors. The clinical significance of this interaction is not yet fully understood, but sigma-1 receptors are implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling cascades.

Quantitative Data: Receptor and Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for its primary target (SERT) and key off-target sites. Lower Ki values indicate higher binding affinity.

TargetLigandSpeciesKi (nM)Reference
Serotonin Transporter (SERT) [³H]this compoundHuman0.09
Muscarinic M1 Receptor [³H]PirenzepineHuman3.4
Norepinephrine Transporter (NET) [³H]NisoxetineHuman33
Sigma-1 Receptor --INVALID-LINK---PentazocineGuinea Pig160
Dopamine Transporter (DAT) [³H]WIN 35,428Human>10,000

Table 1: Comparative Binding Affinities of this compound.

Experimental Protocols

The quantitative data presented above are typically generated using radioligand binding assays. These assays measure the affinity of a drug for a specific receptor or transporter by quantifying the displacement of a known radioactive ligand.

Protocol: Radioligand Binding Assay for Muscarinic M1 Receptor Affinity

This protocol outlines a typical competitive inhibition assay to determine the Ki of this compound for the M1 receptor.

  • Tissue Preparation: Membranes are prepared from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells). The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: [³H]Pirenzepine, a selective M1 antagonist.

    • Test Compound: this compound, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-radioactive M1 antagonist (e.g., Atropine (B194438), 1 µM) is used to determine the amount of radioligand that binds non-specifically to the membranes and filters.

  • Incubation: The prepared membranes, [³H]Pirenzepine, and varying concentrations of this compound (or buffer for total binding, or atropine for non-specific binding) are incubated in a final volume (e.g., 250 µL) at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_filter 3. Filtration & Washing cluster_analysis 4. Quantification & Analysis p1 Homogenize cells expressing M1 receptor p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend in assay buffer p2->p3 a1 Combine Membranes, [³H]Pirenzepine, and this compound p3->a1 a2 Incubate at 25°C for 60 min a1->a2 f1 Rapid filtration through glass fiber filters a2->f1 f2 Wash with ice-cold buffer f1->f2 q1 Measure radioactivity via scintillation counting f2->q1 q2 Calculate IC50 from dose-response curve q1->q2 q3 Calculate Ki using Cheng-Prusoff equation q2->q3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Ca_ER->PKC Activates ACh Acetylcholine (ACh) ACh->M1 Binds & Activates This compound This compound (Antagonist) This compound->M1 Binds & Blocks

Structural Biology of the Paroxetine-SERT Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural basis for the interaction between the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and the human serotonin transporter (SERT). Understanding this complex is crucial for the rational design of novel antidepressants and for elucidating the molecular mechanisms of neurotransmitter transport. This document summarizes key structural findings, presents quantitative binding data, details experimental methodologies, and visualizes complex relationships through structured diagrams.

Introduction to the this compound-SERT Interaction

The human serotonin transporter (SERT), a member of the neurotransmitter:sodium symporter (NSS) family, is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, a critical process for terminating serotonergic signaling.[1][2] this compound is a potent and highly selective inhibitor of SERT, and is widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Structural studies, primarily through X-ray crystallography and single-particle cryo-electron microscopy (cryo-EM), have been instrumental in revealing how this compound binds to SERT and locks it in a conformation that prevents serotonin transport.

This compound binds to the central substrate-binding site (S1) of SERT, located approximately halfway across the membrane bilayer.[3][4] This binding competitively inhibits the binding of serotonin and stabilizes the transporter in an outward-open conformation, effectively blocking the reuptake process.[3][5] The S1 site is composed of three subsites (A, B, and C), and the precise orientation of this compound within this pocket has been a subject of investigation, with the "ABC pose" being the predominantly accepted model based on recent structural evidence.[5][6] In this pose, the piperidine (B6355638) ring of this compound occupies subsite A, the benzodioxol group sits (B43327) in subsite B, and the fluorophenyl group extends into subsite C.[5][6]

Quantitative Data: Binding Affinities and Structural Resolutions

The interaction between this compound and SERT has been quantified through various biochemical and structural biology techniques. The following tables summarize key data from published studies, including binding affinities and the resolutions of determined structures.

Table 1: this compound Binding Affinities for Human SERT Constructs
SERT ConstructLigandAssay TypeAffinity (Kd or Ki)Reference(s)
Wild-type (WT)[3H]this compoundRadioligand Binding0.08 ± 0.03 nM (Kd)[3]
Wild-type (WT)This compoundInhibition of [3H]5-HT transport~1 nM (Ki)[4]
ts2 variant[3H]this compoundRadioligand Binding0.17 ± 0.03 nM (Kd)[3]
ts3 variant[3H]this compoundRadioligand Binding0.10 ± 0.02 nM (Kd)[3]
ts2-activeThis compoundS-citalopram competition binding0.4 ± 0.2 nM (Ki)[7]
ts2-active Asn177ValBr-paroxetineS-citalopram competition binding4-5 nM (Ki)[7]
Wild-type (WT)Br-paroxetineInhibition of [3H]5-HT transport3.13 nM (Ki)[1]

ts2 and ts3 are thermostabilized variants of SERT used for crystallography.[1]

Table 2: Structural Data for this compound-SERT Complexes
PDB IDMethodSERT ConstructLigand(s)Resolution (Å)Key FindingsReference(s)
5I6XX-ray Crystallographyts3 variantThis compound3.14First structure of human SERT with this compound, showing the "ABC" binding pose.[2][1]
6AWNX-ray CrystallographyThr439-ts2 variantThis compound3.62Confirmed the ABC binding pose at a lower resolution.[1][1]
6VRHCryo-EMΔN72/ΔC13 (WT-like)This compound~3.3Structure of a more native-like SERT, confirming the ABC pose.[5][7][8][5][7][8]
6W2BX-ray Crystallographyts2-inactiveBr-paroxetineN/AUsed anomalous scattering of bromine to definitively determine the ABC pose.[9][9]
6W2CX-ray Crystallographyts2-inactiveI-paroxetineN/AUsed anomalous scattering of iodine to confirm the ABC pose.[9][9]

Experimental Protocols

The determination of the this compound-SERT complex structure and the characterization of their interaction involved a series of sophisticated experimental procedures. Below are detailed methodologies for key experiments.

Protein Expression and Purification of Human SERT
  • Construct Design : For crystallography, thermostabilized variants of human SERT (e.g., ts2, ts3) were generated through site-directed mutagenesis to increase protein stability. For cryo-EM, a construct with N- and C-terminal truncations (ΔN72/ΔC13) was often used to remove flexible regions.[3][6]

  • Expression System : Human SERT constructs are typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using the baculovirus expression system or in human embryonic kidney (HEK293) cells.[3][8]

  • Cell Culture and Transfection/Infection : Cells are cultured in appropriate media and infected with baculovirus or transfected with the SERT-containing plasmid.

  • Membrane Preparation : Cells are harvested, and cell membranes containing the expressed SERT are isolated by differential centrifugation.

  • Solubilization : SERT is extracted from the membranes using detergents such as n-dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).

  • Affinity Chromatography : The solubilized transporter is purified using affinity chromatography, often with a Strep-Tactin or Ni-NTA resin, depending on the affinity tag engineered into the construct.

  • Size-Exclusion Chromatography : The final purification step involves size-exclusion chromatography to isolate monodisperse, properly folded SERT.

X-ray Crystallography
  • Complex Formation : Purified SERT is incubated with a molar excess of this compound to ensure saturation of the binding site. To facilitate crystallization, a Fab fragment (e.g., 8B6) that binds to a conformational epitope on SERT is often added to stabilize the transporter and provide a larger, more rigid entity.[3]

  • Crystallization : The this compound-SERT-Fab complex is crystallized using vapor diffusion methods (hanging or sitting drop). The protein complex is mixed with a precipitant solution and allowed to equilibrate, leading to crystal formation.

  • Data Collection : Crystals are cryo-cooled in liquid nitrogen and subjected to X-ray diffraction at a synchrotron beamline.[10]

  • Structure Determination : The structure is solved using molecular replacement, using a previously determined transporter structure as a search model. The model is then refined against the experimental diffraction data.[10]

Single-Particle Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation : The purified this compound-SERT-Fab complex is applied to a cryo-EM grid, blotted to create a thin film of the sample, and plunge-frozen in liquid ethane.

  • Data Collection : The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the individual particles.

  • Image Processing : The movies are motion-corrected, and individual particle images are picked. These particles are then subjected to 2D and 3D classification to sort them into homogenous groups representing different views of the complex.

  • 3D Reconstruction : A high-resolution 3D map of the this compound-SERT complex is generated by averaging the classified particles.

  • Model Building : An atomic model of the complex is built into the cryo-EM density map and refined.[5][6]

Radioligand Binding Assays
  • Membrane Preparation : Membranes from cells expressing the SERT construct of interest are prepared.[3]

  • Incubation : The membranes are incubated with a radiolabeled ligand, such as [3H]this compound, at various concentrations.[3]

  • Separation : The reaction is terminated by rapid filtration through glass microfiber filters to separate bound from unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis : Binding data (total and non-specific binding) are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3] Competition binding assays, where a non-labeled ligand (e.g., this compound) competes with a radiolabeled ligand, are used to determine the inhibitory constant (Ki).

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the structural biology of the this compound-SERT complex.

SERT_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin SERT SERT (Outward-Open) Serotonin->SERT Binds SERT_Inward SERT (Inward-Open) SERT->SERT_Inward Conformational Change Vesicle Recycled Serotonin SERT_Inward->Vesicle Translocates Serotonin This compound This compound This compound->SERT Binds & Blocks

Caption: Mechanism of SERT inhibition by this compound.

Structure_Determination_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_structure_methods Structure Determination cluster_final Final Output A SERT Gene (WT or Mutant) B Expression in Insect/Mammalian Cells A->B C Membrane Solubilization & Purification B->C D Incubation with This compound & Fab C->D E1 Crystallization D->E1 X-ray E2 Plunge Freezing (Cryo-EM Grid) D->E2 Cryo-EM F1 X-ray Diffraction E1->F1 G Atomic Model of This compound-SERT Complex F1->G F2 Cryo-EM Data Collection E2->F2 F2->G

Caption: Experimental workflow for structure determination.

SERT_Conformational_States OutwardOpen Outward-Open State OutwardOccluded Outward-Occluded State OutwardOpen->OutwardOccluded Substrate Binding InwardOpen Inward-Open State OutwardOccluded->InwardOpen Transport Cycle InwardOpen->OutwardOpen Reset This compound This compound This compound->OutwardOpen Binds & Stabilizes Serotonin Serotonin Serotonin->OutwardOpen Binds to S1 Site

References

Methodological & Application

Paroxetine Dosage for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), in in vivo rodent studies. It includes detailed information on dosages, administration routes, and experimental protocols to assist researchers in designing and executing well-controlled and reproducible experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1] This mechanism of action underlies its therapeutic effects in treating depression and anxiety disorders.[1] In preclinical research, rodent models are crucial for investigating the neurobiological effects and potential therapeutic applications of this compound.[1] this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1][2][3][4] While metabolic pathways are generally similar between humans and rodents, species-specific differences exist.[1][5]

Data Presentation: this compound Dosage in Rodent Studies

The optimal dose of this compound in rodent studies can vary significantly depending on the species, strain, age, sex, and the specific experimental paradigm. The following tables summarize dosages reported in the literature for various research applications in mice and rats.

Table 1: this compound Dosages in Mouse Studies

Study TypeDose Range (mg/kg/day)Route of AdministrationKey Findings / Model
Anxiety10Intraperitoneal (i.p.)Increased entries and time spent in open arms of the Elevated Plus Maze (EPM).[6]
Anxiety10Oral (in drinking water)Chronic administration reversed long-term social fear in a fear conditioning model.[6]
Depression5, 10, 20 (acute)Not SpecifiedAcute treatment normalized REM sleep.[7]
Depression20 (chronic)Not SpecifiedChronic treatment prevented abnormal low-gamma EEG oscillations and normalized REM sleep in a Huntington's disease model (R6/2 mice).[7]
Alzheimer's Disease5 (chronic)Oral (per os)Chronic treatment from 9 to 18 months of age did not mitigate Aβ pathology in APPswe/PS1ΔE9 mice.[8]
Toxicology22.5 (chronic)In-chowEquivalent to a human dose of 1.82 mg/kg/day; caused declines in body weight and reproduction.[1]
Serum Level Study30 (chronic)Not SpecifiedAchieved serum levels comparable to humans at the highest therapeutic dose.[1][9]
Neurochemical1, 4, 8 (acute)Intraperitoneal (i.p.)Increased extracellular serotonin and noradrenaline in the frontal cortex.[10]
Behavioral5.5 (chronic)Oral (in drinking water)Chronic administration to avoid injection stress.[11]
Behavioral16 (acute)Intraperitoneal (i.p.)Acute administration for behavioral studies.[11]
Reproduction7 (chronic)Oral (gavage)Daily administration for 35 days improved sperm quality in a depression model.[12]
ToxicologyLow-dose (unspecified)Not SpecifiedCaused lifetime declines in male body weight, reproduction, and competitive ability.[13]
MicrobiomeChronic (unspecified dose)Not SpecifiedChronic treatment for 2 weeks altered gut microbiota and bile acid levels.[14]

Table 2: this compound Dosages in Rat Studies

Study TypeDose Range (mg/kg/day)Route of AdministrationKey Findings / Model
Anxiety0.1 - 12Intraperitoneal (i.p.)Anxiogenic-like effects at 3 and 12 mg/kg in the EPM.[1]
Anxiety10Oral (p.o.)Anxiolytic-like effects in the EPM.[1]
Anxiety3, 12 (acute)Intraperitoneal (i.p.)Decreased time spent in open arms of the EPM.[6]
Anxiety5 (subacute)Oral (p.o.)Impaired inhibitory avoidance.[6]
Anxiety0.3, 1, 3, 10 (acute/chronic)Oral (p.o.)Acute administration had no effect; chronic (21-day) administration of 3 mg/kg increased social interaction time.[6]
Depression2.5, 10Intraperitoneal (i.p.)Repeated treatment reduced time in open arms of EPM; no change in sucrose (B13894) preference.[1]
Depression10 (chronic)Oral (in drinking water)Administered for 22 days to adolescent and adult rats to assess behavioral and neurochemical effects.[15][16]
Depression1.8 (chronic)Oral (gavage)Once daily administration in a chronic unpredictable stress model relieved depression-like behaviors.[17]
Depression10 (chronic)Oral (gavage)Improved spatial learning and memory in a depression model.[18]
Toxicology5, 15, 50Oral Gavage5 and 15 mg/kg were well-tolerated; 50 mg/kg showed some toxicity in a 4-week study.[1]
Acute Toxicity120 - 300Oral (p.o.)Dose-dependent reductions in body weight, food/water consumption, and body temperature.[1][19]
Behavioral (Adolescent)2.5, 10Not SpecifiedRepeated treatment for 10 days starting on postnatal day 35 to assess affective behaviors.[20]
Behavioral (Adolescent)2.5, 5, 10Not SpecifiedInjections during adolescence to measure anxiety-like behaviors.[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents. The test is based on the conflict between the animal's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[6]

  • Apparatus: A plus-shaped maze elevated above the ground (typically 50 cm). It consists of two open arms and two closed arms (enclosed by high walls), with a central platform connecting all four arms.[1][6]

  • Animal Preparation:

    • Acclimatize animals to the testing room for at least 30-60 minutes before the experiment.[1][6]

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes prior to testing.[1][6]

  • Procedure:

    • Gently place the rodent on the central platform, facing one of the open arms.[6]

    • Allow the animal to freely explore the maze for a 5-minute session.[1][6]

    • The experimenter should be out of the animal's sight to avoid influencing its behavior.[1]

    • Record the session using an overhead video camera for later analysis.[1][6]

  • Data Analysis:

    • Score the number of entries into the open and closed arms.

    • Measure the time spent in the open and closed arms.[6]

    • Anxiolytic effects are indicated by an increase in the proportion of time spent and entries made into the open arms.

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common behavioral test used to screen for antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment can reduce this immobility time.

  • Apparatus: A transparent glass or Plexiglas cylinder (e.g., 20 cm in diameter, 30-32 cm in height) filled with water (22-25°C) to a depth where the rodent cannot touch the bottom or escape (15-20 cm).[1]

  • Animal Preparation:

    • Acclimatize animals to the testing area for 30-60 minutes before the test.[1]

  • Drug Administration:

    • Mouse (Single Session): Administer this compound or vehicle 30-60 minutes before the test (for i.p. injection).[1]

    • Rat (Two-Day Protocol): A common regimen involves injections 24 hours, 5 hours, and 1 hour before the test session on Day 2.[1]

  • Procedure:

    • Mouse (Single Session):

      • Gently place each mouse individually into the water-filled cylinder for a 6-minute session.[1]

      • Record the entire session for later scoring.

    • Rat (Two-Day Protocol):

      • Day 1 (Pre-test): Place the rat in the cylinder for 15 minutes without any drug treatment. This serves to acclimate the animal and establish a baseline of immobility.[1]

      • Day 2 (Test): Administer this compound or vehicle according to the dosing schedule. Place the rat in the cylinder for a 5-minute test session.[1]

  • Data Analysis:

    • Score the duration of immobility (floating motionless or making only small movements to keep the head above water).

    • Score active behaviors such as swimming and climbing.[1]

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of this compound

paroxetine_mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Activates This compound This compound This compound->SERT Inhibits

Caption: Mechanism of action of this compound at the serotonergic synapse.

Experimental Workflow: Chronic this compound Administration and Behavioral Testing

experimental_workflow cluster_acclimation Phase 1: Acclimation cluster_treatment Phase 2: Chronic this compound Administration cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis Acclimation Animal Acclimation (1-2 weeks) Treatment Daily this compound or Vehicle Administration (e.g., Oral Gavage, Drinking Water) (21-28 days) Acclimation->Treatment Behavioral_Test_1 Behavioral Test 1 (e.g., Elevated Plus Maze) Treatment->Behavioral_Test_1 Washout_1 Washout Period (if necessary) Behavioral_Test_1->Washout_1 Behavioral_Test_2 Behavioral Test 2 (e.g., Forced Swim Test) Washout_1->Behavioral_Test_2 Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Test_2->Tissue_Collection Data_Analysis Biochemical & Statistical Analysis Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for a chronic this compound study in rodents.

References

Application Notes and Protocols for In Vitro Studies of Paroxetine's Effects on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for investigating the effects of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), on neurogenesis. The following sections detail the selection of appropriate in vitro systems, experimental protocols for assessing key neurogenic processes, and the underlying signaling pathways involved.

Introduction to In Vitro Models for Neurogenesis

In vitro models are indispensable tools for dissecting the cellular and molecular mechanisms by which pharmaceutical compounds like this compound influence neurogenesis. These systems offer a controlled environment to study specific aspects of neural stem cell (NSC) behavior, including proliferation, differentiation, and survival. Commonly employed models range from 2D cultures of NSCs isolated from various sources to more complex 3D brain organoids that recapitulate aspects of brain development.[1][2][3]

Commonly Used In Vitro Models:

  • Neural Stem Cell (NSC) Monolayer Cultures: These are foundational models utilizing NSCs derived from different sources:

    • Fetal Rodent Hippocampus: A well-established source for studying the fundamental biology of neurogenesis.[4][5]

    • Human Adipose-Derived Stem Cells (hADSCs): An accessible and multipotent source of adult stem cells that can be directed towards a neural lineage.[6]

    • Human Induced Pluripotent Stem Cells (hiPSCs): Offer a patient-specific and ethically sound platform for neurotoxicity and drug efficacy studies.[7]

  • 3D Brain Organoids (e.g., BrainSpheres): These self-organizing 3D cultures derived from hiPSCs contain various neural cell types, including neurons, astrocytes, and oligodendrocytes, providing a more physiologically relevant context to study developmental neurotoxicity and synaptogenesis.[1][2][3][8]

Summary of this compound's Effects on Neurogenesis: Quantitative Data

The following tables summarize quantitative data from various in vitro studies investigating the impact of this compound on neural stem cell proliferation and differentiation. It is important to note that the data are collated from different studies with varying experimental conditions and cell types.

Table 1: Effects of this compound on Neural Stem Cell Proliferation

Cell TypeThis compound ConcentrationDuration of ExposureAssayKey FindingsReference
Human Adipose-Derived Stem Cells (hADSCs)1 µM4 and 6 daysMTT AssaySignificant increase in cell proliferation compared to control.[6]
Fetal Rat Hippocampus-Derived NSCsNot specifiedNot specifiedNot specifiedPromoted the proliferation of NSCs.[4][9]
Human iPSC-derived maturing neurons0.05 µM, 0.2 µM, 2 µM10 daysResazurin Viability AssayNo significant effect on cell viability.[9]

Table 2: Effects of this compound on Neuronal Differentiation and Neurite Outgrowth

Cell TypeThis compound ConcentrationDuration of ExposureAssayKey FindingsReference
Human Adipose-Derived Stem Cells (hADSCs)1 µMNot specifiedImmunocytochemistryIncreased percentage of Nestin and MAP2 positive cells; decreased percentage of GFAP positive cells.[1][6]
Fetal Rat Hippocampus-Derived NSCsNot specifiedNot specifiedNot specifiedPromoted differentiation into neurons over glial cells.[4][9]
Human iPSC-derived BrainSpheres20 ng/mL and 60 ng/mL8 weeksNeurite Outgrowth AssayReduced neurite outgrowth.[1][2]
Human iPSC-derived BrainSpheres20 ng/mL and 60 ng/mL8 weeksImmunohistochemistry80% decrease in synaptic markers (Synaptophysin and PSD95).[1][2][3]
Human iPSC-derived maturing neurons0.05 µM, 0.2 µM, 2 µM10 daysNeurite Outgrowth AssaySignificantly reduced mean neurite processes.[9]

Signaling Pathways in this compound-Induced Neurogenesis

This compound's pro-neurogenic effects are believed to be mediated through the modulation of key signaling pathways, primarily involving Brain-Derived Neurotrophic Factor (BDNF) and the Extracellular signal-regulated kinase (ERK) pathway.[4][7][10] As an SSRI, this compound increases extracellular serotonin levels, which can lead to an upregulation of BDNF.[10] BDNF then binds to its receptor, TrkB, initiating downstream signaling cascades, including the activation of the ERK1/2 pathway, which is a critical regulator of cell proliferation and differentiation.[4][7][10]

G cluster_0 This compound's Mechanism of Action on Neurogenesis This compound This compound Serotonin Increased Extracellular Serotonin (5-HT) This compound->Serotonin Inhibits Reuptake BDNF Upregulation of BDNF Expression Serotonin->BDNF Stimulates TrkB TrkB Receptor Activation BDNF->TrkB Binds to ERK ERK1/2 Pathway Activation TrkB->ERK Activates Neurogenesis Enhanced Neurogenesis (Proliferation & Differentiation) ERK->Neurogenesis Promotes

Caption: this compound-mediated signaling in neurogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on neurogenesis in vitro.

Neural Stem Cell Culture and Differentiation

This protocol is a general guideline and should be optimized for the specific NSC source.

Materials:

  • Neural Stem Cells (e.g., hPSC-derived, hADSC-derived)

  • NSC Expansion Medium (specific to cell type)

  • NSC Differentiation Medium (e.g., Neurobasal medium with supplements)

  • Culture vessels coated with Poly-L-ornithine and Laminin

  • This compound stock solution (in DMSO)

Protocol:

  • Coating Culture Vessels:

    • Incubate culture vessels with 20 µg/mL Poly-L-ornithine solution for at least 1 hour at 37°C.

    • Rinse three times with sterile water.

    • Incubate with 5 µg/mL Laminin solution overnight at 37°C.[11]

  • NSC Plating and Expansion:

    • Thaw cryopreserved NSCs and plate them onto coated vessels in NSC Expansion Medium.

    • Culture at 37°C, 5% CO2, changing the medium every 2-3 days.

  • This compound Treatment for Differentiation:

    • Once NSCs reach the desired confluency, switch to NSC Differentiation Medium.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the differentiation medium. Include a vehicle control (DMSO).

    • Continue differentiation for 7-14 days, with medium changes including fresh this compound every 2-3 days.[11]

G cluster_0 NSC Culture and Differentiation Workflow start Start coat Coat Culture Vessels (Poly-L-ornithine/Laminin) start->coat plate Plate and Expand NSCs in Expansion Medium coat->plate differentiate Induce Differentiation in Differentiation Medium plate->differentiate treat Treat with this compound (and Vehicle Control) differentiate->treat culture Culture for 7-14 days (with medium changes) treat->culture end Proceed to Assay culture->end

Caption: Workflow for NSC culture and differentiation.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed NSCs in a 96-well plate at a density of 2x10³ cells/well and allow them to adhere.[12]

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 2, 4, 6 days).[12]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][12]

  • Incubate in the dark for at least 2 hours at room temperature.[11]

  • Measure the absorbance at 570 nm using a plate reader.[11][12]

Immunocytochemistry for Differentiation Markers

This technique is used to visualize and quantify the differentiation of NSCs into neurons and glial cells.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Nestin for NSCs, anti-MAP2 for neurons, anti-GFAP for astrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Culture and treat NSCs on coverslips as described in Protocol 1.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[11]

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[11]

  • Block non-specific antibody binding with blocking solution for 1 hour.[11]

  • Incubate with primary antibodies overnight at 4°C.[11]

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.[11]

  • Counterstain with DAPI.

  • Mount coverslips on microscope slides and visualize using a fluorescence microscope.[7]

  • Quantify the percentage of marker-positive cells relative to the total number of DAPI-stained nuclei.[7]

G cluster_0 Immunocytochemistry Workflow start Differentiated Cells on Coverslips fix Fixation (4% PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (Goat Serum) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi mount Mounting dapi->mount visualize Fluorescence Microscopy & Quantification mount->visualize

Caption: Workflow for immunocytochemistry.

Neurite Outgrowth Assay

This assay is crucial for assessing neuronal maturation and the potential neurotoxic effects of compounds.

Materials:

  • iPSC-derived neurons or differentiated NSCs

  • Culture plates coated with an appropriate matrix (e.g., Matrigel)

  • High-content imaging system

  • Image analysis software

Protocol:

  • Plate differentiated neurons or BrainSpheres onto coated plates.[1]

  • Treat with this compound for the desired duration.

  • Fix and stain the cells with neuronal markers (e.g., βIII-tubulin).

  • Acquire images using a high-content imaging system.

  • Analyze neurite length, branching, and number of processes using specialized software.[1][9]

3D Brain Organoid (BrainSphere) Model Protocol

This advanced model allows for the study of this compound's effects in a more complex, tissue-like environment.

Materials:

  • Human iPSCs

  • Neural induction medium

  • BrainSphere maturation medium

  • Low-attachment plates

  • This compound stock solution

Protocol:

  • Embryoid Body (EB) Formation: Generate EBs from iPSCs in neural induction medium.[13]

  • Neural Induction: Culture EBs to allow for the formation of neuroectoderm.[13]

  • BrainSphere Maturation: Transfer neurospheres to low-attachment plates in maturation medium and culture for up to 8 weeks.[13]

  • This compound Treatment: Introduce this compound into the maturation medium at desired concentrations (e.g., 20 and 60 ng/mL) for long-term exposure (e.g., 8 weeks).[8][13]

  • Analysis: After the treatment period, BrainSpheres can be analyzed for:

    • Immunohistochemistry: for synaptic markers (Synaptophysin, PSD95) and cell-type-specific markers.[13]

    • Western Blot: to quantify protein expression levels.[1]

    • Neurite Outgrowth Assay: by plating organoids and analyzing neurite extension.[1]

G cluster_0 BrainSphere Culture and Treatment Workflow start Human iPSCs eb Embryoid Body Formation start->eb induction Neural Induction eb->induction maturation BrainSphere Maturation (up to 8 weeks) induction->maturation treat Long-term this compound Treatment maturation->treat analysis Analysis (IHC, Western Blot, Neurite Outgrowth) treat->analysis

Caption: Workflow for BrainSphere experiments.

Conclusion

The in vitro models and protocols described herein provide a robust framework for investigating the multifaceted effects of this compound on neurogenesis. While 2D NSC cultures are excellent for high-throughput screening and mechanistic studies of proliferation and differentiation, 3D brain organoids offer a more sophisticated system to explore developmental neurotoxicity and effects on synaptogenesis. The choice of model and experimental endpoint should be guided by the specific research question. The presented data indicate that this compound can have both pro-neurogenic and potentially detrimental effects, depending on the model system, concentration, and duration of exposure, highlighting the importance of comprehensive in vitro assessment in drug development and neurotoxicity studies.

References

Application Notes and Protocols: Evaluating Paroxetine's Impact on Mitochondrial Respiration Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and other mood disorders. Emerging evidence suggests that beyond its effects on serotonergic neurotransmission, this compound can modulate mitochondrial function.[1] These effects appear to be cell-type and concentration-dependent, with reports indicating both mitochondrial dysfunction and protective effects.[2][3] Understanding the impact of this compound on mitochondrial respiration is crucial for elucidating its complete pharmacological profile, including potential off-target effects and therapeutic applications beyond its antidepressant action.

These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to investigate the effects of this compound on key parameters of mitochondrial respiration. The assays described herein are essential tools for researchers in drug discovery, toxicology, and cellular biology to assess the mitochondrial liability or potential therapeutic benefits of this compound and other compounds.

Key Mitochondrial Parameters and Assays

The assessment of mitochondrial health and function relies on the measurement of several key parameters. Below is a summary of these parameters and the corresponding cell-based assays to evaluate the impact of this compound.

ParameterAssay PrincipleCommon Assays
Mitochondrial Respiration Measures the rate of oxygen consumption (OCR) as an indicator of oxidative phosphorylation.Seahorse XF Cell Mito Stress Test
Mitochondrial Viability Assesses the metabolic activity of cells, which is largely dependent on mitochondrial function.MTT Assay, Resazurin Assay
Mitochondrial Membrane Potential (ΔΨm) The electrochemical potential gradient across the inner mitochondrial membrane is a key indicator of mitochondrial health and is essential for ATP synthesis.JC-1 Staining, TMRE/TMRM Staining
Cellular ATP Levels Measures the total cellular ATP content, which reflects the energy-producing capacity of the mitochondria.Luminescence-based ATP Assays (e.g., CellTiter-Glo®)
Reactive Oxygen Species (ROS) Production Measures the generation of ROS, which are natural byproducts of mitochondrial respiration. Excessive ROS can lead to oxidative stress and cellular damage.Dihydroethidium (DHE), MitoSOX™ Red, 2',7'-Dichlorofluorescin diacetate (DCFDA)

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of cellular metabolism.[3][4][5]

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest (e.g., astrocytes, endothelial cells)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[4][6]

  • Compound Preparation:

    • Prepare fresh stock solutions of this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate assay medium at the desired working concentrations.

  • Assay Execution:

    • On the day of the assay, remove the cell culture medium and replace it with 180 µL of pre-warmed assay medium.[4]

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

    • Load the hydrated sensor cartridge with the prepared compounds:

      • Port A: this compound or vehicle control

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.

Data Analysis:

  • The Seahorse XF software will automatically calculate OCR values. Key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

G cluster_workflow Seahorse XF Experimental Workflow A Seed Cells in XF Microplate D Incubate Cells in Assay Medium A->D B Hydrate Sensor Cartridge E Load Compounds into Sensor Cartridge B->E C Prepare this compound & Mito-Stress Compounds C->E F Run Seahorse XF Mito Stress Test D->F E->F G Analyze OCR Data F->G

Seahorse XF Experimental Workflow Diagram.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low mitochondrial membrane potential and forms red-fluorescent "J-aggregates" at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7]

Materials:

  • Cells of interest cultured in a 96-well plate or on coverslips

  • This compound stock solution

  • JC-1 dye

  • Fluorescence microscope or plate reader

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in cell culture medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the JC-1 working solution to the cells and incubate for 30 minutes at 37°C.

  • Imaging and Quantification:

    • Wash the cells twice with PBS.

    • Add fresh PBS or culture medium to the wells.

    • Immediately acquire images using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (monomers) fluorescence.

    • Alternatively, measure the fluorescence intensity using a plate reader (Excitation/Emission for monomers: ~485 nm/~525 nm; for J-aggregates: ~535 nm/~590 nm).

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Protocol 3: Measurement of Cellular ATP Levels

Cellular ATP levels can be quantified using a luciferase-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

Materials:

  • Cells of interest cultured in a 96-well opaque-walled plate

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Assay Execution:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is proportional to the amount of ATP present. Compare the luminescence values of this compound-treated cells to the control to determine the effect on cellular ATP levels.

Protocol 4: Detection of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX™ Red

MitoSOX™ Red is a fluorescent dye that specifically targets mitochondria and is oxidized by superoxide (B77818), a primary mitochondrial ROS, to produce red fluorescence.[8]

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • This compound stock solution

  • MitoSOX™ Red reagent

  • Fluorescence microscope or plate reader

  • Hoechst 33342 (for nuclear counterstaining, optional)

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • MitoSOX™ Red Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm cell culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • Wash the cells three times with warm PBS.

    • If desired, counterstain the nuclei with Hoechst 33342.

    • Acquire images using a fluorescence microscope or measure the fluorescence intensity with a plate reader (Excitation/Emission: ~510 nm/~580 nm).

Data Analysis:

  • An increase in red fluorescence intensity in this compound-treated cells compared to the control indicates an increase in mitochondrial superoxide production.

Data Presentation

The following tables summarize hypothetical quantitative data from the described assays to illustrate the potential effects of this compound on mitochondrial respiration.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Astrocytes

TreatmentBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)
Vehicle Control100 ± 875 ± 6250 ± 20
This compound (10 µM)85 ± 760 ± 5200 ± 15
This compound (20 µM)60 ± 540 ± 4150 ± 12

Table 2: Effect of this compound on Mitochondrial Membrane Potential, ATP Levels, and ROS Production in NCI-H1299 Cells

TreatmentJC-1 Red/Green Ratio (Fold Change)Cellular ATP (% of Control)MitoSOX™ Red Fluorescence (Fold Change)
Vehicle Control1.00 ± 0.05100 ± 51.00 ± 0.10
This compound (10 µM)0.75 ± 0.0480 ± 61.50 ± 0.12
This compound (20 µM)0.50 ± 0.0360 ± 52.50 ± 0.20

Signaling Pathways

This compound-induced mitochondrial dysfunction can trigger downstream signaling cascades leading to cellular apoptosis. One of the implicated pathways is the ROS-MAPK pathway.[7]

G cluster_pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound Mito Mitochondria This compound->Mito Induces damage ROS ↑ ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC MAPK MAPK Activation (JNK, p38) ROS->MAPK Bax Bax Translocation to Mitochondria MAPK->Bax Bax->Mito Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-Induced ROS-MAPK Apoptotic Pathway.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for investigating the impact of this compound on mitochondrial respiration. By employing these protocols, researchers can gain valuable insights into the mechanisms underlying this compound's effects on cellular bioenergetics. This knowledge is essential for a comprehensive understanding of its pharmacological profile, aiding in the identification of potential toxicities and the exploration of novel therapeutic applications. Consistent and standardized methodologies, as outlined here, are critical for generating reproducible and comparable data across different studies and laboratories.

References

Application Notes and Protocols for Paroxetine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantification of paroxetine (B1678475) in human plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods offer a robust and cost-effective approach for this compound quantification. The choice of detector can influence the sensitivity and selectivity of the assay.

HPLC with Fluorescence Detection

This method provides high sensitivity and specificity for this compound analysis.

Experimental Protocol

  • Materials and Reagents:

  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • Analytical column: Reversed-phase C18 column.

    • Data acquisition and processing software.

  • Preparation of Solutions:

    • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve dibucaine in methanol.

    • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol/water).

    • Working IS Solution (1.21 µg/mL): Dilute the IS stock solution with water.

  • Sample Preparation (Solid Phase Extraction):

    • To 0.5 mL of plasma, add 5 µL of the working internal standard solution.

    • Condition a C18 SPE column by washing with 2.0 mL of methanol followed by 2.0 mL of 10 mM phosphate buffer (pH 3.0).

    • Apply the plasma sample to the SPE column.

    • Wash the column with appropriate solvents to remove interferences.

    • Elute this compound and the internal standard with a suitable elution solvent.

    • The eluate can be directly injected into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and phosphate buffer.[1][2]

    • Flow Rate: Typically 1.0 mL/min.[1][3]

    • Column Temperature: Ambient.

    • Fluorescence Detection: Excitation wavelength of 295 nm and emission wavelength of 350 nm.[4]

Quantitative Data Summary: HPLC with Fluorescence Detection

ParameterValueReference
Linearity Range5–100 ng/mL
Lower Limit of Quantitation (LLOQ)1.0 ng/mL
Intra-assay Precision (RSD)< 10%
Inter-assay Precision (RSD)< 10%
Intra-assay Accuracy (RE)< 10%
Inter-assay Accuracy (RE)< 10%
RecoveryNot specified

Experimental Workflow: HPLC with Fluorescence Detection

HPLC_Fluorescence_Workflow plasma Plasma Sample (0.5 mL) is_add Add Internal Standard (Dibucaine) plasma->is_add spe Solid Phase Extraction (C18 Cartridge) is_add->spe hplc HPLC Analysis (C18 Column) spe->hplc detection Fluorescence Detection (Ex: 295 nm, Em: 350 nm) hplc->detection data Data Acquisition and Quantification detection->data

Workflow for this compound Quantification by HPLC-Fluorescence.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.

Experimental Protocol

  • Materials and Reagents:

    • This compound hydrochloride (Reference Standard)

    • This compound-d6 (Internal Standard)[5]

    • Methanol (LC-MS grade)[5]

    • Acetonitrile (LC-MS grade)[5]

    • Ammonium formate (B1220265) (analytical grade)[5]

    • Formic acid (LC-MS grade)[5]

    • Water (deionized, 18 MΩ·cm)[5]

    • Human plasma (with sodium heparin or EDTA anticoagulant)[5]

    • Ethyl acetate (B1210297) (analytical grade)[5]

  • Instrumentation:

    • Liquid Chromatograph (LC) system capable of gradient elution.[5]

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]

    • Analytical column: C18 column.[5]

    • Data acquisition and processing software.[5]

  • Preparation of Solutions:

    • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[5]

    • This compound-d6 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d6 in methanol.[5]

    • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of methanol and water.[5]

    • Working IS Solution (e.g., 50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.[5]

  • Sample Preparation (Liquid-Liquid Extraction): [5]

    • To a 100 µL aliquot of plasma, add the internal standard solution.[5]

    • Add 1 mL of ethyl acetate.[5]

    • Vortex mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase composition.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Ammonium formate in water.[6]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is increased over the run to elute this compound.[6]

    • Flow Rate: 0.15 - 1.0 mL/min.[1][7]

    • Column Temperature: Ambient or controlled (e.g., 40°C).[3]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8][9]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 330.0 → 192.0[9] or 330.0 → 70.0[7][10][11]

      • This compound-d6: Specific transition for the deuterated standard.

    • Optimization: Ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity.[6]

Quantitative Data Summary: LC-MS/MS Method

ParameterValueReference
Linearity Range0.250 - 50.0 ng/mL[5][12]
Lower Limit of Quantitation (LLOQ)0.05 - 0.250 ng/mL[9][12]
Inter-assay Precision (%CV)1.86 - 11.5%[6][9]
Intra-assay Precision (%CV)1.52 - 6.28%[9]
Inter-assay Accuracy (%RE)-0.984% to 9.57%[6][9]
Intra-assay Accuracy (%RE)-3.4% to 4.8%[13]
Recovery70.8 - 95%[4][8][13]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound-d6) plasma->is_add lle Liquid-Liquid Extraction (Ethyl Acetate) is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column, Gradient Elution) recon->lc msms MS/MS Detection (ESI+, MRM) lc->msms data Data Acquisition and Quantification msms->data

Workflow for this compound Quantification by LC-MS/MS.

Discussion

Both HPLC and LC-MS/MS methods are suitable for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study. For high-throughput analysis and studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, the LC-MS/MS method is preferred. The use of a stable isotope-labeled internal standard in the LC-MS/MS method provides the highest accuracy and precision.[5] The HPLC method with fluorescence detection is a reliable and sensitive alternative when LC-MS/MS is not available. Sample preparation is a critical step for both methods to remove matrix interferences and ensure accurate quantification. Both solid-phase extraction and liquid-liquid extraction have been shown to be effective for this compound.[5] Method validation should always be performed according to regulatory guidelines to ensure the reliability of the results.

References

Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Extracellular Serotonin Following Paroxetine Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder and other psychiatric conditions.[1] Its therapeutic efficacy is attributed to its ability to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the brain.[2] In vivo microdialysis is a powerful technique that permits the continuous sampling of neurotransmitters and drugs from the extracellular fluid of specific brain regions in freely moving animals, providing critical insights into the pharmacodynamic effects of compounds like this compound.[1][3]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to measure the impact of this compound on extracellular serotonin levels.

Key Principles

In vivo microdialysis involves the implantation of a semipermeable probe into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant, slow flow rate. Small molecules, such as serotonin, diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][5] This technique allows for the real-time monitoring of neurochemical changes in response to pharmacological agents.

Experimental Protocols

I. Animal Model and Surgical Procedures

A common animal model for these studies is the male Sprague-Dawley rat or Swiss mouse.[1][6][7]

A. Surgical Implantation of Guide Cannula

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) or a ketamine/xylazine mixture and confirm the depth of anesthesia via the pedal withdrawal reflex.[1]

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Maintain body temperature at 37°C. Make a midline incision on the scalp to expose the skull.[1]

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired stereotaxic coordinates. The table below provides example coordinates for common brain regions of interest.

  • Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.

  • Post-operative Care: Administer post-operative analgesia (e.g., Carprofen 5 mg/kg, s.c.) and allow the animal to recover for 24-48 hours.[1]

Table 1: Stereotaxic Coordinates for Guide Cannula Implantation in Rats (from Bregma) [1]

Brain RegionAnterior-Posterior (AP)Medial-Lateral (ML)Dorsal-Ventral (DV) (guide tip)
Medial Prefrontal Cortex (mPFC)+3.2 mm±0.8 mm-2.0 mm
Ventral Hippocampus-5.6 mm±5.0 mm-5.0 mm
Anterior Lateral Striatum+1.2 mm±2.5 mm-3.5 mm
II. In Vivo Microdialysis Procedure
  • Animal Handling: Gently restrain the animal and remove the stylet from the implanted guide cannula.[1]

  • Probe Insertion: Slowly insert the microdialysis probe into the guide cannula.[1]

  • Perfusion and Equilibration: Place the animal in a freely moving system. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[1]

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent serotonin degradation.[1]

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally, i.p.).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals for a designated period (e.g., 240 minutes) to monitor changes in extracellular serotonin levels.[3]

III. Sample Analysis: HPLC-ECD
  • Instrumentation: Utilize an HPLC system coupled with an electrochemical detector.[4][8]

  • Chromatographic Separation: Separate serotonin from other components in the dialysate using a reverse-phase C18 column.

  • Electrochemical Detection: Quantify serotonin levels based on its electrochemical properties.

  • Data Analysis: Express the post-paroxetine serotonin levels as a percentage of the mean baseline levels.

Quantitative Data Summary

The following tables summarize the effects of this compound on extracellular serotonin levels as reported in various studies.

Table 2: Effect of this compound on Extracellular Serotonin Levels in Rats

This compound Dose (mg/kg, i.p.)Brain RegionMaximum Increase in Extracellular 5-HT (% of Baseline)Reference
10Anterior Lateral StriatumStatistically significant increase[3]
5 (acute)HippocampusElevated dialysate 5-HT[9]
5 (14 days, twice daily)HippocampusElevated dialysate 5-HT[9]
Not specifiedMedial Prefrontal CortexIncreased extracellular 5-HT[10][11]

Table 3: Effect of this compound on Extracellular Serotonin Levels in Mice

This compound Dose (mg/kg, i.p.)Brain RegionEffect on Extracellular 5-HTReference
1, 4, and 8Frontal CortexSimilar increases across all doses[6][7]

Visualizations

Paroxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) Vesicle Tryptophan->Serotonin_Vesicle Synthesis Release Serotonin_Vesicle->Release Exocytosis SERT Serotonin Transporter (SERT) Serotonin_Extracellular Extracellular Serotonin (5-HT) Release->Serotonin_Extracellular Serotonin_Extracellular->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Extracellular->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction This compound This compound This compound->SERT Blocks

This compound's mechanism of action in the synapse.

InVivo_Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Rat) Guide_Cannula_Implantation Surgical Implantation of Guide Cannula Animal_Model->Guide_Cannula_Implantation Recovery Post-operative Recovery (24-48h) Guide_Cannula_Implantation->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration with aCSF Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Paroxetine_Admin This compound Administration Baseline_Collection->Paroxetine_Admin Post_Drug_Collection Post-drug Sample Collection Paroxetine_Admin->Post_Drug_Collection HPLC_ECD HPLC-ECD Analysis of Dialysate Post_Drug_Collection->HPLC_ECD Data_Analysis Data Analysis (% Change from Baseline) HPLC_ECD->Data_Analysis

Experimental workflow for in vivo microdialysis.

References

Application Notes and Protocols for Establishing a Paroxetine-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The development of drug resistance remains a significant hurdle in therapeutic efficacy. In vitro models of drug resistance are invaluable tools for elucidating the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic strategies. Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated cytotoxic effects in various cancer cell lines, making it a subject of interest in drug repositioning studies.[1][2][3][4] These application notes provide a detailed, step-by-step framework for the generation, validation, and initial characterization of a this compound-resistant cancer cell line. The protocols herein describe the determination of the half-maximal inhibitory concentration (IC50), the continuous dose-escalation method for inducing resistance, and the functional assays required to validate the resistant phenotype.

Introduction

Acquired drug resistance is a complex phenomenon that allows cells to survive and proliferate under continuous drug exposure. Establishing drug-resistant cell lines in the laboratory is a fundamental approach to study the mechanisms of this resistance.[5] this compound's primary pharmacological action is the inhibition of the serotonin transporter (SERT).[6] However, its anticancer effects are often independent of this pathway and have been linked to the induction of apoptosis via reactive oxygen species (ROS) generation, activation of the p38 MAPK pathway, and inhibition of receptor tyrosine kinases.[1][2][3]

Potential mechanisms of resistance to this compound may include alterations in these apoptotic pathways or the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), for which this compound is a known substrate.[7][8][9][10] This document provides comprehensive protocols for researchers to develop a stable this compound-resistant cell line to investigate these and other potential resistance mechanisms.

Materials and Reagents

  • Cell Line: A cancer cell line with known sensitivity to this compound (e.g., MCF-7 human breast cancer, HCT116 human colon cancer).

  • This compound Hydrochloride: (Sigma-Aldrich, Cat. No. P9623 or equivalent). Prepare a 10 mM stock solution in DMSO and store at -20°C.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25%.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Cell Viability Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Apoptosis Detection Kit: e.g., FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).

  • P-gp Activity Assay Reagents: Rhodamine 123 and a known P-gp inhibitor (e.g., Verapamil).

  • Equipment: Humidified incubator (37°C, 5% CO2), Class II biological safety cabinet, inverted microscope, centrifuge, 96-well and 6-well plates, T-25/T-75 culture flasks, multi-well plate reader, flow cytometer, cryovials, liquid nitrogen storage.

Experimental Workflow

The overall process involves determining the initial sensitivity of the parental cell line, gradually exposing the cells to increasing concentrations of this compound over several months, and finally validating the resistant phenotype.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Validation & Characterization start Select Parental Cancer Cell Line (e.g., MCF-7) ic50 Protocol 1: Determine Parental IC50 of this compound start->ic50 induce Protocol 2: Induce Resistance via Dose Escalation ic50->induce Establish starting concentration culture Start continuous culture with low-dose this compound (~IC20) induce->culture increase Gradually increase This compound concentration (1.5x - 2x) culture->increase monitor Monitor cell morphology and growth rate increase->monitor cryo Cryopreserve cells at each step monitor->cryo cryo->increase validate Protocol 3: Validate Resistant Phenotype cryo->validate Select resistant population for validation ic50_res Determine IC50 of Resistant Cell Line validate->ic50_res apoptosis Assess Apoptosis (Annexin V/PI Assay) validate->apoptosis efflux Measure Drug Efflux (Rhodamine 123 Assay) validate->efflux

Caption: Experimental workflow for establishing a this compound-resistant cell line.

Detailed Experimental Protocols

Protocol 1: Determination of Parental Cell Line IC50
  • Cell Seeding: Seed the parental cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium (e.g., ranging from 0 µM to 100 µM). Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Line

This protocol employs a continuous exposure, dose-escalation method, which can take 6-12 months.

  • Initial Exposure: Begin by culturing the parental cells in a T-25 flask with complete medium containing a low concentration of this compound, typically the IC10 or IC20 determined in Protocol 1.

  • Monitoring: Initially, significant cell death is expected. The surviving cells will eventually repopulate the flask. Monitor the cells daily for changes in morphology and confluency. Change the medium with fresh this compound every 2-3 days.

  • Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate comparable to the parental line, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are stably growing at a given concentration for 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.0.[11]

  • Repeat: Repeat steps 2-4 for each concentration increment. If at any point the cells experience massive death (>80%) after a dose increase, return to the previous concentration until the culture recovers.

  • Cryopreservation: It is critical to cryopreserve vials of cells at each successful concentration step.[11] This creates a timeline of resistance development and provides backups.

  • Final Selection: Continue this process until the cells can proliferate in a concentration that is at least 5-10 times the parental IC50. At this stage, the polyclonal resistant population can be used, or single-cell cloning can be performed to ensure a homogenous resistant cell line.[12][13]

Protocol 3: Validation of the Resistant Phenotype
  • Perform the cell viability assay described in Protocol 1 simultaneously on both the parental and the established resistant cell lines.

  • Calculate the IC50 for both cell lines.

  • Determine the Resistance Index (RI) using the formula: RI = IC50 (Resistant Cells) / IC50 (Parental Cells)

  • An RI value significantly greater than 1 confirms the resistant phenotype. An RI > 5 is generally considered a stable resistant line.

This assay determines if the resistant cells are less susceptible to this compound-induced apoptosis.[14][15][16]

  • Cell Treatment: Seed both parental and resistant cells in 6-well plates. Treat them with this compound at a concentration close to the parental IC50 for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

  • Expected Outcome: A significantly lower percentage of Annexin V-positive (apoptotic) cells in the resistant cell line compared to the parental line after this compound treatment.

This functional assay measures the activity of the P-gp drug efflux pump.[18][19]

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in serum-free medium.

  • Inhibitor Treatment: Pre-incubate half of the cells from each line with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C. The other half serves as a control.

  • Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all samples at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C in the dark.[20]

  • Analysis: Wash the cells with cold PBS and analyze the intracellular fluorescence intensity by flow cytometry.

  • Expected Outcome: Parental cells should show high Rhodamine 123 fluorescence. Uninhibited resistant cells may show low fluorescence due to active efflux of the dye. If P-gp is overactive, treatment with Verapamil should restore high fluorescence in the resistant cells.[20]

Data Presentation

Quantitative data should be summarized to compare the parental and resistant cell lines.

ParameterParental Cell Line (e.g., MCF-7)This compound-Resistant Cell Line (MCF-7/PX-R)
This compound IC50 (µM) at 48h 13.34 µM[3]e.g., 75 µM
Resistance Index (RI) 1e.g., 5.6
Apoptosis (% Annexin V+ cells)
- Untreated~5%~5%
- this compound (15 µM)e.g., 45%e.g., 12%
Rhodamine 123 MFI
- No Inhibitore.g., 8000e.g., 2500
- With Verapamile.g., 8200e.g., 7500

Note: The values for the resistant line and apoptosis/MFI are hypothetical examples for illustrative purposes. The IC50 for the parental MCF-7 line is based on published data.[3]

This compound Signaling and Resistance Pathways

This compound's cytotoxic effects can be mediated through various pathways beyond SERT inhibition. Resistance can emerge from alterations in these pathways or through mechanisms like drug efflux.

G cluster_0 This compound Action & Cytotoxicity cluster_1 Off-Target Effects cluster_2 Potential Resistance Mechanisms This compound This compound rtk Inhibits RTKs (MET, ERBB3) This compound->rtk ros Induces ROS Generation This compound->ros pi3k PI3K/AKT Pathway rtk->pi3k suppresses mapk MAPK Pathways (p38, JNK) rtk->mapk modulates ros->mapk activates apoptosis Apoptosis pi3k->apoptosis suppresses mapk->apoptosis induces efflux ↑ P-glycoprotein (MDR1) Drug Efflux efflux->this compound Reduces intracellular concentration survival Cell Survival & Proliferation efflux->survival bcl2 ↑ Anti-apoptotic Proteins (e.g., Bcl-2) bcl2->apoptosis inhibits dna_repair ↑ DNA Repair Capacity dna_repair->survival

References

Application Note: High-Throughput Screening for Novel Paroxetine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its therapeutic effect is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft and enhances serotonergic neurotransmission.[2][3] The development of novel this compound derivatives aims to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles, potentially offering better therapeutic outcomes and reduced side effects.

This application note provides a comprehensive overview of a high-throughput screening (HTS) campaign designed to identify and characterize novel this compound derivatives. It outlines detailed protocols for primary screening, secondary validation, and off-target liability assays. The presented workflows and methodologies are intended to guide researchers in the efficient discovery and development of next-generation antidepressants.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][4] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing the activation of postsynaptic serotonin receptors and modulating downstream signaling pathways involved in mood regulation.[5]

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicle Tryptophan->Serotonin_Vesicle Synthesis Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Synapse->5HT_Receptor Binding Postsynaptic_Signaling Postsynaptic Signaling 5HT_Receptor->Postsynaptic_Signaling Activation Paroxetine_Derivative Novel this compound Derivative Paroxetine_Derivative->SERT Inhibition

Caption: Mechanism of action of a novel this compound derivative.

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to efficiently screen large compound libraries to identify potential hits.[6][7] The process involves a primary screen to identify active compounds, followed by dose-response confirmation and subsequent validation through orthogonal assays to eliminate false positives.

High-Throughput Screening Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS: Single Concentration Screen (e.g., 10 µM) Compound_Library->Primary_Screen Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Screen->Dose_Response ~1-3% Hit Rate Hit_Validation Hit Validation: Orthogonal & Counter-Screens Dose_Response->Hit_Validation Confirmed Hits Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A typical workflow for a high-throughput screening campaign.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based SERT Inhibition Assay

This non-radioactive assay is suitable for HTS and utilizes a fluorescent substrate of SERT.[8][9][10] Inhibition of SERT by a test compound prevents the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Substrate (e.g., ASP+, 4-(4-(dimethylamino)styryl)-N-methylpyridinium)[8][11]

  • This compound (as a positive control)

  • Test compounds

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Plating: Seed hSERT-HEK293 cells into 384-well plates at a density of 20,000-30,000 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer. Add test compounds and controls (this compound and vehicle) to the wells at a final concentration of 10 µM.

  • Substrate Addition: Add the fluorescent substrate to all wells at a final concentration equal to its Km value (typically 1-2 µM).[9]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Secondary Assay: Radioligand Binding Assay for SERT

This assay directly measures the binding affinity of test compounds to the serotonin transporter.[4][12] It is a highly sensitive and specific method for confirming the activity of primary hits.

Materials:

  • Membrane preparations from cells expressing hSERT

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[4]

  • Wash Buffer: Cold Assay Buffer

  • Non-labeled SERT inhibitor (e.g., Fluoxetine) for determining non-specific binding

  • Test compounds

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).[4]

    • Test Compound: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[4]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Off-Target Liability: CYP2D6 Inhibition Assay

This compound is a known potent inhibitor of the cytochrome P450 enzyme CYP2D6.[3][13] It is crucial to assess the CYP2D6 inhibitory potential of novel derivatives to predict potential drug-drug interactions.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2D6

  • CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)

  • NADPH regenerating system

  • This compound (as a positive control)

  • Test compounds

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: Prepare a master mix containing HLMs or recombinant CYP2D6 and the CYP2D6 substrate in the incubation buffer.

  • Compound Addition: Add serial dilutions of the test compounds and controls to the incubation mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 values for CYP2D6 inhibition for each test compound.

Hit Validation Workflow

A rigorous hit validation cascade is essential to eliminate false positives and prioritize promising compounds for further development.[14][15]

Hit Validation Workflow Primary_Hits Primary Hits (from HTS) Dose_Response Dose-Response Confirmation (IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Assay Interference) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Selectivity_Profiling Selectivity Profiling (e.g., vs. DAT, NET) SAR_Analysis->Selectivity_Profiling Off_Target_Screening Off-Target Liability (e.g., CYP2D6, hERG) Selectivity_Profiling->Off_Target_Screening Validated_Leads Validated Leads Off_Target_Screening->Validated_Leads

Caption: A workflow for validating and prioritizing hits from an HTS campaign.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Primary HTS and Dose-Response Confirmation Data

Compound ID% Inhibition at 10 µMIC50 (µM)
This compound98.5 ± 1.20.005
Derivative 195.2 ± 2.10.008
Derivative 288.7 ± 3.50.025
.........

Table 2: Secondary Assay and Off-Target Liability Data

Compound IDSERT Ki (nM)CYP2D6 IC50 (µM)Selectivity (vs. DAT/NET)
This compound1.20.05>1000-fold
Derivative 12.50.15>1200-fold
Derivative 28.11.2>800-fold
............

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and initial characterization of novel this compound derivatives. By employing a combination of fluorescence-based primary screening, radioligand binding for secondary validation, and critical off-target assays, researchers can efficiently identify promising lead compounds for further optimization. The detailed protocols and workflows presented herein are designed to streamline the early stages of the drug discovery process, ultimately accelerating the development of improved therapeutics for depressive and anxiety disorders.

References

Application Notes and Protocols: Investigating the Impact of Paroxetine on Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging techniques to study the effects of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), on the permeability of the blood-brain barrier (BBB). The protocols outlined below are intended to guide researchers in designing and executing experiments to elucidate the mechanisms by which this compound may modulate BBB function.

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This compound's interaction with this barrier is multifaceted, involving both its potential to induce pro-inflammatory responses in brain microvascular endothelial cells and its role as a substrate and inhibitor of P-glycoprotein (P-gp), a critical efflux transporter at the BBB.[1][2][3] Understanding these interactions is crucial for predicting drug efficacy, CNS side effects, and potential drug-drug interactions.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's interaction with the BBB, compiled from various in vitro and in vivo studies.

Table 1: In Vitro P-glycoprotein (P-gp) Inhibition by this compound

Cell LineAssay MethodIC50 (µM)Reference CompoundReference IC50 (µM)
L-MDR1 cellsCalcein-AM Fluorometric AssayPotent Inhibition (Comparable to Quinidine)QuinidineNot Specified
Primary Porcine Brain Capillary Endothelial Cells (pBCECs)Calcein-AM Fluorometric AssayPotent Inhibition (Comparable to Quinidine)QuinidineNot Specified

Table 2: this compound Pharmacokinetics and Brain Penetration

SpeciesDosingPlasma Concentration (ng/mL)Brain ConcentrationBrain-to-Plasma Ratio
MouseOral (2.67 µmol/kg)Time-dependentTime-dependent, peaks at 4hNot explicitly stated, but brain SERT binding increases significantly[4]
RatIntravenous, IntranasalVaries with administration routeHigher with intranasal delivery of borneol-NLCs[5]Increased with specific formulations[5]
HumanTherapeutic Dosing20-60Not directly measuredNot applicable

Table 3: this compound's Pro-inflammatory Effects on Human Brain Microvascular Endothelial Cells (NHBMECs)

TreatmentGene Expression ChangeCytokine/Chemokine Measured
This compound (1.67 x 10^4 mM) for 24hElevated expressionCCL2, CXCL5[1]
This compound + IL-1β (2ng/ml) for 24hSynergistic elevationCCL2, CXCL5[1]
This compoundIncreased productionMCP-1[1]

II. Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on BBB Permeability using a Transwell Model

This protocol describes the use of a transwell system with Normal Human Brain Microvascular Endothelial Cells (NHBMECs) to evaluate the impact of this compound on BBB integrity.

Materials:

  • Normal Human Brain Microvascular Endothelial Cells (NHBMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • This compound hydrochloride

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Fluorescently labeled permeability markers (e.g., FITC-dextran of various molecular weights)

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Coat transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).

    • Seed NHBMECs onto the apical side of the transwell inserts at a high density to form a confluent monolayer.

    • Culture the cells until a stable and high TEER value is achieved, indicating the formation of tight junctions. This typically takes several days.

  • This compound Treatment:

    • Prepare stock solutions of this compound hydrochloride in a suitable vehicle (e.g., sterile water or DMSO).

    • Once the NHBMEC monolayer has reached the desired TEER, replace the medium in the apical chamber with fresh medium containing various concentrations of this compound. A vehicle control should be included.

    • Incubate the cells for a defined period (e.g., 24 hours).[1]

  • TEER Measurement:

    • Measure the TEER of the cell monolayer before and after this compound treatment using a TEER measurement system.

    • A decrease in TEER suggests a disruption of the tight junctions and an increase in paracellular permeability.

  • Permeability Assay:

    • After this compound treatment, remove the medium from the apical chamber.

    • Add medium containing a known concentration of a fluorescent permeability marker (e.g., FITC-dextran) to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a plate reader.

    • Calculate the apparent permeability coefficient (Papp) to quantify the change in BBB permeability.

  • Analysis of Tight Junction Proteins (Optional):

    • After the permeability assay, lyse the cells and perform Western blotting to analyze the expression levels of key tight junction proteins such as Zonula Occludens-1 (ZO-1), Claudin-5, and Occludin. A decrease in the expression of these proteins can corroborate the permeability data.

Protocol 2: In Situ Brain Perfusion in Rats to Evaluate this compound's Brain Uptake

This protocol describes a method to measure the brain uptake of this compound in anesthetized rats, providing a more physiologically relevant assessment of BBB transport.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Radiolabeled ([³H]) or non-labeled this compound

  • Surgical instruments

  • Brain tissue homogenization equipment

  • Scintillation counter or HPLC system for this compound quantification

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Expose the common carotid artery and ligate the external carotid artery.

    • Insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin perfusing the brain with pre-warmed (37°C) and oxygenated perfusion buffer at a constant flow rate (e.g., 10 mL/min).

    • After a brief wash-out period (e.g., 30 seconds) to remove the blood, switch to the perfusion buffer containing a known concentration of this compound.

    • Perfuse for a short, defined period (e.g., 1-5 minutes).

  • Brain Tissue Collection and Analysis:

    • At the end of the perfusion, decapitate the rat and quickly remove the brain.

    • Dissect the brain region of interest (e.g., cortex, hippocampus).

    • Homogenize the brain tissue and measure the concentration of this compound using a scintillation counter (for radiolabeled compound) or HPLC.

    • Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio.

Protocol 3: Assessment of this compound's Effect on P-glycoprotein Activity

This protocol utilizes a fluorometric assay to determine the inhibitory effect of this compound on P-gp activity in a cell-based model.

Materials:

  • P-gp overexpressing cell line (e.g., L-MDR1) or primary brain endothelial cells

  • Calcein-AM (a fluorescent P-gp substrate)

  • This compound hydrochloride

  • Known P-gp inhibitor (e.g., Verapamil or Quinidine) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Culture the P-gp expressing cells to confluence in a 96-well plate.

  • Inhibitor Pre-incubation:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with various concentrations of this compound or the positive control inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Calcein-AM Loading:

    • Add Calcein-AM to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C. Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases. P-gp actively effluxes Calcein-AM, reducing the intracellular fluorescence.

  • Fluorescence Measurement:

    • Wash the cells to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp activity.

    • Calculate the IC50 value for this compound's inhibition of P-gp.[6]

III. Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which this compound may influence BBB permeability.

Paroxetine_Inflammatory_Pathway This compound This compound BMEC Brain Microvascular Endothelial Cell This compound->BMEC Acts on MAPK_Pathway MAPK Pathway (JNK1/2, ERK1/2) This compound->MAPK_Pathway Modulates PI3K_Pathway PI3K Pathway This compound->PI3K_Pathway Modulates JAK2_STAT3_Pathway JAK2/STAT3 Pathway This compound->JAK2_STAT3_Pathway Modulates BMEC->MAPK_Pathway BMEC->PI3K_Pathway BMEC->JAK2_STAT3_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Proinflammatory_Stimuli->BMEC Activates NFkB NF-κB MAPK_Pathway->NFkB PI3K_Pathway->NFkB Cytokine_Production Increased Production of Pro-inflammatory Cytokines (CCL2, CXCL5, MCP-1) JAK2_STAT3_Pathway->Cytokine_Production NFkB->Cytokine_Production Tight_Junction_Disruption Tight Junction Disruption (↓ZO-1, Claudin-5) Cytokine_Production->Tight_Junction_Disruption Increased_Permeability Increased BBB Permeability Tight_Junction_Disruption->Increased_Permeability

Caption: this compound's potential pro-inflammatory signaling pathways in brain endothelial cells.

Paroxetine_Pgp_Interaction cluster_0 Within BBB Endothelial Cell Paroxetine_Blood This compound (in Blood) BBB_Endothelium BBB Endothelial Cell Paroxetine_Blood->BBB_Endothelium Pgp P-glycoprotein (P-gp) Efflux Transporter Paroxetine_Blood->Pgp Inhibits P-gp Paroxetine_Brain This compound (in Brain) BBB_Endothelium->Paroxetine_Brain Crosses into Brain Pgp->Paroxetine_Blood Effluxes this compound (as a substrate) Other_Pgp_Substrates Other P-gp Substrates Pgp->Other_Pgp_Substrates Effluxes other drugs Other_Pgp_Substrates->Pgp Transported by P-gp

Caption: Dual role of this compound as a substrate and inhibitor of P-glycoprotein at the BBB.

Experimental Workflows

Transwell_Workflow Start Start: Culture NHBMECs on Transwell Inserts Confluence Achieve Confluent Monolayer (High & Stable TEER) Start->Confluence Treatment Treat with this compound (and Vehicle Control) Confluence->Treatment Measure_TEER Measure TEER Treatment->Measure_TEER Permeability_Assay Perform Permeability Assay (e.g., FITC-dextran) Treatment->Permeability_Assay Western_Blot Optional: Analyze Tight Junction Protein Expression (Western Blot) Treatment->Western_Blot End End: Assess BBB Permeability Change Measure_TEER->End Collect_Samples Collect Samples from Basolateral Chamber Permeability_Assay->Collect_Samples Analyze_Fluorescence Analyze Fluorescence Collect_Samples->Analyze_Fluorescence Calculate_Papp Calculate Papp Value Analyze_Fluorescence->Calculate_Papp Calculate_Papp->End Western_Blot->End

Caption: Workflow for in vitro assessment of this compound's effect on BBB permeability.

InSitu_Perfusion_Workflow Start Start: Anesthetize Rat & Cannulate Carotid Artery Washout Perfuse with Buffer (Blood Washout) Start->Washout Drug_Perfusion Perfuse with Buffer Containing this compound Washout->Drug_Perfusion Tissue_Collection Decapitate and Collect Brain Tissue Drug_Perfusion->Tissue_Collection Homogenization Homogenize Brain Tissue Tissue_Collection->Homogenization Quantification Quantify this compound Concentration (HPLC/Scintillation) Homogenization->Quantification Calculate_Uptake Calculate Brain Uptake Clearance Quantification->Calculate_Uptake End End: Determine Brain Penetration Calculate_Uptake->End

Caption: Workflow for in situ brain perfusion to measure this compound uptake.

References

Application Notes and Protocols: Unveiling Paroxetine's Neuronal Targets with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Its primary mechanism of action involves blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][3] However, emerging evidence suggests that this compound's therapeutic efficacy and side-effect profile may be influenced by its interactions with other "off-target" molecules within neuronal cells.[1][4] Identifying these alternative targets is crucial for a comprehensive understanding of this compound's neurobiology and for the development of more specific and effective therapeutics.

The advent of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically interrogate the genome and identify genes that modulate cellular responses to drug compounds.[5] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9-based screening to discover and validate novel neuronal targets of this compound.

Data Presentation

Table 1: Effects of this compound on Neuronal Cell Viability and Function
ParameterCell TypeThis compound ConcentrationObserved EffectReference
Cell Viability Primary Astrocytes20 µMDecreased to ~20%[6]
Primary Neurons20 µMDecreased to ~50%[6]
Synaptic Markers iPSC-derived BrainSpheres60 ng/ml (8 weeks)Up to 80% decrease in Synaptophysin[7]
iPSC-derived BrainSpheres60 ng/ml (8 weeks)Decrease in PSD95[8]
Neurite Outgrowth iPSC-derived BrainSpheres60 ng/ml (8 weeks)Statistically significant decrease[7]
Ion Channel Activity Hippocampal NeuronsIC50 of 3.6 ± 0.2 µMInhibition of Kv7.2/Kv7.3 channel currents[4]
Neuronal Activity Ventral Tegmental Area (VTA) DA Neurons1 mg/kg (acute)Increased number of spontaneously active neurons[9]
Table 2: this compound's Known and Potential Molecular Targets
TargetTarget TypeEvidencePotential Functional ConsequenceReference
SERT (SLC6A4) Primary Target (Transporter)Extensive pharmacological dataInhibition of serotonin reuptake[1][2][3]
Kv7/M Channels Off-Target (Ion Channel)Electrophysiological recordingsIncreased neuronal excitability[4]
KIT and JAK Off-Target (Protein Kinase)In silico and in vitro kinase assaysAltered cell signaling and potential cytotoxicity[1]
Mitochondrial Proteins Off-Target (Various)In vitro binding assaysNeuroprotection, modulation of mitochondrial function[10]
DNA Repair Proteins Off-Target (Enzymes)Expression analysis in cancer cellsCytotoxicity in specific cell types[11]

Experimental Protocols

Genome-Wide CRISPRi Knockdown Screen to Identify this compound Resistance Genes

This protocol outlines a pooled CRISPR interference (CRISPRi) screen in human induced pluripotent stem cell (iPSC)-derived neurons to identify genes whose knockdown confers resistance to this compound-induced cytotoxicity.

Materials:

  • Human iPSCs engineered to express dCas9-KRAB

  • Lentiviral genome-wide sgRNA library

  • Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)

  • HEK293T cells for lentivirus production

  • Neuronal differentiation media and supplements

  • This compound hydrochloride

  • Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids to produce high-titer lentivirus.

  • Transduction of iPSCs: Transduce dCas9-KRAB expressing iPSCs with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.

  • Selection of Transduced Cells: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the sgRNA vector.

  • Neuronal Differentiation: Differentiate the pool of iPSC-sgRNA cells into a homogenous population of neurons.

  • This compound Treatment:

    • Divide the neuronal population into two groups: a control group (treated with vehicle) and a treatment group (treated with a cytotoxic concentration of this compound, determined from a dose-response curve).

    • Culture the cells for a period sufficient to allow for the selection of resistant cells (e.g., 10-14 days).

  • Genomic DNA Extraction: Harvest genomic DNA from both the control and this compound-treated surviving neuronal populations.

  • sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare libraries for NGS.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the abundance of each sgRNA in both populations.

    • Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These sgRNAs target genes whose knockdown confers resistance to this compound.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and stabilize.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each this compound concentration.

Immunofluorescence Staining for Neuronal Markers

This protocol is for visualizing the expression and localization of specific proteins in neuronal cells.

Materials:

  • Neuronal cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-MAP2 for mature neurons, anti-Synaptophysin for synapses)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat neuronal cells with this compound at the desired concentration and duration.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Visualizations

experimental_workflow cluster_crispr_screen CRISPR-Cas9 Screen cluster_validation Target Validation crispr_lib Lentiviral sgRNA Library transduction Transduction crispr_lib->transduction ipscs dCas9-KRAB iPSCs ipscs->transduction differentiation Neuronal Differentiation transduction->differentiation treatment This compound Treatment differentiation->treatment sequencing NGS & Data Analysis treatment->sequencing hits Identify Resistance Genes sequencing->hits cell_viability Cell Viability Assays hits->cell_viability immunofluorescence Immunofluorescence hits->immunofluorescence electrophysiology Electrophysiology hits->electrophysiology pathway_analysis Signaling Pathway Analysis hits->pathway_analysis

Caption: Workflow for CRISPR-Cas9 screening and target validation.

paroxetine_signaling cluster_primary Primary Target cluster_off_target Off-Target Effects This compound This compound SERT SERT This compound->SERT Kv7 Kv7/M Channels This compound->Kv7 Kinases KIT/JAK Kinases This compound->Kinases Mitochondria Mitochondrial Proteins This compound->Mitochondria Serotonin Synaptic Serotonin SERT->Serotonin Inhibition NeuronalExcitability Neuronal Excitability Kv7->NeuronalExcitability CellSignaling Cell Signaling Kinases->CellSignaling Neuroprotection Neuroprotection Mitochondria->Neuroprotection

Caption: this compound's primary and potential off-target signaling pathways.

References

Application Notes and Protocols for Tracing Paroxetine Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling (SIL) to trace the metabolism of Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). The use of stable isotopes offers a powerful and safe method for the accurate quantification of this compound and its metabolites in complex biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction to this compound Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] The metabolism is initiated by the demethylenation of the methylenedioxyphenyl group, forming a catechol intermediate.[4] This intermediate is then further conjugated to form glucuronide and sulfate (B86663) metabolites.[4] Notably, this compound is both a substrate and a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and potential drug-drug interactions.[1][3] The major metabolites of this compound are generally considered to be pharmacologically inactive.[4][5]

Stable isotope labeling, often employing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is a key technique in drug metabolism studies.[6][7][8] Isotope dilution mass spectrometry (IDMS) uses stable isotope-labeled versions of the analyte as internal standards (IS) for highly accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The near-identical physicochemical properties of the labeled and unlabeled compounds ensure they behave similarly during sample preparation and analysis, correcting for matrix effects and procedural losses.[10]

Key Applications of Stable Isotope Labeling in this compound Metabolism Studies

  • Accurate Quantification: Use of stable isotope-labeled internal standards (e.g., this compound-d4, this compound-d6) for precise measurement of this compound and its metabolites in biological samples like plasma and urine.[10][11]

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of labeled this compound to identify and confirm its biotransformation products.[7][8]

  • Pharmacokinetic Studies: Determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) with high accuracy.[12]

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on this compound metabolism.[3]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of this compound.[13]

  • Altering Metabolic Profiles: The use of deuterated this compound (e.g., CTP-347) has been shown to alter its metabolic profile, reducing the mechanism-based inhibition of CYP2D6.[14][15] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of metabolic reactions.[12]

Quantitative Data Summary

The following tables summarize representative quantitative data relevant to this compound metabolism studies.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite

ParameterThis compound4-Hydroxy-3-Methoxy this compoundReference
Mean Peak Plasma Concentration (Cmax)8.60 µg/L92.40 µg/L[16]
Time to Peak Concentration (Tmax)~5 hours-[17]
Elimination Half-life (t½)~21 hours-[18]

Data from a study with a single 20 mg oral dose in healthy male volunteers.[16]

Table 2: Comparison of this compound and Deuterated this compound (CTP-347)

PropertyThis compoundCTP-347 (d2-Paroxetine)Reference
CYP2D6 InhibitionPotent InhibitorReduced Inhibition[14][15]
Metabolism RateSlower (due to self-inhibition)More Rapid[14][15]
Pharmacokinetic AccumulationHigherLower[14]

Table 3: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterValueReference
Linearity Range0.2 - 50 ng/mL[13]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[13]
Absolute Recovery (this compound)70.8%[13]
Absolute Recovery (Internal Standard)84.1%[13]
Inter-assay Accuracy-4.8% to -0.5%[13]
Intra-assay Accuracy-3.4% to 4.8%[13]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol describes a general procedure for the quantification of this compound in human plasma using a deuterated internal standard (e.g., this compound-d6).

1. Materials and Reagents

  • Human plasma samples

  • This compound analytical standard

  • This compound-d6 (or other suitable labeled standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of this compound-d6 (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare working solutions of this compound for the calibration curve and quality control (QC) samples by serial dilution in methanol.

  • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound-d6 stock solution in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the working internal standard solution (e.g., this compound-d6 in methanol).[10]

  • Vortex the mixture for 10 seconds.[10]

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).[10]

  • Vortex mix vigorously for 1 minute.[10]

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[10]

  • Carefully transfer the upper organic supernatant to a clean tube.[10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • This compound: 330.1 -> 192.1[10]

    • This compound-d6: 336.1 -> 198.1[10]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d6 against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve using a linear regression model.

Visualizations

Paroxetine_Metabolism_Pathway This compound This compound Catechol Catechol Intermediate This compound->Catechol CYP2D6 (Demethylenation) Metabolites Glucuronide and Sulfate Conjugates (Inactive) Catechol->Metabolites Conjugation Enzymes

Caption: Simplified metabolic pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Stable Isotope Internal Standard (e.g., this compound-d6) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS Quant Quantification using Calibration Curve LC_MS->Quant

Caption: General experimental workflow for this compound analysis.

SIL_Logic Analyte This compound (Analyte) Sample Biological Sample Analyte->Sample IS This compound-d6 (Internal Standard) IS->Sample MS Mass Spectrometer Sample->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship in stable isotope dilution analysis.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity Following Paroxetine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This modulation of the serotonergic system results in a cascade of downstream effects on neuronal activity, ultimately contributing to its therapeutic efficacy.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neuronal activity. Detailed protocols for key experimental techniques, including in vivo extracellular recording, in vitro patch-clamp analysis, and in vivo microdialysis, are presented to guide researchers in studying the neuronal effects of this compound.

Data Presentation: Quantitative Effects of this compound on Neuronal Firing

The following tables summarize the quantitative effects of acute and chronic this compound administration on the firing rates of various neuronal populations.

Brain RegionNeuronal TypeTreatment DurationThis compound DoseChange in Firing RateReference
Locus CoeruleusNoradrenergicAcuteNot specifiedNo effect[1]
Locus CoeruleusNoradrenergicShort-term (2 days)10 mg/kg/dayNo significant difference from control[1]
Locus CoeruleusNoradrenergicLong-term (21 days)10 mg/kg/day52% decrease[1]
Ventral Tegmental Area (VTA)DopaminergicAcute1 mg/kg (i.p.)Significant increase in the number of spontaneously active neurons[2][3]
Ventral Tegmental Area (VTA)DopaminergicChronic (21 days)Not specifiedSignificant increase in the number of spontaneously active neurons[2][3]
Substantia Nigra Pars Compacta (SNC)DopaminergicAcute1 mg/kg (i.p.)No significant effect[2][3]
HippocampusPyramidal NeuronsNot specified3 µM and 10 µMSignificant increase in firing activity in response to current injection[4]
EEG ParameterTreatment DurationThis compound DoseChange in EEG ActivityReference
Alpha PowerChronic (6 weeks)20 mgDiffuse decreases[5]
Delta and Theta PowerChronic (6 weeks)20 mgIncreases[5]
Beta PowerChronic (6 weeks)20 mgAnterior increases[5]
Mean Theta and Alpha FrequencyChronic (6 weeks)20 mgSlowed (occipital)[5]
Mean Total FrequencyChronic (6 weeks)20 mgAccelerated (frontal), Decreased (occipital)[5]

Signaling Pathways

The electrophysiological effects of this compound are mediated by a complex interplay of signaling pathways, primarily initiated by the blockade of the serotonin transporter.

Paroxetine_Signaling This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Kv7_Channels Kv7/M Potassium Channels This compound->Kv7_Channels Inhibits Synaptic_5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic_5HT Leads to Postsynaptic_5HT_Receptors Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_5HT_Receptors Activates Neuronal_Activity Altered Neuronal Activity & Firing Rate Postsynaptic_5HT_Receptors->Neuronal_Activity PKC_CREB PKC/CREB Pathway Postsynaptic_5HT_Receptors->PKC_CREB Activates Kv7_Channels->Neuronal_Activity Modulates PKC_CREB->Neuronal_Activity Modulates

Caption: this compound's primary and secondary signaling effects.

Experimental Workflows

In Vivo Extracellular Recording Workflow

InVivo_Workflow Animal_Prep Animal Preparation (e.g., Rat Anesthesia) Stereotaxic_Surgery Stereotaxic Surgery & Electrode Implantation Animal_Prep->Stereotaxic_Surgery Baseline_Recording Baseline Neuronal Activity Recording Stereotaxic_Surgery->Baseline_Recording Paroxetine_Admin This compound Administration (Acute or Chronic) Baseline_Recording->Paroxetine_Admin Post_Drug_Recording Post-Administration Recording Paroxetine_Admin->Post_Drug_Recording Data_Analysis Data Analysis (Firing Rate, Pattern) Post_Drug_Recording->Data_Analysis Histology Histological Verification of Electrode Placement Data_Analysis->Histology

Caption: Workflow for in vivo electrophysiological recording.

In Vitro Patch-Clamp Workflow

PatchClamp_Workflow Cell_Culture Cell Preparation (e.g., Hippocampal Neurons) Whole_Cell_Config Establish Whole-Cell Configuration Cell_Culture->Whole_Cell_Config Patch_Pipette Patch Pipette Preparation & Filling Patch_Pipette->Whole_Cell_Config Baseline_Currents Record Baseline Ionic Currents Whole_Cell_Config->Baseline_Currents Paroxetine_Perfusion Bath Application of This compound Baseline_Currents->Paroxetine_Perfusion Post_Drug_Currents Record Currents in Presence of this compound Paroxetine_Perfusion->Post_Drug_Currents Data_Analysis Data Analysis (Current Amplitude, Kinetics) Post_Drug_Currents->Data_Analysis

References

Application Notes: Flow Cytometry Analysis of Paroxetine's Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily prescribed for depressive and anxiety disorders by blocking the serotonin transporter (SERT) in neurons.[1] However, emerging evidence reveals that this compound also possesses significant immunomodulatory and anti-inflammatory properties.[1][2] Immune cells, including T lymphocytes and macrophages, also express SERT, making them potential targets for this compound's action.[3][4] By modulating immune cell function, this compound can alter cytokine profiles, inhibit cell proliferation, and reduce inflammatory responses.[5][6] Flow cytometry is a powerful and indispensable technology for dissecting these effects at a single-cell level, allowing for precise immunophenotyping and functional analysis of various immune cell subsets following drug treatment.[7][8]

These application notes provide an overview of this compound's effects on immune cells and offer a detailed protocol for their analysis using flow cytometry, aimed at researchers in immunology and drug development.

Immunomodulatory Effects of this compound

This compound exerts a range of effects on different immune cell populations:

  • T Lymphocytes: Studies have shown that this compound can suppress T-cell viability and proliferation.[5][6] It has been found to inhibit the secretion of the Th1 cytokine Tumor Necrosis Factor-alpha (TNF-α) as well as other key cytokines like Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) in stimulated peripheral blood mononuclear cells (PBMCs).[5][6][9] This suggests that this compound can balance immune responses and may be a therapeutic option for inflammatory diseases.[6] In animal models of arthritis, this compound has been shown to alleviate T-cell activation and their infiltration into joints.[10]

  • Macrophages: this compound can differentially regulate cytokine production in macrophages. It has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced IL-6 production while enhancing TNF-α production in the same cells.[1] Other studies indicate that this compound attenuates pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-17 while increasing the expression of the anti-inflammatory cytokine IL-10.[2][3] This modulation contributes to the polarization of macrophages towards an anti-inflammatory M2 subset.[2][3]

Mechanism of Action

While the primary mechanism is the inhibition of serotonin reuptake, the immunomodulatory effects of this compound are complex and involve multiple signaling pathways:

  • Serotonin System: this compound's effects are partially dependent on the serotonin systems present in immune cells.[2][3]

  • JAK2/STAT3 Pathway: this compound can activate the JAK2/STAT3 signaling pathway, which is linked to its anti-inflammatory effects and the increase in IL-10 production.[2][3] It has also been shown to suppress STAT3 protein expression in T cells.[5]

  • MAPK and PI3K Pathways: In macrophages, this compound's effects on cytokine production have been linked to the suppression of the p38 signaling pathway and activation via the PI3K pathway.[11][12][13] In T cells, it has been found to decrease the phosphorylation of ERK, a member of the MAPK family.[10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from in vitro studies on this compound's effects on immune cell functions.

Table 1: Effect of this compound on Cytokine Secretion

CytokineCell TypeStimulantThis compound Conc.ResultReference
IL-1β Human PBMCsLPS + PHA25-50 µMSignificant Reduction[3]
TNF-α Human PBMCsLPS + PHA25-50 µMSignificant Reduction[3]
IL-17 Human PBMCsLPS + PHA25-50 µMSignificant Reduction[3]
IL-10 Human PBMCsLPS + PHA25-50 µMSignificant Increase[2][3]
IFN-γ Human PBMCsPHA25 µMSignificant Inhibition[6]
IL-4 Human PBMCsPHA25 µMSignificant Inhibition[6]
IL-6 Mouse MacrophagesLPS1-10 µMPotent Inhibition[1]

Table 2: Effect of this compound on T Lymphocyte Proliferation

Cell TypeStimulantThis compound Conc.ResultReference
Human PBMCs None10-50 µMSuppressed Proliferation[6]
Human PBMCs PHA10-50 µMAttenuated Proliferation[6]
Human T Cells -IC50 ~10 µMDecreased Viability[5]

Experimental Workflow & Signaling Pathway

G

Caption: General workflow for flow cytometry analysis.

G

Caption: this compound's signaling pathways in immune cells.

Detailed Protocol: Immunophenotyping and Cytokine Analysis

This protocol outlines a method for treating human PBMCs with this compound and analyzing changes in T-cell subsets and cytokine production using flow cytometry.

1. Materials and Reagents

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Ficoll-Paque™ or other density gradient medium.[14]

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • This compound Hydrochloride (stock solution prepared in DMSO or water).

    • Cell Stimulation Cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin).

    • Protein Transport Inhibitor (e.g., Brefeldin A or Monensin).

    • FACS Buffer: PBS with 2% FBS and 0.05% Sodium Azide.

  • Antibodies: Fluorochrome-conjugated monoclonal antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and intracellular cytokines (e.g., anti-TNF-α, anti-IFN-γ, anti-IL-10).

  • Kits and Dyes:

    • Live/Dead fixable viability dye.

    • Fixation/Permeabilization Buffer Kit.

2. PBMC Isolation

  • Dilute whole blood 1:1 with sterile PBS in a conical tube.[14]

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ medium.[14]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[14]

  • Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs into a new tube.[8]

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.[8]

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.

3. Cell Culture and this compound Treatment

  • Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add this compound at desired final concentrations (e.g., 1 µM, 10 µM, 25 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the specific research question.

4. Cell Stimulation and Staining for Intracellular Cytokines

  • Four to six hours before the end of the culture period, add a cell stimulation cocktail to the wells designated for cytokine analysis.

  • Simultaneously, add a protein transport inhibitor to all wells to cause cytokines to accumulate within the cells.

  • Incubate for the final 4-6 hours.

5. Antibody Staining

  • Harvest the cells from the wells and transfer them to flow cytometry tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Viability Staining: Resuspend the cell pellet in PBS containing a live/dead viability dye according to the manufacturer's protocol. Incubate in the dark.

  • Surface Staining: Wash the cells with FACS buffer. Add the cocktail of surface-staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes at 4°C in the dark.[8]

  • Wash the cells twice with FACS buffer.[8]

  • Intracellular Staining: Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit as per the manufacturer's instructions.

  • Add the intracellular antibody cocktail (e.g., anti-TNF-α, anti-IL-10) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.[8]

6. Flow Cytometry Acquisition and Analysis

  • Acquire samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events (e.g., 50,000-100,000 events within the lymphocyte gate) for robust statistical analysis.[8]

  • Analysis:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the lymphocyte population.

    • Use a viability dye gate to exclude dead cells.

    • Identify T-cell subsets (e.g., CD3+CD4+ for T-helper cells, CD3+CD8+ for cytotoxic T-cells).

    • Within each T-cell subset, quantify the percentage of cells expressing specific cytokines (e.g., TNF-α+, IL-10+) and their mean fluorescence intensity (MFI).

    • Compare the results from this compound-treated samples to the control samples to determine the drug's effect.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Paroxetine Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at improving the oral bioavailability of paroxetine (B1678475).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

This compound exhibits low and variable oral bioavailability (less than 50%) primarily due to extensive first-pass metabolism in the liver.[1][2][3] The cytochrome P450 enzyme CYP2D6 is heavily involved in its metabolism.[4][5] This rapid breakdown of the drug before it reaches systemic circulation significantly reduces the amount of active this compound available to exert its therapeutic effect.

Q2: What are the main formulation strategies to improve this compound's oral bioavailability?

Several advanced formulation strategies are being explored to overcome the challenge of extensive first-pass metabolism and enhance the oral bioavailability of this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Solid Lipid Nanoparticles (SLNs).[1][6][7][8] These formulations can enhance drug solubilization and promote lymphatic absorption, thereby bypassing the liver and reducing first-pass metabolism.[9]

  • Nanoparticulate Systems: Including nanosuspensions and polymeric nanoparticles. These systems increase the surface area of the drug for dissolution and can be designed for targeted delivery.[2][10]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in the body.[11][12]

  • Alternative Routes of Administration: Such as intranasal and transdermal delivery, which avoid the gastrointestinal tract and first-pass metabolism altogether.[3][13][14]

  • Inhibition of P-glycoprotein (P-gp): this compound is a substrate of the efflux transporter P-gp, which pumps the drug out of cells, reducing its absorption.[15] Co-administration with P-gp inhibitors or using formulations with P-gp inhibitory excipients can increase its intestinal absorption.[16][17]

Q3: How do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) improve this compound's bioavailability?

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][18] This in-situ nanoemulsion formation enhances the bioavailability of this compound through several mechanisms:

  • Improved Solubilization: this compound is encapsulated within the oil droplets, keeping it in a solubilized state, which is crucial for absorption.

  • Increased Surface Area: The small droplet size of the nanoemulsion provides a large surface area for drug release and absorption.

  • Enhanced Permeation: The surfactants in the formulation can fluidize the cell membrane, thereby increasing the permeability of the drug across the intestinal epithelium.

  • Lymphatic Transport: Lipid-based formulations can stimulate the secretion of chylomicrons, which are then absorbed into the lymphatic system. This pathway bypasses the portal circulation and the liver, thus avoiding first-pass metabolism.[9]

A preclinical study in rats demonstrated that a this compound-loaded SNEDDS formulation increased the oral bioavailability by 2.3 times compared to a this compound suspension.[1]

Troubleshooting Guides

Formulation Development: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue Potential Cause(s) Troubleshooting Steps
Poor self-emulsification or formation of large droplets - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophilic-Lipophilic Balance) of the surfactant mixture.- Insufficient aqueous dispersibility of the formulation.- Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram and identify the optimal nanoemulsion region.- Use a combination of high and low HLB surfactants to achieve the required HLB value (typically >12 for o/w nanoemulsions).- Select co-surfactants that effectively reduce the interfacial tension.
Drug precipitation upon dispersion - Drug concentration exceeds the solubilization capacity of the SNEDDS.- The drug is not sufficiently soluble in the chosen oil phase.- Perform equilibrium solubility studies of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.- Reduce the drug loading in the formulation.- Incorporate a co-solvent that can maintain drug solubility upon dispersion.
Physical instability (phase separation, creaming) - Ostwald ripening, where smaller droplets grow into larger ones.- Incompatibility between formulation components.- Optimize the surfactant and co-surfactant concentration to create a stable interfacial film around the nanoemulsion droplets.- Use a combination of a non-ionic surfactant and a co-surfactant to enhance stability.- Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.
In Vivo Preclinical Studies
Issue Potential Cause(s) Troubleshooting Steps
High variability in pharmacokinetic data between animals - Inconsistent dosing volume or technique.- Physiological differences between animals (e.g., fed vs. fasted state).- Stress-induced changes in gastrointestinal motility and blood flow.- Ensure accurate and consistent oral gavage technique.- Standardize the fasting period for all animals before dosing.- Acclimatize animals to the experimental procedures to minimize stress.
Low or undetectable plasma concentrations of this compound - Poor absorption of the formulation.- Rapid metabolism and clearance.- Issues with the bioanalytical method.- Re-evaluate the in vitro performance of the formulation (dissolution, permeation).- Consider pre-treatment with a CYP2D6 inhibitor in a separate experimental group to confirm the role of metabolism.- Validate the sensitivity, accuracy, and precision of the analytical method for plasma sample analysis.
Adverse events or toxicity observed in animals - High concentration of surfactants or other excipients causing gastrointestinal irritation.- The dose of this compound is too high.- Conduct a dose-ranging study to determine the maximum tolerated dose of the formulation.- Select excipients with a good safety profile and use them within acceptable concentration limits.- Monitor animals closely for any signs of toxicity.

Quantitative Data Summary

The following table summarizes the reported improvements in the bioavailability of this compound from various formulation strategies in preclinical models.

Formulation Strategy Preclinical Model Key Pharmacokinetic Parameters Fold Increase in Bioavailability Reference
Self-Nanoemulsifying Drug Delivery System (SNEDDS) RatsCmax: IncreasedAUC: Increased2.3[1]
Oral Fast-Dissolving Films (OFDFs) with Nanosuspension Healthy Human VolunteersCmax: 135.21 ± 11.23 ng/mL (OFDF) vs. 89.54 ± 9.87 ng/mL (Tablet)AUC₀₋₄₈: 1543.21 ± 102.34 ng·h/mL (OFDF) vs. 864.87 ± 98.54 ng·h/mL (Tablet)1.78[2]
Liposomal Transdermal Patch RabbitsCmax: 92.53 ng/ml (Patch) vs. 172.35 ng/ml (Oral)AUC₀₋∞: 3852.726 ng·h/ml (Patch) vs. 1322.878 ng·h/ml (Oral)~2.9[13]
Intranasal Nanoemulsion RatsNot explicitly quantified in terms of fold increase in bioavailability, but showed enhanced permeation and improved behavioral outcomes compared to oral suspension.Permeation enhancement of 2.57-fold compared to suspension.[3][19]

Experimental Protocols

Preparation of this compound-Loaded SNEDDS

This protocol is a general guideline based on published literature.[1] Researchers should optimize the formulation based on their specific excipients and drug loading requirements.

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Propylene glycol, Transcutol P) to select components with the highest solubilization potential.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of this compound-Loaded SNEDDS:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the optimal ratio determined from the phase diagram.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (if necessary) and vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a preclinical pharmacokinetic study. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Divide the animals into two groups: a control group receiving this compound suspension and a test group receiving the this compound-loaded formulation.

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the this compound suspension or formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method and Data Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Determine the relative bioavailability of the test formulation compared to the control suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study excipient_screening Excipient Screening (Solubility Studies) phase_diagram Pseudo-Ternary Phase Diagram Construction excipient_screening->phase_diagram snedds_prep Preparation of This compound-Loaded SNEDDS phase_diagram->snedds_prep animal_dosing Animal Dosing (Oral Gavage) snedds_prep->animal_dosing Test Formulation blood_sampling Blood Sampling animal_dosing->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis

Caption: Experimental workflow for developing and evaluating a this compound-loaded SNEDDS formulation.

paroxetine_absorption_pathways cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_lymph Lymphatic System oral_admin Oral Administration of this compound Formulation dissolution Dissolution & Solubilization oral_admin->dissolution absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein Conventional Absorption lymphatic_uptake Lymphatic Uptake (Chylomicrons) absorption->lymphatic_uptake Lipid-Based Formulation (e.g., SNEDDS) first_pass Extensive Metabolism (CYP2D6) portal_vein->first_pass low_bioavailability Low Systemic Bioavailability first_pass->low_bioavailability systemic_circulation Systemic Circulation lymphatic_uptake->systemic_circulation improved_bioavailability Improved Systemic Bioavailability systemic_circulation->improved_bioavailability

Caption: Pathways of this compound absorption and the impact of lipid-based formulations.

References

Technical Support Center: Analysis of Paroxetine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Paroxetine (B1678475).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation and Extraction

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in human plasma?

A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective methods for reducing matrix effects in the analysis of this compound in human plasma. Protein precipitation (PPT) is generally less suitable for high-sensitivity assays as it can lead to more significant matrix effects due to the co-extraction of matrix components.[1]

  • Liquid-Liquid Extraction (LLE): A 96-well plate-based LLE has been shown to be simple, easy to implement, and effective in removing unwanted matrix components, resulting in minimal matrix effects.[2] A mixture of ethyl acetate (B1210297) and hexane (B92381) (50/50; v/v) is a commonly used solvent for extracting this compound and an internal standard from plasma.[3]

  • Solid-Phase Extraction (SPE): SPE is another robust technique for cleaning up samples and minimizing matrix effects.[4][5] It is particularly useful for extensive cleanup of complex matrices like plasma.[6]

Q2: I'm observing significant ion suppression in my this compound analysis. What is the likely cause and how can I address it?

A2: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous technique like LLE or SPE to better remove interfering matrix components.[1]

  • Chromatographic Separation: Improve the chromatographic separation to ensure this compound does not co-elute with matrix interferences. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.[2][1]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7] However, ensure that the diluted concentration of this compound remains above the lower limit of quantitation (LLOQ).

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d6, is the gold standard for compensating for matrix effects.[8][9] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.[8]

Internal Standards

Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound-d6 recommended?

A3: A SIL internal standard is highly recommended because it has nearly identical physicochemical properties to the analyte (this compound).[8] This means it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[8][9] By co-eluting with this compound, this compound-d6 experiences the same degree of matrix-induced ion suppression or enhancement, allowing for accurate and precise quantification.[8] The use of this compound-d6 has been shown to reduce lot-to-lot variability in plasma matrix effects.[2]

Q4: Can I use a structural analog like Fluoxetine as an internal standard?

A4: While structural analogs like Fluoxetine have been used as internal standards in some methods, they are not ideal for compensating for matrix effects.[3][10] This is because their chromatographic retention and ionization efficiency may differ from this compound, leading to inaccurate correction for matrix-induced signal variations. A stable isotope-labeled internal standard is the preferred choice for robust and reliable quantification.[8][9]

LC-MS/MS Method Parameters

Q5: What are the typical LC-MS/MS parameters for this compound analysis?

A5: A typical LC-MS/MS method for this compound involves reversed-phase chromatography with a C18 analytical column and detection using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3][11]

Example Parameters:

ParameterTypical Setting
LC Column C18
Mobile Phase A Ammonium (B1175870) formate (B1220265) buffer in water
Mobile Phase B Acetonitrile or Methanol
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition This compound: 330.0 -> 70.0; Fluoxetine (IS): 310 -> 43.9

Note: These are general parameters and should be optimized for your specific instrumentation and application.

Q6: I'm experiencing significant retention time shifts for this compound between different columns. What could be the cause?

A6: this compound, with its single secondary amine, can exhibit challenging chromatography, including retention time shifts, particularly with acidic mobile phases.[2] The buffer strength in the mobile phase plays a crucial role in achieving reproducible chromatography. Increasing the buffer strength, for example, using 20 mM ammonium formate, can help reduce column-to-column retention time variation.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is based on a 96-well plate format for efficient sample processing.[2]

Materials:

  • Human plasma samples

  • This compound and this compound-d6 (internal standard) stock solutions

  • Ethyl acetate

  • Reconstitution solution (e.g., 50:50 methanol:water)

  • 96-well collection plates

Procedure:

  • To 100 µL of plasma in a 96-well plate, add the internal standard solution (this compound-d6).

  • Add 500 µL of ethyl acetate to each well.

  • Mix thoroughly (e.g., vortex for 2 minutes).

  • Centrifuge the plate to separate the aqueous and organic layers.

  • Transfer the organic layer (supernatant) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of reconstitution solution.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively assess matrix effects.[2][12]

Procedure:

  • Set A: Prepare this compound standards in the reconstitution solution at a known concentration (e.g., low and high QC levels).

  • Set B: Extract at least six different lots of blank human plasma using the validated extraction procedure. After the final evaporation step, spike the dried extracts with this compound at the same concentrations as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot of plasma:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • The overall matrix effect is considered negligible if the coefficient of variation (CV%) of the matrix factor across the different lots is less than 15%. A matrix factor of ~1 indicates minimal matrix effect.[2]

Quantitative Data Summary

Table 1: Inter-assay Precision and Accuracy for this compound Analysis [1]

QC LevelNominal Conc. (ng/mL)Mean Back-Calculated Conc. (ng/mL) (n=18)Standard Deviation (SD)Accuracy (%)Precision (%CV)
LLOQ0.2500.2620.03304.9012.6
LQC0.5000.5060.05811.2511.5
MQC20.019.80.786-0.9843.97
HQC37.537.81.830.8254.85

Table 2: Recovery of this compound and Internal Standard [2]

AnalyteMean Recovery (%)
This compound~80
This compound-d6 (IS)~80

Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound-d6 (IS) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Area Ratio (this compound/IS) integration->ratio calibration Quantification via Calibration Curve ratio->calibration

Caption: Experimental workflow for this compound quantification in human plasma.

matrix_effect_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Mitigation Strategies ion_suppression Ion Suppression or Enhancement (Inaccurate Results) cause1 Inadequate Sample Cleanup ion_suppression->cause1 cause2 Co-elution of Matrix Components ion_suppression->cause2 cause3 Inappropriate Internal Standard ion_suppression->cause3 solution4 Dilute Sample Extract ion_suppression->solution4 solution1 Optimize Sample Preparation (LLE or SPE) cause1->solution1 solution2 Improve Chromatographic Separation cause2->solution2 solution3 Use Stable Isotope-Labeled IS (e.g., this compound-d6) cause3->solution3

Caption: Troubleshooting logic for mitigating matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Paroxetine Delivery for In Vitro Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing paroxetine (B1678475) in in vitro organoid models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its main function is to block the serotonin reuptake transporter (SERT), which is encoded by the SLC6A4 gene.[3][4][5] This blockage increases the concentration of the neurotransmitter serotonin in the synaptic cleft, the space between neurons.[1][3] By raising serotonin levels, this compound helps to normalize receptor concentrations and alleviate symptoms associated with conditions like depression and anxiety.[1][3]

Q2: What are the known off-target effects of this compound that could influence my organoid experiments?

While highly selective for SERT, this compound can exhibit off-target effects, particularly at higher concentrations. It has a weak affinity for muscarinic cholinergic receptors, which can lead to anticholinergic effects.[6][7] Additionally, this compound can inhibit the norepinephrine (B1679862) transporter (NET) and is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[2][4][6][8] This inhibition of CYP2D6 is noteworthy as this compound is also a substrate for this enzyme, meaning it can inhibit its own metabolism.[4][6][8]

Q3: What concentrations of this compound have been used in brain organoid studies?

Studies on iPSC-derived 3D human brain models (BrainSpheres) have utilized this compound concentrations that correspond to human-relevant therapeutic blood levels. Specifically, concentrations of 20 ng/ml and 60 ng/ml have been used in experiments.[9][10][11] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific organoid model and cell line.[7]

Q4: What effects has this compound been shown to have on brain organoids?

At therapeutic concentrations (20-60 ng/ml), this compound has been demonstrated to induce developmental neurotoxicity in brain organoid models.[9][10][11] Observed effects include a significant decrease in the expression of synaptic markers (up to 80%), reduced neurite outgrowth (up to 60%), and a decrease in the oligodendrocyte population (40-75%).[9][10][11][12] These effects were observed without indications of general cytotoxicity or mitochondrial dysfunction, suggesting a targeted impact on neurodevelopmental processes.[13]

Q5: How should I prepare and dissolve this compound for my experiments?

This compound is typically supplied as a hydrochloride salt. For in vitro studies, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[9] It is critical to prepare a stock solution at a high concentration to minimize the final concentration of the solvent in the culture medium. For instance, a stock of 10 µg/ml in DMSO has been used.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Problem 1: High levels of cell death or cytotoxicity observed in organoids after this compound treatment.

Is it possible that the this compound concentration is too high?

  • Action: Perform a dose-response viability assay (e.g., resazurin (B115843), MTT, or LDH release) to determine the cytotoxic threshold for your specific organoid model.[7] Test a range of concentrations to identify the highest non-toxic dose.

Could the solvent (e.g., DMSO) be causing toxicity?

  • Action: Ensure the final concentration of your solvent in the culture medium is low (typically <0.1%) and non-toxic. Always include a vehicle-only control group in your experimental design to assess the impact of the solvent.

Is the duration of this compound exposure too long?

  • Action: Consider shortening the incubation time to minimize potential long-term toxic effects.[7]

Problem 2: Inconsistent or highly variable results between experimental batches.

Are the organoids in your experiments of a consistent size and developmental stage?

  • Action: Variability in organoid size and maturity is a known challenge in organoid research.[14][15] Implement strict quality control measures to select organoids of a similar size and morphology for your experiments.[16]

Is your this compound stock solution fresh and properly stored?

  • Action: Prepare fresh stock solutions of this compound regularly and store them appropriately (e.g., at -20°C) to prevent degradation.

Could batch-to-batch variability in your Matrigel or other reagents be a factor?

  • Action: The composition of Matrigel can be ill-defined and lead to variability.[17] Whenever possible, use the same batch of critical reagents like Matrigel and growth factors for a set of comparative experiments.

Problem 3: Observed effects do not seem to align with SERT inhibition.

Could off-target effects of this compound be at play?

  • Action: this compound has known affinities for muscarinic and norepinephrine transporters.[6][7] To investigate this, run parallel experiments with a more selective SSRI (e.g., escitalopram) that has a lower affinity for these off-targets.[7] If the effect is specific to this compound, it is likely an off-target effect.

Does your organoid model express the off-target receptors?

  • Action: Confirm whether the cell types within your organoids express muscarinic acetylcholine (B1216132) receptors or the norepinephrine transporter. This can be done through techniques like RT-qPCR or immunohistochemistry.

Quantitative Data Summary

Table 1: Effects of this compound on iPSC-Derived Brain Organoids (BrainSpheres)

ConcentrationEndpointObserved EffectReference
20 ng/mlNeurite OutgrowthReduced in some experiments[9]
60 ng/mlNeurite OutgrowthConsistent, statistically significant decrease[9]
20 - 60 ng/mlSynaptic MarkersUp to 80% decrease in expression[10][11]
20 - 60 ng/mlOligodendrocyte Population40-75% decrease[10][11]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Protein Binding~95%[18]
MetabolismPrimarily by CYP2D6 in the liver[3][5][18]
Elimination Half-life~21-24 hours (range 3-65 hours)[2][18]
Time to Steady-State7-14 days[5][18]

Experimental Protocols

Protocol 1: this compound Treatment of Brain Organoids

This protocol is adapted from studies on iPSC-derived BrainSpheres.[9][13]

  • Preparation:

    • Culture brain organoids to the desired developmental stage (e.g., 8 weeks).[9]

    • Prepare a stock solution of this compound (e.g., 10 µg/ml) in a suitable solvent like DMSO.[9] Store at -20°C.

  • Treatment:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution in the organoid culture medium to achieve the desired final concentrations (e.g., 20 ng/ml and 60 ng/ml).

    • Include a vehicle control group with the same final concentration of DMSO as the highest this compound concentration.

    • Replace the medium in the organoid cultures with the this compound-containing medium or the vehicle control medium.

  • Incubation:

    • Incubate the organoids for the desired duration (e.g., continuously for several weeks, with medium changes three times a week, or for a shorter period for acute studies).[9]

  • Analysis:

    • Following incubation, harvest the organoids for downstream analysis, such as cell viability assays, immunohistochemistry, Western blotting, or neurite outgrowth assays.

Protocol 2: Cell Viability Assessment (Resazurin Assay)

This protocol is a general method for assessing cell viability in 3D cultures.[9]

  • Reagent Preparation:

    • Prepare a resazurin solution (e.g., 2 mg/ml) in sterile PBS.

  • Assay Procedure:

    • After this compound treatment, transfer the organoids to a new multi-well plate if necessary.

    • Add resazurin solution directly to each well containing an organoid to a final concentration recommended by the manufacturer.

    • Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 3 hours).[9]

  • Measurement:

    • After incubation, carefully transfer a sample of the medium from each well to a new 96-well plate suitable for fluorescence reading.

    • Measure the fluorescence of the reduced resazurin product (resorufin) using a multi-well fluorometric reader at an excitation/emission of ~530-560 nm / 590 nm.[9]

  • Data Analysis:

    • Normalize the fluorescence readings of the treated groups to the vehicle control group to determine the percentage of viable cells.

Visualizations

Paroxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates This compound This compound This compound->SERT Inhibits

Caption: this compound's mechanism of action.

Organoid_Drug_Testing_Workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis A Generate/Culture Organoids B Quality Control (Size/Morphology) A->B D Treat Organoids (Drug vs. Vehicle) B->D C Prepare Drug/Vehicle Solutions C->D E Incubate for Defined Period D->E F Harvest Organoids E->F G Perform Assays (Viability, Imaging, etc.) F->G H Data Analysis & Interpretation G->H Troubleshooting_Workflow Start Unexpected Result Observed Q1 Is there high cytotoxicity? Start->Q1 A1_Yes Check Concentration Check Solvent Reduce Duration Q1->A1_Yes Yes Q2 Are results inconsistent? Q1->Q2 No End Refine Protocol A1_Yes->End A2_Yes Standardize Organoids Check Reagent Stability Use Same Reagent Batches Q2->A2_Yes Yes Q3 Is it an off-target effect? Q2->Q3 No A2_Yes->End A3_Yes Use More Selective SSRI Confirm Receptor Expression Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Optimizing Paroxetine Microdialysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in paroxetine (B1678475) microdialysis experiments. The information is presented in a practical question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound microdialysis experiments?

Variability in this compound microdialysis experiments can arise from multiple factors throughout the experimental process. Key sources include:

  • Surgical and Probe Implantation: Inconsistent stereotaxic coordinates, tissue damage during probe insertion, and the duration of the post-operative recovery period can all contribute to variability. A recovery period of at least 24-48 hours post-surgery is recommended to minimize the effects of tissue trauma and inflammation.

  • Probe Calibration and Recovery: Inaccurate determination of the probe's extraction efficiency (recovery) is a major source of error. In vivo recovery can differ significantly from in vitro measurements due to tissue factors.

  • Perfusion Flow Rate: The flow rate of the perfusion fluid is inversely related to the analyte recovery.[1] Fluctuations in the pump's flow rate can lead to an unstable baseline and variable results.

  • Drug Administration and Pharmacokinetics: The route and consistency of this compound administration, as well as inter-animal differences in drug metabolism, can lead to variable extracellular concentrations.

  • Sample Collection and Handling: The timing of sample collection, sample volume, and storage conditions are critical. This compound can be susceptible to degradation, so samples should be immediately stored at -80°C until analysis.

  • Analytical Method: The sensitivity, specificity, and reproducibility of the analytical method used to quantify this compound in the dialysate are crucial for obtaining reliable data.

Q2: How does the perfusion flow rate affect this compound recovery?

Q3: What is the importance of in vivo probe calibration, and which methods are recommended for this compound?

In vivo probe calibration is essential for accurately determining the extracellular concentration of this compound from the dialysate concentration. In vitro calibration often overestimates recovery because it does not account for tissue-specific factors like tortuosity and clearance.[2][3] Recommended in vivo calibration methods for this compound include:

  • Retrodialysis (Reverse Dialysis): A known concentration of this compound is added to the perfusion fluid, and the loss of this compound from the perfusate as it passes through the probe is measured. This loss is assumed to be equal to the recovery of the analyte from the brain tissue.

  • No-Net-Flux (Zero-Flow): The probe is perfused with several different concentrations of this compound, and the point at which there is no net movement of the analyte across the membrane is determined.[1] This method is accurate but can be time-consuming.[3]

  • Low-Flow-Rate Method: By using a very low flow rate, near-complete (close to 100%) recovery can be achieved, making the dialysate concentration a direct measure of the extracellular concentration. However, this requires highly sensitive analytical methods due to the small sample volumes.

Q4: How does tissue binding of this compound affect microdialysis results?

This compound exhibits high-affinity binding to serotonin (B10506) transporters (SERTs) in the brain.[4][5] Microdialysis measures the unbound concentration of a drug in the extracellular fluid, which is the pharmacologically active fraction. The extensive tissue binding of this compound means that the total concentration in the brain tissue is much higher than the unbound concentration measured by microdialysis. It is crucial to understand that changes in dialysate concentration reflect changes in the unbound, pharmacologically active pool of this compound.

Q5: What are the best practices for sample handling and storage to ensure this compound stability?

To maintain the integrity of this compound in microdialysis samples, the following practices are recommended:

  • Collection: Collect dialysates in vials kept on ice or in a refrigerated fraction collector to minimize degradation.

  • Additives: For simultaneous measurement of neurotransmitters like serotonin, adding an antioxidant (e.g., perchloric acid) to the collection vials can prevent their degradation.

  • Storage: Immediately after collection, samples should be capped and stored at -80°C to prevent degradation until analysis.

Troubleshooting Guides

Issue 1: Unstable or Drifting Baseline

  • Possible Cause:

    • Fluctuations in the perfusion pump flow rate.

    • Incomplete equilibration of the probe with the brain tissue.

    • Leakage in the tubing or connections.

    • Changes in the animal's physiological state (e.g., stress, temperature).

  • Troubleshooting Steps:

    • Check the Pump: Ensure the syringe pump is functioning correctly and delivering a constant, pulse-free flow.

    • Verify Connections: Inspect all tubing and connections for leaks.

    • Allow Sufficient Equilibration: Ensure an adequate equilibration period (at least 1-2 hours) after probe insertion before collecting baseline samples.[6]

    • Monitor the Animal: Maintain the animal's body temperature and minimize environmental stressors.

Issue 2: Low or No Recovery of this compound

  • Possible Cause:

    • Probe clogging or damage.

    • Incorrect probe placement.

    • Adsorption of this compound to tubing or vials. This compound is a hydrophobic compound and can adhere to surfaces.[3]

    • Insufficient sensitivity of the analytical method.

  • Troubleshooting Steps:

    • Inspect the Probe: Before implantation, ensure the probe is patent and the membrane is intact.

    • Histological Verification: At the end of the experiment, perform histological analysis to confirm the correct placement of the probe in the target brain region.

    • Material Compatibility: Use tubing and collection vials made of materials with low non-specific binding, such as PEEK or FEP for tubing.[3] Consider adding a small amount of a non-interfering agent like BSA to the perfusate to reduce binding.[3]

    • Optimize Analytical Method: Ensure your analytical method (e.g., HPLC-MS/MS) has a limit of quantification (LOQ) low enough to detect the expected concentrations of this compound in the dialysate.

Issue 3: High Inter-Animal Variability

  • Possible Cause:

    • Inconsistent surgical procedures.

    • Differences in probe placement between animals.

    • Genetic or physiological differences between animals affecting drug metabolism.

    • Variations in post-operative recovery.

  • Troubleshooting Steps:

    • Standardize Surgery: Adhere strictly to a standardized surgical protocol, including consistent stereotaxic coordinates and gentle handling of the brain tissue.

    • Confirm Probe Placement: Use histology to exclude data from animals with incorrect probe placement.

    • Use Genetically Similar Animals: Employ animals from the same strain and age to minimize genetic variability.

    • Consistent Recovery Period: Ensure all animals have the same post-operative recovery period before the experiment.

Data Presentation

Table 1: Illustrative Impact of Perfusion Flow Rate and Membrane Length on In Vitro Recovery

(Data for ethanol (B145695) is used to illustrate the general principles applicable to this compound microdialysis)

Flow Rate (µL/min)Recovery (%) with 1 mm MembraneRecovery (%) with 2 mm MembraneRecovery (%) with 3 mm Membrane
2.011.718.732.4
1.515.224.141.8
1.021.934.860.3
0.538.561.285.7
0.268.389.196.5
0.181.995.697.3

Source: Adapted from a study on ethanol microdialysis. The trend of increasing recovery with decreasing flow rate and increasing membrane length is applicable to this compound.[7]

Table 2: Illustrative Effect of Temperature on In Vitro Recovery of Monoamines

ConditionTemperature of Perfusate (°C)Temperature of Standard Solution (°C)Recovery of Norepinephrine (%)Recovery of Dopamine (%)Recovery of Serotonin (%)
Low Temperature242418.319.616.9
Middle Temperature2437.529.630.724.3
High Temperature37.537.549.247.537.2

Source: This data illustrates the significant impact of temperature on probe recovery. To mimic in vivo conditions, in vitro calibrations should be performed at 37°C.

Table 3: Binding Affinity of this compound to Brain Tissue

Brain RegionBinding Affinity (Kd) (nM)
Human Brain (various regions)0.03 - 0.05
Porcine Caudate Nucleus0.10
Porcine Brain Microvessels0.47
Rat Cortex0.03 - 0.05

Source:[4][5][8]

Experimental Protocols

Detailed Protocol for In Vivo this compound Microdialysis in Rats

This protocol provides a comprehensive methodology for conducting in vivo microdialysis to measure extracellular this compound levels in the rat brain.

1. Materials and Reagents:

  • This compound hydrochloride

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length, 5-20 kDa MWCO)

  • Guide cannula

  • Microsyringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC with mass spectrometry (LC-MS/MS) or electrochemical detection (HPLC-ECD)

2. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat and place it in the stereotaxic frame. Maintain body temperature at 37°C.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole at the desired stereotaxic coordinates for the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma).[6]

  • Slowly lower the guide cannula to the desired depth (e.g., DV -2.0 mm from the skull surface).[6]

  • Secure the guide cannula to the skull with dental cement and jeweler's screws.

  • Suture the scalp and administer post-operative analgesics. Allow the animal to recover for 24-48 hours.

3. Microdialysis Procedure:

  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microsyringe pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.[6]

  • Collect 3-4 baseline samples (e.g., every 20 minutes).

  • Administer this compound (e.g., 10 mg/kg, i.p. or s.c.).

  • Continue collecting dialysate samples at regular intervals for the desired duration (e.g., 4-6 hours).

  • At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.

4. Sample Analysis:

  • Thaw the dialysate samples.

  • Prepare a standard curve of this compound in aCSF.

  • Analyze the samples and standards using a validated LC-MS/MS or HPLC-ECD method.

  • Quantify the this compound concentration in the dialysate samples by comparing their peak areas to the standard curve.

5. Data Analysis:

  • Calculate the in vivo recovery of the probe using a suitable calibration method (e.g., retrodialysis).

  • Correct the dialysate concentrations for the in vivo recovery to determine the actual extracellular concentrations of this compound.

  • Express the post-administration concentrations as a percentage of the baseline.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment A Surgical Implantation of Guide Cannula B Post-Operative Recovery (24-48h) A->B C Probe Insertion & System Connection D Equilibration (1-2h) C->D E Baseline Sample Collection D->E F This compound Administration E->F G Post-Dose Sample Collection F->G H Sample Analysis (LC-MS/MS or HPLC-ECD) G->H J Histological Verification G->J I Data Analysis & Recovery Calculation H->I

Caption: Workflow for a typical in vivo this compound microdialysis experiment.

troubleshooting_flowchart Start Unstable Baseline in Microdialysis Q1 Is the pump flow rate stable and calibrated? Start->Q1 A1 Check pump for malfunction. Recalibrate or replace. Q1->A1 No Q2 Are all connections secure and leak-free? Q1->Q2 Yes A1->Q1 A2 Tighten or replace fittings. Check for tubing damage. Q2->A2 No Q3 Was the equilibration period sufficient (1-2h)? Q2->Q3 Yes A2->Q2 A3 Extend equilibration time in future experiments. Q3->A3 No End Stable Baseline Achieved Q3->End Yes A3->End

Caption: Troubleshooting decision tree for an unstable baseline.

paroxetine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Extracellular_5HT Extracellular 5-HT Serotonin->Extracellular_5HT Release SERT Serotonin Transporter (SERT) Extracellular_5HT->SERT Reuptake Receptor 5-HT Receptor Extracellular_5HT->Receptor Signal Signal Transduction Receptor->Signal This compound This compound This compound->SERT Inhibition

Caption: Mechanism of action of this compound at the synapse.

References

Addressing Paroxetine-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for addressing paroxetine-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Is This compound (B1678475) cytotoxic to cells in culture?

A1: Yes, at certain concentrations, this compound can induce cytotoxicity and apoptosis in various cell lines.[1][2] This effect is often observed in the micromolar (µM) range and can be independent of its primary function as a selective serotonin (B10506) reuptake inhibitor (SSRI).[2][3]

Q2: What is the primary mechanism of this compound-induced cell death?

A2: this compound primarily induces mitochondrion-mediated apoptosis.[4][5] Key mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase cascades.[4][6][7] In some cell types, it can also involve the modulation of signaling pathways like MAPK (p38 and JNK).[4][6]

Q3: At what concentrations does this compound typically show cytotoxic effects?

A3: The cytotoxic concentration of this compound is cell-line dependent and varies with exposure time. Generally, effects are seen in the low to mid-micromolar range (approximately 5 µM to 50 µM). For example, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported from ~6 µM to over 20 µM in different cancer cell lines after 24 to 72 hours of treatment.[8][9]

Q4: Can the cytotoxic effects of this compound be mitigated or reversed?

A4: Yes, in experimental settings, the cytotoxic effects can often be reduced. The use of ROS scavengers, such as N-acetylcysteine (NAC), has been shown to rescue cells from this compound-induced apoptosis.[6][7] Additionally, inhibitors of specific signaling pathways, like the p38 MAPK inhibitor SB202190, can also prevent apoptosis.[7]

Q5: Does the solvent used to dissolve this compound affect the experiment?

A5: Yes. This compound is often dissolved in DMSO. While a common solvent, high concentrations of DMSO (>0.5%) can induce cytotoxicity on its own. It is crucial to maintain a consistent, low final concentration of the solvent across all experimental and control wells.[10]

Data Presentation: this compound Cytotoxicity

The following tables summarize quantitative data on this compound's cytotoxic effects across various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50 (µM)Reference
AGSGastric Adenocarcinoma48 hours6.2[8]
MKN-45Gastric Adenocarcinoma72 hours11.9[8]
4T1Triple-Negative Breast Cancer24 hours19.44[9]
4T1Triple-Negative Breast Cancer48 hours13.34[9]
4T1Triple-Negative Breast Cancer72 hours7.63[9]
MDA-MB-231Triple-Negative Breast Cancer24 hours22.3[9]
MDA-MB-231Triple-Negative Breast Cancer48 hours19.38[9]
MDA-MB-231Triple-Negative Breast Cancer72 hours7.88[9]

Troubleshooting Guides

This section addresses common issues encountered during the assessment of this compound cytotoxicity.

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, poor cell health, or pipetting errors during reagent addition.

  • Troubleshooting Steps:

    • Cell Health: Ensure cells are in the logarithmic growth phase and have a low, consistent passage number. Avoid using over-confluent cells.[10]

    • Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[10]

    • Pipetting Technique: Be meticulous with pipetting. When adding this compound or assay reagents, ensure gentle and consistent mixing in each well.

    • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate compounds and affect cell health. Consider not using the outer wells for data collection or ensure proper humidification.[11]

Issue 2: No Cytotoxic Effect Observed

  • Possible Cause: this compound concentration is too low, incubation time is too short, the cell line is resistant, or the compound has degraded.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) and a time-course study (e.g., 24, 48, 72 hours) to identify the effective concentration and duration for your cell line.[9]

    • Compound Integrity: Prepare fresh serial dilutions for each experiment from a properly stored stock solution. Avoid multiple freeze-thaw cycles.[12]

    • Cell Line Sensitivity: Review the literature to confirm if your chosen cell line is expected to be sensitive to this compound-induced cytotoxicity.[13]

Issue 3: High Background Signal in Control Wells (e.g., High LDH Release or MTT Reduction)

  • Possible Cause: Suboptimal culture conditions stressing control cells, microbial contamination, or interference from media components.

  • Troubleshooting Steps:

    • Culture Conditions: Ensure control cells are healthy and not over-confluent, which can lead to spontaneous cell death.[10]

    • Microbial Contamination: Visually inspect plates for any signs of bacterial or yeast contamination, which can interfere with metabolic assays like MTT.[10]

    • Media Interference: Phenol (B47542) red and components in serum can interfere with absorbance readings in some assays. Consider using a phenol red-free or serum-free medium during the final assay incubation step if this is suspected.[10]

Experimental Workflows & Protocols

A logical workflow is critical for accurately assessing cytotoxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment Setup cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis prep_cells Prepare Healthy Cells (Logarithmic Growth Phase) prep_px Prepare this compound Stock (e.g., 10 mM in DMSO) seed_plate Seed Cells in Microplate (Allow Adherence Overnight) prep_cells->seed_plate treat_cells Treat with this compound (Serial Dilutions + Controls) prep_px->treat_cells seed_plate->treat_cells incubate Incubate (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Calculate % Viability Determine IC50 measure->analyze

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified time (e.g., 20-30 µM for 24 hours).

  • Harvesting: Harvest cells using trypsin, wash with cold PBS, and centrifuge.[1]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Mitochondrial ROS Detection

This method uses a fluorescent probe like MitoSOX™ Red to detect mitochondrial superoxide.

  • Cell Treatment: Culture cells on coverslips or in an appropriate plate and treat with this compound (e.g., 30 µM for 12 hours).[14]

  • Probe Loading: During the last 10-30 minutes of incubation, add the MitoSOX probe to the culture medium at the recommended concentration (e.g., 5 µM).

  • Washing: Gently wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess probe.

  • Visualization: Immediately visualize the cells using a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial ROS.[14]

Signaling Pathways

This compound-induced apoptosis is often mediated by the intrinsic mitochondrial pathway, which is heavily influenced by ROS and the MAPK signaling cascade.

G PX This compound ROS ↑ Mitochondrial ROS PX->ROS MAPK Activate p38 & JNK ROS->MAPK Bax ↑ Bax Localization to Mitochondria MAPK->Bax Mito Mitochondrial Damage (↓ MMP) Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis NAC NAC (ROS Scavenger) NAC->ROS

Caption: this compound-induced ROS-MAPK mediated apoptosis pathway.[6]

References

Improving the yield and purity of Paroxetine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Paroxetine (B1678475). Our goal is to help you improve both the yield and purity of your final product through detailed experimental protocols, data-driven insights, and clear visual workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during this compound synthesis in a practical question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary factors I should investigate?

Answer: Low overall yield in a multi-step synthesis like that of this compound is a frequent issue resulting from cumulative losses. A systematic approach is essential to pinpoint the root cause. Key areas to investigate include:

  • Purity of Starting Materials and Reagents: Minor impurities in starting materials can poison catalysts, lead to side reactions, or inhibit the reaction. Moisture is a particularly common issue in steps requiring anhydrous conditions.

    • Solution: Always verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC). Use freshly distilled, anhydrous solvents for moisture-sensitive reactions. Ensure that reagents, especially organometallics and bases, have not degraded during storage.

  • Reaction Conditions for Key Steps: Critical transformations, such as the Grignard reaction or the coupling with sesamol (B190485), are highly sensitive to reaction conditions.

    • Solution:

      • Inert Atmosphere: For oxygen-sensitive reactions, such as those involving Grignard reagents or palladium catalysts, ensure a rigorously inert atmosphere (Argon or Nitrogen).

      • Temperature Control: Rapid addition of reagents can cause temperature spikes, leading to the formation of side products. Maintain strict temperature control throughout the reaction. For instance, the Grignard reaction with arecoline (B194364) is typically performed at low temperatures (-10 to -5 °C).[1]

  • Inefficient Purification: Significant product loss can occur during work-up and purification steps.

    • Solution: Optimize your work-up procedure on a small scale first. Check aqueous layers for product loss via TLC or HPLC. If column chromatography is inefficient, consider alternative methods like recrystallization.

Question 2: I am observing significant formation of alkoxy impurities. How can I prevent this and remove them?

Answer: Alkoxy impurities, where the fluorine atom on the 4-fluorophenyl ring is substituted by an alkoxy group (-OR), are a known problem in this compound synthesis.[1] They are often difficult to separate from the final product due to their similar polarity.

  • Cause: These impurities can form when using alcohol-based solvents or reagents in the presence of strong bases.

  • Prevention: Avoid using alcohol-based solvents in steps where strong bases are present and the fluorophenyl ring is susceptible to nucleophilic aromatic substitution.

  • Removal: If alkoxy impurities are present in an intermediate, they can be removed by cleaving the ether bond to form a more polar phenol (B47542), which can then be separated.

    • Protocol: React the intermediate containing the alkoxy impurity with an ether cleaving agent. Preferred agents include hydrogen halides like HI and HBr, or Lewis acids such as BBr₃ and AlCl₃.[2] After cleavage, the resulting phenol can be separated from the desired intermediate, for example, by extraction.[2] This cleavage is best performed before the coupling with sesamol, as the methylenedioxy group in this compound can also be cleaved under these conditions.[2][3]

Question 3: How can I control the formation of diastereomeric and enantiomeric impurities?

Answer: this compound has two chiral centers, and only the (-)-trans isomer is pharmacologically active. Controlling stereochemistry is therefore critical.

  • Diastereoselectivity (cis/trans isomers): The initial Grignard reaction often produces a mixture of cis and trans isomers. The less stable cis isomer can be converted to the more stable trans isomer through epimerization using a strong base.[1]

  • Enantioselectivity: Achieving high enantiomeric purity requires a resolution step. Common methods include:

    • Chiral Auxiliary: Reacting the racemic trans-ester with a chiral auxiliary like (-)-menthol to form diastereomeric esters, which can then be separated by fractional crystallization.[1]

    • Enzymatic Resolution: Using enzymes, such as lipase (B570770) in an ionic liquid medium, to selectively acylate one enantiomer of a key intermediate like 4-(4-fluorophenyl)-3-hydroxymethyl-1-R-piperidine, allowing for separation. This method can achieve high optical purity (e.g., 98%).[4]

    • Chiral Chromatography: Direct separation of enantiomers of key intermediates can be achieved using chiral stationary phases like Chiralcel OD.[5]

Question 4: What causes the formation of Desfluoro this compound, and how can it be minimized?

Answer: Desfluoro this compound is an impurity that lacks the fluorine atom on the phenyl ring.

  • Cause: This impurity can be formed by the reductive cleavage of the C-F bond, particularly during the reduction of the ester intermediate using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Minimization:

    • Carefully control the reaction conditions during the reduction step (e.g., temperature, reaction time, and stoichiometry of the reducing agent).

    • Consider alternative, milder reducing agents if this impurity is consistently observed.

Question 5: I am having trouble with the N-demethylation step, resulting in residual N-Methyl this compound.

Answer: Incomplete N-demethylation is a common issue leading to the presence of N-Methyl this compound in the final product.[1]

  • Protocol Optimization: The reaction of N-Methyl this compound with reagents like phenyl chloroformate to form a carbamate (B1207046) intermediate, followed by hydrolysis, is a standard procedure.[1]

    • Ensure the reaction with phenyl chloroformate goes to completion by monitoring with TLC or HPLC.

    • The subsequent hydrolysis of the carbamate intermediate, typically with a base like potassium hydroxide (B78521) in a suitable solvent, should also be driven to completion. One protocol suggests refluxing with solid KOH in toluene (B28343) for 2 hours.[6]

    • A process described in a patent application aims for less than 0.01% of N-methylthis compound impurity in the carbamate intermediate before hydrolysis.[7]

Data on Yield and Purity

The following tables summarize quantitative data from various synthetic and purification protocols to aid in the selection and optimization of your experimental approach.

Table 1: Comparison of Different Synthetic Routes to this compound

Synthetic RouteKey Starting MaterialsNumber of StepsOverall Yield (%)Purity / Enantiomeric Excess (ee)Key Advantages
Asymmetric Synthesis via Enzymatic Desymmetrization 4-Fluorobenzaldehyde, Dimethyl 3-(4-fluorophenyl)glutarate~730-40%>99% (HPLC), >99% eeExcellent enantioselectivity, avoids toxic resolving agents.[8]
Classical Synthesis from Arecoline Arecoline Hydrobromide, 4-Fluorophenylmagnesium Bromide5-615-25%Variable, requires chiral resolutionUtilizes a readily available natural product.[8]
N-Heterocyclic Carbene Catalyzed Synthesis Commercially available aldehyde and nitromethane435%82% eeHighly convergent and rapid access to the core structure.[9]
General Synthetic Methods Review Various4-99-66%Not specifiedA broad overview of different approaches.[10]

Table 2: Yield and Purity Data for Specific Experimental Protocols

Experimental Step/ProtocolReagents & ConditionsYield (%)Purity (%)Reference
Grignard Reaction Arecoline, 4-fluorophenylmagnesium bromide (1.4 eq) in diethyl ether/dichloromethane (B109758), -5 to -10 °C.77%Not specifiedUS6172233B1[11]
Cobalt-Catalyzed Arylation N-Boc-4-bromo-piperidine intermediate, 4-fluorophenylmagnesium bromide, Co(acac)₃ catalyst.76%Not specifiedEur. J. Org. Chem. 2014[12][13]
Synthesis via N-Boc Intermediate N-Boc this compound deprotection and HCl salt formation in isopropanol.87.14%Not specifiedChem. Pharm. Bull. 2000[14]
Recrystallization of this compound HCl Crude this compound HCl in acetone (B3395972)/water with added HCl, cooled to -5 to 0 °C.85%99.87%CN116348110A[15]
Alternative Recrystallization Crude this compound HCl in acetone/water without added HCl.86%99.8%CN116348110A[15]
Purification by Drying Drying this compound HCl Isopropanol solvate under vacuum.Not applicable99.7%WO2005019209A2[16]

Experimental Protocols

Protocol 1: Synthesis of this compound Base from Arecoline (Illustrative)

This protocol outlines the key steps starting from the readily available natural product, arecoline.

  • Grignard Reaction:

    • Under a nitrogen atmosphere, stir a 2M solution of 4-fluorophenylmagnesium bromide in diethyl ether (1.4 molar equivalents) at -5 to -10 °C.

    • Add a solution of arecoline (1 equivalent) in dichloromethane over 15 minutes, maintaining the temperature at -5 °C.

    • Stir the solution at -5 °C for 1 hour.

    • Quench the reaction by adding a mixture of water and concentrated hydrochloric acid.

    • The product, cis/trans 1-methyl-3-carbomethoxy-4-(4-fluorophenyl)-piperidine, will be in the aqueous phase.[11]

  • Epimerization and Reduction:

    • Subject the mixture of isomers to epimerization with a strong base to convert the cis isomer to the more stable trans isomer.[1]

    • Resolve the racemic trans-ester using a suitable method (e.g., enzymatic resolution or chiral auxiliary).

    • Dissolve the resolved (-)-trans ester intermediate in anhydrous tetrahydrofuran (B95107) (THF) and add it slowly to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

    • Reflux the mixture for several hours. After cooling, carefully quench the reaction with water and aqueous sodium hydroxide.

    • Separate the organic layer, dry it, and evaporate the solvent to yield the crude carbinol.[1]

  • Coupling with Sesamol:

    • Convert the alcohol group of the carbinol to a better leaving group (e.g., a mesylate by reacting with methanesulfonyl chloride).

    • Couple the resulting intermediate with sesamol via nucleophilic substitution, typically using a base like sodium methoxide.[8]

  • N-Demethylation:

    • Dissolve the N-methyl this compound intermediate in toluene.

    • Add phenyl chloroformate and heat the mixture to form the carbamate intermediate.

    • Hydrolyze the carbamate using a base like potassium hydroxide in an alcoholic solvent to yield the this compound free base.[1]

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

This protocol provides a method for obtaining high-purity this compound HCl.

  • Dissolution:

    • In a three-neck flask, add 12.5 g of crude this compound hydrochloride, 62.5 mL of acetone, and 0.1 mL of refined hydrochloric acid.

    • Heat the mixture to 55-60 °C.

    • Slowly add purified water dropwise while stirring until the solid is completely dissolved and the solution is clear (approximately 4.4 mL of water).

  • Crystallization:

    • Filter the hot solution.

    • Add 62.5 mL of acetone to the filtrate.

    • Slowly cool the solution to between -5 and 0 °C to induce crystallization.

  • Isolation:

    • Maintain the temperature and stir for 2-4 hours.

    • Collect the crystals by filtration (centrifugation).

    • Dry the crystals to obtain pure this compound hydrochloride.

    • Expected Outcome: Yield: 85%, Purity: 99.87%.[15]

Visualizing the Workflow

The following diagrams illustrate key workflows in the synthesis and purification of this compound.

G General Synthesis Workflow for this compound A Arecoline (Starting Material) B Grignard Reaction (+ 4-Fluorophenylmagnesium bromide) A->B C Cis/Trans Ester Mixture B->C D Epimerization (Base Treatment) C->D E Racemic Trans Ester D->E F Enantiomeric Resolution (e.g., Enzymatic or Chiral Auxiliary) E->F G (-)-Trans Ester F->G H Reduction (e.g., LiAlH4) G->H I (-)-Trans Carbinol Intermediate H->I J Coupling with Sesamol I->J K N-Methyl this compound J->K L N-Demethylation K->L M This compound Base L->M N Salt Formation (e.g., + HCl) M->N O This compound HCl N->O

Caption: A high-level overview of a common synthetic route to this compound HCl starting from arecoline.

G Troubleshooting Low Yield Start Low Overall Yield Detected CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity Impure Impurity Detected CheckPurity->Impure Purify Purify/Replace Materials Impure->Purify Yes CheckConditions Review Reaction Conditions (Temp, Atmosphere, Time) Impure->CheckConditions No Purify->CheckConditions Suboptimal Conditions Suboptimal CheckConditions->Suboptimal Optimize Optimize Conditions Suboptimal->Optimize Yes CheckWorkup Analyze Work-up & Purification Steps Suboptimal->CheckWorkup No Optimize->CheckWorkup Losses Significant Product Loss Found CheckWorkup->Losses ModifyPurification Modify Purification Method (e.g., Recrystallization) Losses->ModifyPurification Yes End Yield Improved Losses->End No ModifyPurification->End

Caption: A logical workflow for diagnosing and addressing the causes of low yield in this compound synthesis.

G Purification Workflow for this compound HCl A Crude this compound HCl B Dissolve in Acetone/Water with catalytic HCl at 55-60°C A->B C Hot Filtration B->C D Add Acetone to Filtrate C->D E Slowly Cool to -5 to 0°C D->E F Stir for 2-4 hours to complete crystallization E->F G Isolate Crystals (Filtration/Centrifugation) F->G H Dry Crystals Under Vacuum G->H I High Purity this compound HCl H->I

Caption: A step-by-step process for the recrystallization and purification of crude this compound hydrochloride.

References

Selecting the appropriate internal standard for Paroxetine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for Paroxetine (B1678475) quantification. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

For accurate and reliable quantification of this compound, particularly in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] this compound-d6 is the most widely used and recommended internal standard.[3][4][5]

The key advantages of using a deuterated internal standard like this compound-d6 are:

  • Similar Physicochemical Properties: It shares almost identical chemical and physical characteristics with this compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[1][6]

  • Co-elution: It co-elutes with the analyte (this compound), which helps to compensate for matrix effects and variations in instrument response.[1][6]

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguishable from this compound by the mass spectrometer due to the mass difference from the deuterium (B1214612) atoms.[1]

  • Improved Precision and Accuracy: The use of this compound-d6 has been shown to reduce variability and improve the overall accuracy and precision of the bioanalytical method.[4][6]

While other internal standards like this compound-d4, N-Benzyl this compound-d4, and structural analogs such as Fluoxetine and Imipramine have been used, this compound-d6 is most frequently cited for its robust performance.[1][3][6][7][8][9]

Q2: Can I use a structural analog as an internal standard?

Yes, structural analogs like Fluoxetine or Imipramine can be used as internal standards.[7][8][9] However, they are not considered the ideal choice compared to a stable isotope-labeled standard. This is because their physicochemical properties are not identical to this compound, which can lead to differences in extraction efficiency, chromatographic retention, and ionization response. These differences may not fully compensate for analytical variations, potentially impacting the accuracy of the results.

Q3: What are the critical parameters to consider when setting up an LC-MS/MS method for this compound quantification?

A robust LC-MS/MS method for this compound quantification requires careful optimization of several parameters. The following tables summarize typical starting conditions based on validated methods.

Sample Preparation

Various extraction techniques can be employed, with the choice depending on the required cleanliness of the extract and throughput needs.[2]

Extraction MethodDescriptionAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. A common solvent is a mixture of ethyl acetate (B1210297) and hexane (B92381).[4][8]Good balance of cleanliness and ease of use.[2]Can be time-consuming for large sample numbers.
Solid-Phase Extraction (SPE) A highly selective method where the analyte is retained on a solid sorbent and eluted.[2][7]Produces very clean extracts, minimizing matrix effects and ideal for low limits of quantification.[2]Can be more complex and costly to develop.
Protein Precipitation (PPT) Proteins in the biological sample are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.Fast and suitable for high-throughput screening.[2]May result in less clean extracts and be more susceptible to matrix effects.[2]
Chromatographic and Mass Spectrometric Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of this compound and its deuterated internal standard, this compound-d6.

ParameterTypical Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[5][6]
Mobile Phase A 0.1% Formic acid in water or 20 mM Ammonium (B1175870) Formate (B1220265) in Water[5][6]
Mobile Phase B Acetonitrile or Methanol/Acetonitrile (50:50, v/v)[5][6]
Flow Rate 0.15 - 0.4 mL/min[8][10]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MRM Transition (this compound) 330.2 → 192.0 m/z[3][5]
MRM Transition (this compound-d6) 336.2 → 198.2 m/z[3][5]

Troubleshooting Guide

Problem 1: Significant variation in this compound retention time, especially between different columns.

  • Cause: this compound, having a secondary amine, can exhibit challenging chromatographic behavior, leading to retention time shifts with acidic mobile phases and varying column usage.[4][11]

  • Solution:

    • Buffer Strength: Employing a buffer, such as ammonium formate (e.g., 20 mM), in the aqueous mobile phase can significantly reduce column-to-column retention time variability.[4]

    • Gradient Elution: Using a gradient elution can help to control and minimize retention time variation compared to isocratic elution.[4]

Problem 2: Poor recovery of this compound and/or internal standard during sample preparation.

  • Cause: The extraction efficiency can be affected by the pH of the sample and the choice of extraction solvent.

  • Solution:

    • pH Adjustment: For LLE, adjusting the plasma sample to an alkaline pH (e.g., with 0.1 M sodium hydroxide) will ensure this compound is in its neutral, more organic-soluble form, thereby increasing recovery.[2]

    • Solvent Optimization: Test different organic solvents or mixtures. For LLE, a mixture of ethyl acetate and hexane (50:50, v/v) has been shown to be effective.[8] For SPE, ensure the cartridge is appropriately conditioned and the elution solvent is strong enough to desorb the analyte and internal standard.

Problem 3: Inconsistent results and high variability in quantitative data.

  • Cause: This can be due to matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte and internal standard.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard: this compound-d6 is highly effective at compensating for matrix effects as it is affected in the same way as the unlabeled this compound.[2][6] Its use has been shown to reduce lot-to-lot variability in plasma matrix effects.[6]

    • Improve Sample Cleanup: If matrix effects are severe, consider a more rigorous sample preparation method like SPE to obtain cleaner extracts.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound-d6) Plasma->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for this compound quantification.

decision_tree start Start: Select Internal Standard for this compound Quantification ideal_choice Is a stable isotope-labeled (SIL) standard available? start->ideal_choice use_sil Use this compound-d6 (Recommended Gold Standard) ideal_choice->use_sil Yes consider_analog Consider a structural analog (e.g., Fluoxetine, Imipramine) ideal_choice->consider_analog No validate Thoroughly validate method for: - Extraction Recovery - Matrix Effects - Chromatographic Behavior use_sil->validate consider_analog->validate

Caption: Decision tree for internal standard selection.

References

Technical Support Center: Stabilizing Paroxetine in Stock Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and troubleshooting paroxetine (B1678475) stock solutions to ensure long-term stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For high concentration and stability, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the recommended solvents.[1] this compound hydrochloride is also soluble in dimethylformamide (DMF).[2][3] For cell culture experiments, DMSO is a common choice; however, it is crucial to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid cytotoxicity.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound hydrochloride varies depending on the solvent. The approximate solubilities are summarized in the table below.

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2]
Dimethylformamide (DMF)~33 mg/mL[2][3]
Ethanol~20 mg/mL[2][3]
Water5.4 mg/mL[4]
PBS (pH 7.0) with 10% DMF~0.09 mg/mL[2]

Q3: What are the optimal storage conditions for this compound powder and its stock solutions?

A3: For long-term stability, this compound powder should be stored at -20°C.[1][2][3] Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C.[1] For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials and store them at -80°C to minimize freeze-thaw cycles.[1]

Q4: How long are aqueous dilutions of this compound stable?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2][3] this compound is susceptible to degradation in aqueous media, particularly when exposed to light.[1][5] Therefore, it is best to prepare fresh aqueous dilutions from your stock solution for each experiment.[1]

Q5: What are the main degradation pathways for this compound?

A5: this compound is primarily susceptible to degradation through acid and alkali hydrolysis, which typically involves the cleavage of the ether linkage.[5][6] It can also undergo photodegradation upon exposure to light.[5][7] While generally stable under oxidative conditions, some degradation can occur.[5]

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has precipitated after storage.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures. This is a common issue when diluting a concentrated stock solution into an aqueous buffer where this compound is sparingly soluble.[1]

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves.

    • If using an aqueous buffer, ensure the final concentration is below the solubility limit. It may be necessary to first dissolve this compound in a small amount of an organic solvent like DMF before diluting with the aqueous buffer.[2][3]

    • Consider preparing a less concentrated stock solution.

Issue 2: I am observing unexpected results or a decrease in the efficacy of my this compound solution over time.

  • Possible Cause: The this compound in your solution may have degraded due to improper storage conditions.

  • Troubleshooting Steps:

    • Protect from Light: Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light, as it is known to cause photodegradation.[5]

    • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to prevent repeated freezing and thawing, which can accelerate degradation.[1]

    • Perform a Stability Check: If you suspect degradation, you can perform a stability-indicating HPLC analysis to determine the concentration and purity of your solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (FW: 365.8 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 3.66 mg of this compound hydrochloride.

  • Add 1 mL of anhydrous DMSO to the this compound hydrochloride.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from published stability-indicating assays for this compound and can be used to assess the purity and concentration of your stock solutions.[1][8][9]

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 15 cm x 4.6 mm
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid buffer (60:40, v/v)[1][9]
Flow Rate 1.2 mL/min[1][9]
Detection Wavelength 260 nm[1][9] or 235 nm[8]
Column Temperature 30°C[1][9]
Injection Volume 10 µL[1][9]

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 250 µg/mL) in the mobile phase.[1]

  • Sample Preparation: Dilute the this compound stock solution to be tested to a similar concentration as the standard using the mobile phase.[1]

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the peak area of the sample to the standard to determine the concentration. The presence of additional peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep_stock Prepare Primary Stock (e.g., 1 mg/mL in Acetonitrile) prep_working Prepare Working Solutions (e.g., 100, 10, 1 µg/mL) prep_stock->prep_working storage_conditions Store at Different Conditions (-20°C, 4°C, Room Temp) prep_working->storage_conditions Aliquot sampling Sample at Time Points (0, 1, 3, 6, 12 months) storage_conditions->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis data_analysis Compare to Time 0 hplc_analysis->data_analysis

Caption: Experimental workflow for long-term stability assessment of this compound stock solutions.

paroxetine_signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds This compound This compound This compound->sert Inhibits signal Downstream Signaling receptor->signal Activates

References

Optimizing fixation and staining for imaging Paroxetine's cellular effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cellular effects of Paroxetine (B1678475). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize your fixation and staining procedures for accurate imaging results.

Troubleshooting Guide

This guide addresses common issues encountered during immunofluorescence (IF) experiments to visualize the cellular impact of this compound.

Problem Possible Cause Suggested Solution Citation
Weak or No Signal Low protein expression: The target protein may not be highly expressed in your cell type or experimental condition.- Confirm protein expression using a sensitive method like Western blot. - Consider using a signal amplification system.[1]
Suboptimal primary antibody concentration: The antibody concentration may be too low for effective binding.- Perform a titration experiment to determine the optimal antibody dilution. A typical starting range for purified antibodies is 1-10 µg/mL.[2]
Inefficient fixation: The chosen fixation method may be masking the epitope.- Try a different fixation method. For many intracellular antigens, methanol (B129727) fixation can be an alternative to paraformaldehyde (PFA). - If using PFA, ensure it is fresh, as old formaldehyde (B43269) can lead to weak signal.[3]
Inadequate permeabilization: The antibody may not be able to access intracellular targets.- For PFA-fixed cells, use a detergent like Triton X-100 or saponin (B1150181) for permeabilization. The choice of detergent can depend on the location of the target protein.[4]
High Background Staining Non-specific antibody binding: The primary or secondary antibody may be binding to off-target sites.- Increase the number and duration of wash steps. - Use a blocking solution containing normal serum from the same species as the secondary antibody. - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[1][5]
Autofluorescence: Cells or tissues may have endogenous fluorescence.- View an unstained sample under the microscope to assess the level of autofluorescence. - Use an anti-fade mounting medium. - If using PFA fixation, a quenching step with ammonium (B1175870) chloride may be necessary.[3][5]
Secondary antibody cross-reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample.- Use a pre-adsorbed secondary antibody. - Run a control with only the secondary antibody to check for non-specific binding.[1]
Artifacts or Altered Morphology Harsh fixation or permeabilization: The reagents may be damaging the cellular structures.- Reduce the concentration or incubation time of the fixative and permeabilization agents. - For membrane proteins, consider using a milder detergent like saponin.[4][6]
Cells lifting off the coverslip: Poor cell adhesion can lead to cell loss and altered morphology.- Use coated coverslips (e.g., poly-L-lysine) to improve cell attachment. - Handle the coverslips gently during washing steps.

Frequently Asked Questions (FAQs)

Fixation and Permeabilization

Q1: What is the best fixation method for imaging this compound's effects on intracellular targets?

A1: The optimal fixation method depends on the specific target protein and the antibody used. For many intracellular antigens, fixation with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point.[3] This is often followed by permeabilization with a detergent like 0.1-0.5% Triton X-100 to allow antibody access to intracellular epitopes.[4] Alternatively, fixation with ice-cold methanol for 10 minutes at -20°C can simultaneously fix and permeabilize the cells and may be advantageous for certain antibodies as it can expose epitopes that might be masked by PFA cross-linking.[3]

Q2: I am trying to visualize the Serotonin Transporter (SERT). Which fixation and permeabilization protocol is recommended?

A2: For visualizing SERT, which is a transmembrane protein, a common approach is to fix with 4% PFA followed by permeabilization with a mild detergent. It is crucial to optimize the permeabilization step to ensure the antibody can access the intracellular domains of the transporter without disrupting the membrane integrity. A study successfully imaged a fluorescent citalopram (B1669093) conjugate binding to SERT in living cells, which suggests that for some applications, live-cell imaging might be an alternative to fixation and staining.[7] For fixed-cell immunofluorescence of SERT, a protocol for cultured neurons would typically involve PFA fixation followed by permeabilization.[8]

Staining and Imaging

Q3: I am investigating this compound-induced apoptosis. What are the key markers to stain for?

A3: Key markers for this compound-induced apoptosis that can be visualized with immunofluorescence include cleaved caspase-3 and γH2AX.[5] Cleaved caspase-3 is a central executioner caspase in the apoptotic pathway. γH2AX is a marker for DNA double-strand breaks, a form of DNA damage that can trigger apoptosis.[5]

Q4: How can I visualize mitochondrial reactive oxygen species (ROS) production after this compound treatment?

A4: To visualize mitochondrial superoxide, a major form of ROS, you can use the fluorescent probe MitoSOX Red.[6][9] This dye specifically targets mitochondria in live cells and fluoresces upon oxidation by superoxide. It is important to perform this staining on live cells before fixation.

Q5: Are there any specific considerations for choosing antibodies to study this compound's effects?

A5: Yes. It is crucial to use antibodies that have been validated for the intended application (e.g., immunofluorescence). The antibody datasheet should provide information on the recommended fixation and permeabilization methods.[10] When studying signaling pathways, using phospho-specific antibodies is essential to detect the activation of specific proteins.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Cleaved Caspase-3 (Apoptosis Marker)

This protocol is adapted for cultured cells treated with this compound to detect the induction of apoptosis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).[7]

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-cleaved caspase-3 antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: The next day, wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Briefly rinse the coverslips with PBS and mount them onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Staining for Mitochondrial Superoxide with MitoSOX Red

This protocol is for live-cell imaging of mitochondrial ROS production in response to this compound treatment.

Materials:

  • MitoSOX Red reagent

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described in Protocol 1.

  • Prepare MitoSOX Red Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS.[9][11]

  • Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[6]

  • Washing: Gently wash the cells three times with pre-warmed HBSS.[6]

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm).[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound's cellular effects. This information can serve as a starting point for designing experiments.

Table 1: In Vitro Concentrations and Durations for this compound Treatment

Cell LineEffect StudiedConcentration RangeTreatment DurationCitation
AGS (Gastric Cancer)Cytotoxicity (IC50)~6.2 µM48 hours[12]
MKN-45 (Gastric Cancer)Cytotoxicity (IC50)~11.9 µM72 hours[12]
HCT116 (Colon Cancer)Cytotoxicity (IC50)13.50 µM48 hours[13]
HT29 (Colon Cancer)Cytotoxicity (IC50)7.01 µM48 hours[13]
HepG2 (Liver Cancer)Cytotoxicity (IC50)10.2 µMNot specified[14]
4T1 (Breast Cancer)Cytotoxicity (IC50)13.34 µM48 hours[7]
MDA-MB-231 (Breast Cancer)Cytotoxicity (IC50)19.38 µM48 hours[7]

Table 2: Typical Pharmacokinetic Parameters of this compound

ParameterValueNoteCitation
Steady-State Plasma Concentration30.7 ng/mL (Cmin) - 61.7 ng/mL (Cmax)Achieved in approximately 10 days with 30 mg/day dosing.[3]
Elimination Half-life~17-21 hoursAfter single and multiple doses.[3][15]
Protein Binding~95%In plasma.[3]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for imaging its cellular effects.

Paroxetine_Signaling_Pathways cluster_Paroxetine_Effects This compound's Cellular Effects cluster_SERT Primary Target cluster_Downstream Downstream Signaling cluster_Cellular_Outcomes Cellular Outcomes This compound This compound SERT SERT Inhibition This compound->SERT Blocks PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Modulates p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Modulates JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulates Mito_ROS Mitochondrial ROS Production This compound->Mito_ROS Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis p38_MAPK->Apoptosis DNA_Damage DNA Damage (γH2AX) DNA_Damage->Apoptosis Mito_ROS->DNA_Damage

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_workflow General Immunofluorescence Workflow A 1. Cell Culture & this compound Treatment B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., Triton X-100) B->C D 4. Blocking (e.g., Normal Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Counterstaining & Mounting F->G H 8. Fluorescence Microscopy & Analysis G->H

Caption: A typical workflow for immunofluorescence staining.

References

Technical Support Center: Paroxetine-Induced Changes in Animal Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for managing and interpreting changes in animal feeding behavior induced by paroxetine (B1678475) administration.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the typical effect of this compound on the feeding behavior and body weight of laboratory animals?

A1: this compound, a selective serotonin (B10506) reuptake inhibitor (SSRI), commonly causes decreased food intake and weight loss, particularly during acute and early chronic phases of administration in animal models like rats and mice.[1][2] Some studies report an initial reduction in food intake followed by a return to baseline, while body weight may remain lower than in control animals.[1][3] Long-term, chronic administration can sometimes be associated with weight gain.[4]

Q2: What is the primary neurobiological mechanism behind this compound-induced changes in appetite?

A2: this compound blocks the serotonin transporter (SERT), increasing synaptic serotonin (5-HT) levels.[5] This enhanced serotonergic signaling, particularly through the activation of 5-HT2C receptors, is thought to mediate the anorectic effects.[6][7][8] Chronic treatment may lead to adaptive changes, such as the desensitization of 5-HT2C receptors, which could contribute to the normalization of feeding behavior over time.[9]

Q3: How long does it take to observe changes in feeding behavior after starting this compound treatment?

A3: Significant effects on food intake can be observed within hours to days of initial administration. For instance, a reduction in food intake has been noted 0.5–1.5 hours after a single injection in food-deprived rats.[2] In chronic infusion studies, significant differences in weight gain compared to control groups were observed by the fifth day of treatment.[1]

Q4: Does this compound affect macronutrient selection?

A4: Yes, studies in rats have shown that chronic this compound administration can influence macronutrient preference. Specifically, it has been observed to reduce carbohydrate and fat intake.[1]

Experimental Design & Dosing

Q5: What are the commonly used doses of this compound in rodent feeding studies?

A5: Doses in rat studies typically range from 2.5 to 10 mg/kg, administered via intraperitoneal (IP) injection, oral gavage (p.o.), or osmotic minipumps.[1][2][3][10] Doses of 5 and 10 mg/kg have been shown to effectively decrease food intake.[2] It's crucial to select a dose based on the specific research question and animal model, as effects can be dose-dependent.[3]

Q6: Are there sex differences in the response to this compound regarding feeding and body weight?

A6: Yes, sex differences can influence the outcomes. For example, some studies have noted different effects on body weight and reproductive success between male and female mice exposed to this compound.[11][12] It is important to include both sexes in experimental designs or to provide a clear rationale for using a single sex.

Q7: What is the appropriate vehicle for dissolving this compound for injection?

A7: The choice of vehicle depends on the this compound salt being used. This compound maleate (B1232345) can be dissolved in vehicles like 100% DMSO or a 10% DMSO solution.[2] A 50:50 ethanol:water mixture has also been used for delivery via osmotic minipumps.[1] It is essential to run a vehicle-only control group to account for any effects of the solvent itself.

Troubleshooting Guide

Problem 1: High variability in food intake data between animals in the same group.

  • Possible Cause: Insufficient acclimatization. Animals need time to adapt to single housing, handling, and the specific diet before the experiment begins.

  • Troubleshooting Steps:

    • Habituation: House animals individually for at least 2-3 days before starting any measurements to stabilize their baseline food intake.[13]

    • Handling: Handle the animals daily for several days leading up to the experiment to reduce stress associated with injections and weighing.

    • Consistent Timing: Perform all procedures (dosing, feeding, weighing) at the same time each day to minimize circadian variations.

    • Baseline Measurement: Measure baseline food intake for several days before drug administration to ensure stability and to use as a covariate in statistical analysis.

Problem 2: Animals are losing more than 20% of their initial body weight.

  • Possible Cause: The dose of this compound may be too high, or the animals may be particularly sensitive. Significant weight loss can be an animal welfare concern and a confounding experimental variable.

  • Troubleshooting Steps:

    • Review Dose: Compare your dose to established literature. Consider performing a dose-response study to find a dose that reduces food intake without causing excessive weight loss.[14] Doses of 2.5 mg/kg have been used with measurable effects.[3]

    • Monitor Health: Check animals daily for signs of distress (e.g., piloerection, hunched posture, lethargy). According to animal welfare guidelines, an animal's body weight should not drop by more than 20% of its pre-restriction weight.[15]

    • Provide Supplements: If necessary and without compromising the study design, provide a highly palatable and/or nutritional supplement to prevent severe health decline. Consult with veterinary staff.

    • Ethical Endpoint: If an animal's condition deteriorates or weight loss exceeds established limits, it should be removed from the study and euthanized.[15]

Problem 3: No significant effect of this compound on food intake is observed.

  • Possible Cause: The dose may be too low, the treatment duration too short, or the method of measurement not sensitive enough.

  • Troubleshooting Steps:

    • Increase Dose: If using a low dose (e.g., <5 mg/kg), consider increasing it to a level more consistently reported to have anorectic effects (e.g., 5-10 mg/kg in rats).[2]

    • Measurement Precision: Ensure accurate measurement of food intake. Account for spillage by placing plastic sheets under wire-mesh cages and weighing any spilled food.[16] Consider using automated systems for more precise, real-time data.[17][18]

    • Fasting Protocol: For acute studies, fasting the animals for a period (e.g., 18 hours) before the test can increase the feeding drive and make a drug-induced reduction more apparent.[13]

    • Check Compound: Verify the integrity and concentration of your this compound solution.

Problem 4: Animals exhibit pica (eating non-nutritive substances like bedding).

  • Possible Cause: Pica in rats can be a response to illness or nausea, which can be a side effect of this compound.[19] This behavior can confound food intake measurements if the non-nutritive substance is mixed with the food.

  • Troubleshooting Steps:

    • Observe Behavior: Monitor animals for signs of pica. This is often studied by providing a source of kaolin (B608303) clay and measuring its consumption.[19][20]

    • Separate Food: Use food hoppers that minimize the mixing of food with bedding.

    • Acknowledge as a Variable: Recognize that pica may be a treatment-related effect. The mechanisms inducing pica (e.g., via dopamine (B1211576) D2 or 5-HT3 receptors) are analogous to emesis in other species and may be relevant to your study.[19]

    • Dose Adjustment: Consider whether a lower dose of this compound might reduce nausea-like side effects while still affecting appetite.

Data Presentation

Table 1: Summary of this compound Effects on Body Weight and Food Intake in Rodents

SpeciesDose & RouteDurationEffect on Food IntakeEffect on Body Weight/GainCitation
Rat 5 & 10 mg/kg IPAcuteSignificant decrease at 1.5h post-injectionNot specified[2]
Rat 7.5 mg/kg/day via minipump28 daysSignificant reduction in carbohydrate and fat intake~8% decrease in weight gain compared to vehicle[1]
Rat 2.5, 5, 7.5 mg/kg IP31 daysMonitored daily, contributed to weight changesDose-dependent weight loss, counteracted by rewarding stimulation[3]
Mouse Low-dose in drinking waterLifetimeNot specifiedThis compound-exposed males weighed 13% less than controls[11][12][21]
Mouse 10 mg/kg/day in drinking water12 weeksNo significant change in daily intakeSmall (~11%) increase in total body weight[22]

Experimental Protocols

Protocol: Measurement of Daily Food Intake and Body Weight in Rats

This protocol outlines the manual measurement of food consumption and body weight in rats receiving daily this compound injections.

1. Materials:

  • Standard laboratory rat chow

  • This compound solution and vehicle

  • Syringes and needles for injection (if applicable)

  • Digital scale (accurate to 0.1 g)

  • Single-animal housing cages with wire-mesh floors

  • Plastic sheets or trays to collect spillage

2. Animal Preparation and Habituation:

  • House rats individually in wire-mesh cages to facilitate accurate food collection.

  • Allow animals to acclimate to the new housing for at least 3 days before the experiment begins.

  • Handle each rat daily during the acclimation period to reduce stress.

3. Baseline Measurement (3-5 days):

  • At a consistent time each day (e.g., 10:00 AM), weigh each rat and record its body weight.

  • Provide a pre-weighed amount of food in a standard hopper. Record this initial weight (Food_Initial).

  • Place a clean spillage collection sheet under each cage.[16]

  • After 24 hours, remove the food hopper and any spilled food from the collection sheet.

  • Weigh the remaining food in the hopper (Food_Remaining) and the spilled food (Food_Spilled).

  • Calculate the 24-hour food intake: Food Intake (g) = Food_Initial - (Food_Remaining + Food_Spilled) .

  • Repeat this process for 3-5 days to establish a stable baseline for each animal.

4. Treatment Period (Acute or Chronic):

  • Randomly assign animals to treatment groups (e.g., Vehicle, this compound 5 mg/kg, this compound 10 mg/kg).

  • Each day, at the designated time, administer the appropriate injection (e.g., IP).

  • Immediately after injection, weigh the animal and provide the pre-weighed food as done during the baseline period.

  • Continue to measure and calculate 24-hour food intake and body weight daily throughout the experimental period.

5. Data Analysis:

  • Analyze body weight data using repeated measures ANOVA, with "treatment group" as the between-subjects factor and "day" as the within-subjects factor.

  • Analyze food intake data similarly. To control for individual differences, food intake can be expressed as a percentage of the average baseline intake for each animal.

Visualizations

Signaling Pathway: this compound's Effect on Appetite Regulation

Paroxetine_Appetite_Pathway cluster_synapse Synapse This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Synaptic5HT Increased Synaptic Serotonin (5-HT) HT2C_Receptor Postsynaptic 5-HT2C Receptor Synaptic5HT->HT2C_Receptor Activates POMC_Neuron POMC Neuron Activation HT2C_Receptor->POMC_Neuron Stimulates Alpha_MSH α-MSH Release POMC_Neuron->Alpha_MSH MC4R MC4R Activation Alpha_MSH->MC4R Anorexia Decreased Food Intake MC4R->Anorexia

Caption: Mechanism of this compound-induced anorexia via the 5-HT2C receptor pathway.

Experimental Workflow: Food Intake Study

Experimental_Workflow Start Start Acclimatization 1. Animal Acclimatization (Single housing, 3-5 days) Start->Acclimatization Baseline 2. Baseline Measurement (Daily food intake & body weight, 3-5 days) Acclimatization->Baseline Randomization 3. Group Randomization (Vehicle, this compound Dose 1, etc.) Baseline->Randomization Treatment 4. Treatment Period (Daily dosing & measurements) Randomization->Treatment DataCollection 5. Data Collection & Collation Treatment->DataCollection Analysis 6. Statistical Analysis (e.g., Repeated Measures ANOVA) DataCollection->Analysis End End Analysis->End Troubleshooting_WeightLoss Start Problem: Unexpectedly high weight loss (>15%) CheckDose Is the dose >10 mg/kg? Start->CheckDose CheckHealth Are there other signs of illness? (piloerection, lethargy) CheckDose->CheckHealth No ReduceDose Action: Lower the dose or conduct a new dose-response study. CheckDose->ReduceDose Yes ConsultVet Action: Consult veterinary staff. Remove animal from study if necessary. CheckHealth->ConsultVet Yes CheckVehicle Is there weight loss in the vehicle group? CheckHealth->CheckVehicle No VehicleIssue Action: Investigate vehicle for adverse effects. Consider alternative. CheckVehicle->VehicleIssue Yes NormalEffect Conclusion: High sensitivity to This compound's anorectic effects. Continue monitoring closely. CheckVehicle->NormalEffect No

References

Technical Support Center: Sensitive Detection of Paroxetine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the sensitive detection of paroxetine (B1678475) and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its metabolites by LC-MS/MS.

Q1: Why am I observing a drifting retention time for this compound in my LC-MS/MS analysis?

A1: Significant retention time shifts for this compound are a known issue in reversed-phase chromatography, particularly with acidic mobile phases.[1][2] This variability can be attributed to the unique chemical structure of this compound, a secondary amine.[1] Column-to-column variability, and even the age of the column, can exacerbate this issue.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase Buffer: Increasing the buffer strength of the aqueous mobile phase can significantly reduce retention time variation. For example, using 20 mM ammonium (B1175870) formate (B1220265) has been shown to improve consistency.[1]

  • Employ Gradient Elution: A gradient elution program can help to minimize retention time shifts compared to isocratic methods.[1]

  • Use a Neutral pH Mobile Phase: Operating under neutral pH conditions can also lead to more reproducible retention times.[2]

  • Column Equilibration: Ensure adequate column equilibration time between injections to maintain a consistent column chemistry.

Q2: My signal intensity for this compound is low and inconsistent. What could be the cause?

A2: Low and inconsistent signal intensity is often due to matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer source.[3][4]

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound and its metabolites from the regions where ion suppression is most significant. A post-column infusion experiment can help identify these regions.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d6, is highly recommended.[5][6] Since the SIL-IS has very similar physicochemical properties to the analyte, it will be similarly affected by matrix effects, allowing for accurate correction during data analysis.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[4]

Q3: I am having difficulty detecting this compound metabolites. How can I improve their detection?

A3: The primary metabolites of this compound are formed through demethylenation to a catechol intermediate, followed by O-methylation.[5][7] These metabolites may be present at lower concentrations than the parent drug and may have different chromatographic and mass spectrometric properties.

Troubleshooting Steps:

  • Develop Specific MRM Transitions: You will need to determine the optimal multiple reaction monitoring (MRM) transitions for each metabolite. While some information may be available in the literature, empirical optimization is often necessary. The major metabolites include a catechol intermediate and its methylated conjugates.[5][7][8]

  • Adjust Chromatographic Conditions: The polarity of the metabolites will differ from this compound. You may need to adjust your gradient to ensure they are retained and separated on the column.

  • Consider Different Ionization Polarities: While this compound is typically analyzed in positive ion mode, it is good practice to investigate if negative ion mode provides better sensitivity for any of the metabolites, especially conjugated forms.

Q4: What is the best internal standard to use for the analysis of this compound and its metabolites?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, this compound-d6 is a commonly used and effective internal standard.[1][5][6] It has nearly identical extraction recovery and chromatographic behavior to unlabeled this compound but is distinguishable by the mass spectrometer. Using a SIL-IS is the preferred method to compensate for matrix effects and variability in sample processing.[6]

Q5: How can I ensure the accuracy and reproducibility of my calibration curve?

A5: A robust calibration curve is essential for accurate quantification.

Best Practices:

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples (e.g., human plasma) to account for matrix effects.[9]

  • Appropriate Concentration Range: The calibration range should encompass the expected concentrations of the analytes in your samples. A typical range for this compound in plasma is 0.25 to 50.0 ng/mL.[1]

  • Linear Regression and Weighting: Use a linear regression model to fit your calibration curve. A weighting factor, such as 1/x or 1/x², is often necessary to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Quantitative Data Summary

The following tables summarize typical instrument parameters and validation data for the analysis of this compound by LC-MS/MS.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[6]
Mobile Phase A0.1% Formic acid in water or 20 mM Ammonium Formate in water[1][6]
Mobile Phase BAcetonitrile with 0.1% Formic acid[6]
Flow Rate0.2 - 0.8 mL/min[1]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[1]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)330.2 → 192.0 m/z[1][5]
MRM Transition (this compound-d6)336.2 → 198.2 m/z[1][5]
Collision Energy~30 V (Optimization recommended)[1]
Declustering Potential~75 V (Optimization recommended)[1]

Table 2: Typical Method Validation Parameters

ParameterTypical Value/Range
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.05 - 0.25 ng/mL[1][10]
Inter-assay Precision (%CV)< 15%[1]
Inter-assay Accuracy (%Bias)Within ±15%[1]
Mean Recovery~70-80%[1][11]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare stock solutions of this compound and this compound-d6 (internal standard, IS) in methanol (B129727) at a concentration of 100 µg/mL.[1]

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

  • Working IS Solution: Dilute the IS stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 ng/mL.

  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create a calibration curve with at least six non-zero concentration points.

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels (low, medium, and high).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the working IS solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).[6]

  • Vortex for 1 minute to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[6]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase composition.[6]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Stock Solutions work_std Working Standards stock_sol->work_std work_is Working IS stock_sol->work_is cal_std Calibration Standards work_std->cal_std qc_samples QC Samples work_std->qc_samples add_is Add IS to Samples add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate cal_curve Calibration Curve integrate->cal_curve quantify Quantify Samples cal_curve->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Inconsistent Results? check_rt Retention Time Drifting? start->check_rt check_signal Low/Inconsistent Signal? start->check_signal optimize_buffer Optimize Mobile Phase Buffer check_rt->optimize_buffer Yes use_gradient Use Gradient Elution check_rt->use_gradient Yes improve_cleanup Improve Sample Cleanup check_signal->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled IS check_signal->use_sil_is Yes optimize_chrom Optimize Chromatography check_signal->optimize_chrom Yes optimize_buffer->check_signal use_gradient->check_signal improve_cleanup->check_rt Re-evaluate use_sil_is->check_rt Re-evaluate optimize_chrom->check_rt Re-evaluate

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Paroxetine vs. Sertraline: A Comparative Guide to Their Effects on Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic effects of two commonly prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), paroxetine (B1678475) and sertraline (B1200038). While both antidepressants are known to influence the generation of new neurons, particularly in the hippocampus, emerging evidence indicates they achieve this through distinct molecular pathways and may have varying effects on neural stem cell populations. This document synthesizes findings from preclinical studies to delineate these differences, offering insights for neuropharmacology and drug development.

Mechanisms of Action: Divergent Signaling Pathways

This compound and sertraline, despite both targeting the serotonin transporter (SERT), initiate different downstream signaling cascades to promote neurogenesis.

This compound: The neurogenic effects of this compound are largely attributed to the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical regulator of cell proliferation and differentiation.[1] By inhibiting SERT, this compound increases extracellular serotonin levels, which is thought to subsequently enhance Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, activates the ERK/MAPK pathway.

Sertraline: In contrast, sertraline's pro-neurogenic properties, particularly in promoting neuronal differentiation, are dependent on the glucocorticoid receptor (GR) and Protein Kinase A (PKA) signaling.[1] This suggests an intricate interplay between the serotonergic system and stress hormone pathways in modulating the formation of new neurons.

Below are diagrams illustrating the distinct signaling pathways for each compound.

Paroxetine_Signaling_Pathway This compound This compound SERT SERT Inhibition This compound->SERT Serotonin Increased Extracellular Serotonin SERT->Serotonin BDNF_TrkB BDNF-TrkB Signaling Serotonin->BDNF_TrkB ERK_Pathway ERK1/2 Pathway Activation BDNF_TrkB->ERK_Pathway Neurogenesis NSC Proliferation and Neuronal Differentiation ERK_Pathway->Neurogenesis

This compound's Neurogenic Signaling Pathway

Sertraline_Signaling_Pathway Sertraline Sertraline PKA PKA Signaling Sertraline->PKA GR Glucocorticoid Receptor (GR) Activation PKA->GR Gene_Expression Regulation of GR-dependent Genes GR->Gene_Expression Neurogenesis Neuronal Differentiation Gene_Expression->Neurogenesis

Sertraline's Neurogenic Signaling Pathway

Quantitative Data on Neurogenic Effects

The following tables summarize quantitative data from various preclinical studies. It is crucial to note that the data are collated from different studies with varying experimental models, cell types, and conditions. Therefore, a direct comparison of the magnitude of the effects between this compound and sertraline should be made with caution.

Table 1: Effects of this compound on Neurogenesis Markers

Experimental ModelMarkerConcentrationTreatment DurationObserved EffectCitation
Human Adipose-derived Stem Cells (hADSCs)Proliferation (MTT Assay)1 µM4 and 6 daysSignificantly increased[2]
Nestin-positive cells1 µMNot SpecifiedIncreased to 26% from 10% in control[2]
MAP2-positive cells1 µMNot SpecifiedIncreased to 62% from 38% in control[2]
GFAP-positive cells1 µMNot SpecifiedDecreased to 7% from 32% in control[2]
Neural Crest Stem CellsProliferationNot SpecifiedNot SpecifiedSignificantly increased[3]

Table 2: Effects of Sertraline on Neurogenesis Markers

Experimental ModelMarkerConcentrationTreatment DurationObserved EffectCitation
Human Hippocampal Progenitor CellsDoublecortin (Dcx)-positive neuroblastsNot Specified3-10 days+16%[4]
Microtubule-associated protein-2 (MAP2)-positive neuronsNot Specified3-10 days+26%[4]
Proliferation (BrdU incorporation) with dexamethasoneNot Specified3-10 days+14%[4]
Human Adipose-derived Stem Cells (hADSCs)Proliferation (MTT Assay)0.5 µM6 daysSignificantly increased[5]
MAP2-positive cells0.5 µMNot SpecifiedNo significant effect[5]
Neural Crest Stem CellsProliferationNot SpecifiedNot SpecifiedSignificantly decreased[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

This compound: Proliferation and Differentiation of Human Adipose-derived Stem Cells [2]

  • Cell Culture and Neurogenic Induction: Human adipose-derived stem cells (hADSCs) were isolated and cultured. Neurogenic differentiation was induced using a specific differentiation medium.

  • Drug Treatment: Differentiating hADSCs were treated with 1 µM this compound.

  • Proliferation Assay: Cell proliferation was assessed at 2, 4, and 6 days post-induction using the 3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyl tetrazolium bromide (MTT) assay.

  • Immunofluorescence Staining: After treatment, cells were fixed and stained with antibodies against Nestin (neural progenitor cell marker), MAP2 (mature neuron marker), and GFAP (astrocyte marker). Nuclei were counterstained with DAPI.

  • Quantification: The percentage of cells positive for each marker relative to the total number of DAPI-stained nuclei was quantified using fluorescence microscopy.

Paroxetine_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Analysis hADSC_isolation Isolate hADSCs Neurogenic_induction Induce Neurogenic Differentiation hADSC_isolation->Neurogenic_induction Paroxetine_treatment Treat with 1 µM This compound Neurogenic_induction->Paroxetine_treatment MTT_assay MTT Assay (Day 2, 4, 6) Paroxetine_treatment->MTT_assay Immunofluorescence Immunofluorescence (Nestin, MAP2, GFAP) Paroxetine_treatment->Immunofluorescence Quantification Quantify Positive Cells MTT_assay->Quantification Immunofluorescence->Quantification

Experimental Workflow for this compound Study

Sertraline: Differentiation of Human Hippocampal Progenitor Cells [4]

  • Cell Culture: Human hippocampal progenitor cells were cultured and maintained in vitro.

  • Drug Treatment: Cells were treated with sertraline for 3 to 10 days during proliferation and differentiation phases. To investigate the mechanism, some cells were co-treated with the GR-antagonist RU486, the PKA-inhibitor H89, or the phosphodiesterase type 4 (PDE4)-inhibitor rolipram.

  • Proliferation Assay: To assess cell proliferation, cells were co-treated with sertraline and the GR-agonist dexamethasone, and 5′-bromodeoxyuridine (BrdU) incorporation was measured.

  • Immunocytochemistry: Following treatment, cells were fixed and stained for the immature neuronal marker doublecortin (Dcx) and the mature neuronal marker microtubule-associated protein-2 (MAP2).

  • Analysis: The number of Dcx-positive, MAP2-positive, and BrdU-positive cells was quantified to determine the effects of sertraline on neuronal differentiation and proliferation.

Sertraline_Workflow cluster_0 Cell Culture cluster_1 Treatment (3-10 days) cluster_2 Analysis HPC_culture Culture Human Hippocampal Progenitor Cells Sertraline_treatment Treat with Sertraline HPC_culture->Sertraline_treatment BrdU_assay BrdU Assay (Proliferation) Sertraline_treatment->BrdU_assay Immunocytochemistry Immunocytochemistry (Dcx, MAP2) Sertraline_treatment->Immunocytochemistry Quantification Quantify Positive Cells BrdU_assay->Quantification Immunocytochemistry->Quantification

Experimental Workflow for Sertraline Study

Comparative Analysis and Conclusion

The available evidence suggests that both this compound and sertraline promote aspects of neurogenesis, albeit through distinct molecular mechanisms. This compound appears to robustly stimulate the proliferation of neural stem cells and their differentiation into neurons, an effect potentially mediated by the ERK1/2 signaling pathway.[1] In contrast, sertraline's effects are more pronounced on neuronal differentiation and maturation, acting through a GR- and PKA-dependent pathway.[4]

A notable finding from a direct comparative study on neural crest stem cells indicates that this compound significantly increased proliferation, while sertraline significantly decreased it.[3] This highlights that the effects of these drugs can be highly context-dependent, varying with the specific type of stem cell and the biological process being examined.

It is imperative to acknowledge the limitations of the current body of literature. The lack of direct, head-to-head comparative studies under uniform experimental conditions makes it challenging to definitively rank these SSRIs based on their neurogenic potential in the hippocampus.[1] Future research employing standardized methodologies and directly comparing these compounds within the same experimental system is necessary to elucidate their relative efficacy and to better understand the clinical implications of their distinct neurogenic profiles.

References

Paroxetine vs. Fluoxetine: A Comparative Analysis of Their Impact on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), Paroxetine and Fluoxetine (B1211875), focusing on their effects on microglial activation. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, a process implicated in various neurological and psychiatric disorders. Understanding how these antidepressants modulate microglial activity is paramount for developing targeted therapeutic strategies.

Executive Summary

Both this compound and Fluoxetine have demonstrated significant anti-inflammatory effects by attenuating the activation of microglia. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), both drugs effectively reduce the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). However, their underlying mechanisms of action appear to diverge, with each drug modulating distinct intracellular signaling pathways. This guide synthesizes the available experimental data to offer a clear comparison of their efficacy and molecular mechanisms.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of this compound and Fluoxetine on the production of pro-inflammatory markers in LPS-stimulated microglial cells. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell type (BV2 cell line vs. primary microglia), LPS concentration, and incubation times may vary between studies, which can influence the observed efficacy.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in Microglia

Cell TypePro-inflammatory MediatorThis compound Concentration (µM)Inhibition (%)Reference
BV2Nitric Oxide (NO)136.2%[1]
559.1%[1]
BV2TNF-α568.3%[1]
BV2IL-1β585.3%[1]
Primary MicrogliaNitric Oxide (NO)7.536.7%
TNF-α7.545.7%
IL-1β7.543.9%

Table 2: Effect of Fluoxetine on LPS-Induced Pro-inflammatory Mediator Production in Microglia

Cell TypePro-inflammatory MediatorFluoxetine Concentration (µM)Inhibition (%)Reference
BV2Nitric Oxide (NO)5~50%[2]
7.5~70%[2]
BV2TNF-α mRNA7.5Significant reduction[2]
BV2IL-1β mRNA7.5Significant reduction[2]
Primary MicrogliaNitric Oxide (NO)0.3 - 3.0Significant reduction[3]
TNF-α0.3 - 3.0Significant reduction[3]
IL-1β0.3 - 3.0Significant reduction[3]

Signaling Pathways

The anti-inflammatory effects of this compound and Fluoxetine are mediated through distinct signaling cascades within microglia.

This compound's Mechanism of Action:

This compound primarily exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to suppress the phosphorylation, and thus activation, of c-Jun N-terminal kinase (JNK1/2) and extracellular signal-regulated kinase (ERK1/2) in response to LPS stimulation.[1][4] Notably, this compound appears to have minimal impact on the activation of p38 MAPK and the transcription factor Nuclear Factor-kappa B (NF-κB).[4]

Paroxetine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Unaffected JNK JNK1/2 MAPK_cascade->JNK Activates ERK ERK1/2 MAPK_cascade->ERK Activates p38 p38 MAPK_cascade->p38 Unaffected Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) JNK->Pro_inflammatory_genes ERK->Pro_inflammatory_genes This compound This compound This compound->JNK Inhibits This compound->ERK Inhibits

Caption: this compound's inhibitory effect on microglial activation.

Fluoxetine's Mechanism of Action:

In contrast to this compound, Fluoxetine's anti-inflammatory actions are predominantly mediated through the inhibition of the NF-κB signaling pathway.[3][5] It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5] Additionally, some studies suggest that Fluoxetine can also inhibit the phosphorylation of p38 MAPK.[5]

Fluoxetine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_cascade NF-κB Cascade TLR4->NFkB_cascade MAPK_cascade MAPK Cascade TLR4->MAPK_cascade p65 p65/NF-κB NFkB_cascade->p65 Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) p65->Pro_inflammatory_genes p38 p38 MAPK_cascade->p38 Activates JNK_ERK JNK/ERK MAPK_cascade->JNK_ERK Less Affected p38->Pro_inflammatory_genes Fluoxetine Fluoxetine Fluoxetine->NFkB_cascade Inhibits Fluoxetine->p38 Inhibits

Caption: Fluoxetine's inhibitory effect on microglial activation.

Experimental Protocols

This section outlines a generalized experimental workflow for assessing the effects of this compound and Fluoxetine on LPS-induced microglial activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Microglial Cells (BV2 or Primary) Seed 2. Seed cells in plates Culture->Seed Pretreat 3. Pre-treat with this compound or Fluoxetine (various conc.) Seed->Pretreat Stimulate 4. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate 5. Incubate for a defined period (e.g., 6-24 hours) Stimulate->Incubate Collect_supernatant 6a. Collect Supernatant Incubate->Collect_supernatant Lyse_cells 6b. Lyse Cells Incubate->Lyse_cells Griess Nitric Oxide (NO) (Griess Assay) Collect_supernatant->Griess ELISA Cytokines (TNF-α, IL-1β) (ELISA) Collect_supernatant->ELISA Western Protein Expression (p-JNK, p-ERK, p-p38, IκB-α) (Western Blot) Lyse_cells->Western RTPCR mRNA Expression (iNOS, TNF-α, IL-1β) (RT-PCR) Lyse_cells->RTPCR

Caption: General experimental workflow for analysis.

1. Cell Culture and Seeding:

  • BV2 Microglial Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Primary Microglia: Isolate from the cerebral cortices of neonatal rodents. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.

2. Drug Treatment and LPS Stimulation:

  • Pre-treat the microglial cells with varying concentrations of this compound or Fluoxetine (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 30-60 minutes).

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL.

  • Include appropriate controls: vehicle control (no drug, no LPS), LPS-only control, and drug-only controls.

  • Incubate the cells for a period ranging from 6 to 24 hours, depending on the endpoint being measured.

3. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure the absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-1β in the cell culture supernatant according to the manufacturer's instructions.

4. Analysis of Signaling Pathways:

  • Western Blotting: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, p38, and IκB-α. Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and reverse transcribe it to cDNA. Perform qRT-PCR using specific primers for iNOS, TNF-α, and IL-1β to quantify their mRNA expression levels. Normalize to a housekeeping gene such as β-actin or GAPDH.

Conclusion

Both this compound and Fluoxetine demonstrate potent anti-inflammatory properties by inhibiting microglial activation, a key process in neuroinflammation. While both drugs effectively reduce the production of pro-inflammatory mediators, they achieve this through distinct signaling pathways. This compound's effects are primarily mediated by the inhibition of the JNK and ERK MAPK pathways, whereas Fluoxetine acts predominantly through the NF-κB and p38 MAPK pathways.

This comparative analysis provides valuable insights for researchers and drug development professionals. The differential mechanisms of action suggest that the choice between these antidepressants could be tailored based on the specific inflammatory signaling profile of a given neurological or psychiatric disorder. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate the relative potencies and therapeutic advantages of each drug in modulating neuroinflammation.

References

A Head-to-Head Battle for Paroxetine Quantification: A Comparative Guide to ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of analytical methodologies for the precise measurement of the selective serotonin (B10506) reuptake inhibitor, Paroxetine (B1678475), in biological matrices. This guide provides a detailed comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a thorough understanding of their respective capabilities and limitations.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of pharmaceutical compounds is paramount. This compound, a widely prescribed antidepressant, requires precise measurement in biological samples to ensure optimal dosing and therapeutic efficacy. While various analytical techniques are available, this guide focuses on a cross-validation of two prominent methods: the immunoassay-based ELISA and the chromatography-coupled mass spectrometry technique, LC-MS/MS.

Currently, LC-MS/MS is widely considered the gold standard for the bioanalysis of small molecule drugs like this compound due to its high sensitivity, specificity, and accuracy.[1][2] Extensive literature validates robust LC-MS/MS methods for this compound quantification in human plasma.[3][4][5] In contrast, a thorough review of scientific literature reveals a notable absence of commercially available ELISA kits or established protocols specifically designed for the direct quantification of this compound. While ELISA is a powerful tool for measuring a wide array of molecules, its application for direct this compound measurement appears to be limited, with studies suggesting that the development of high-affinity antibodies to small molecules like this compound can be challenging.[2]

This guide will provide a detailed overview of the experimental protocols for a validated LC-MS/MS method for this compound, alongside a conceptual workflow for a competitive ELISA, which would be the format typically used for small molecule quantification. A comprehensive data summary from published LC-MS/MS studies is presented to offer a clear performance benchmark.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound in human plasma. The lack of available data for a direct this compound ELISA prevents a side-by-side quantitative comparison.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3General ELISA Performance (for small molecules)
Lower Limit of Quantification (LLOQ) 0.250 ng/mL[3]0.05 ng/mL[4]0.2 ng/mL[5]Typically in the low ng/mL to pg/mL range, but can be higher than LC-MS/MS for small molecules.
Linearity Range 0.250 - 50.0 ng/mL[3]0.05 - 20 ng/mL[4]0.2 - 20.0 ng/mL[5]Generally narrower dynamic range compared to LC-MS/MS.
Inter-assay Precision (%CV) 3.97% - 12.6%[3]1.86% - 9.99%[4]< 15%[5]Typically < 15-20%.
Inter-assay Accuracy (%RE) -0.984% - 4.90%[3]102.69% - 107.79% (as % of nominal)[4]< 15%[5]Typically within ±15-20% of the nominal value.
Specificity High (mass-based separation)[1][2]High (mass-based separation)[1][2]High (mass-based separation)[1][2]Can be susceptible to cross-reactivity with structurally similar compounds or metabolites.[2]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a generalized representation based on validated methods found in the literature.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 25 µL of an internal standard solution (e.g., this compound-d6 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute this compound.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring the transition of the this compound precursor ion to a specific product ion (e.g., m/z 330.2 → 192.0).[3]

Conceptual ELISA Protocol for Small Molecule Quantification (Competitive ELISA)

As no specific ELISA protocol for this compound quantification is available, a general workflow for a competitive ELISA is described below.

1. Plate Coating:

  • Microplate wells are coated with a capture antibody that is specific for the drug-protein conjugate.

2. Sample/Standard Incubation:

  • Samples, standards, and controls are added to the wells, along with a fixed amount of enzyme-labeled this compound.

  • The free this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites.

3. Washing:

  • The plate is washed to remove any unbound components.

4. Substrate Addition:

  • A chromogenic substrate is added to the wells. The enzyme on the bound labeled-Paroxetine catalyzes a reaction that produces a colored product.

5. Signal Measurement:

  • The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

experimental_workflows cluster_lcmsms LC-MS/MS Experimental Workflow cluster_elisa Conceptual Competitive ELISA Workflow lcmsms_start Start: Human Plasma Sample lcmsms_prep Sample Preparation (Liquid-Liquid Extraction) lcmsms_start->lcmsms_prep Add Internal Standard lcmsms_analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) lcmsms_prep->lcmsms_analysis Inject Extract lcmsms_data Data Acquisition & Processing lcmsms_analysis->lcmsms_data lcmsms_end Result: this compound Concentration lcmsms_data->lcmsms_end elisa_start Start: Human Plasma Sample elisa_incubation Competitive Binding (Sample + Labeled-Paroxetine) elisa_start->elisa_incubation elisa_coat Plate Coating (Antibody Immobilization) elisa_coat->elisa_incubation elisa_wash1 Washing elisa_incubation->elisa_wash1 elisa_substrate Substrate Addition elisa_wash1->elisa_substrate elisa_read Signal Measurement (Absorbance Reading) elisa_substrate->elisa_read elisa_end Result: this compound Concentration (Inverse Relationship) elisa_read->elisa_end

Caption: Experimental workflows for LC-MS/MS and a conceptual competitive ELISA.

logical_comparison cluster_params Key Performance Parameters cluster_lcmsms LC-MS/MS cluster_elisa ELISA (Conceptual) title Logical Comparison: ELISA vs. LC-MS/MS for this compound param_sensitivity Sensitivity lcmsms_sensitivity Very High (Sub-ng/mL) param_sensitivity->lcmsms_sensitivity elisa_sensitivity Good to High (Variable) param_sensitivity->elisa_sensitivity param_specificity Specificity lcmsms_specificity Excellent (Mass-based) param_specificity->lcmsms_specificity elisa_specificity Potential for Cross-Reactivity param_specificity->elisa_specificity param_throughput Throughput lcmsms_throughput Moderate to High (Automated) param_throughput->lcmsms_throughput elisa_throughput High (Plate-based format) param_throughput->elisa_throughput param_cost Cost & Complexity lcmsms_cost High Initial & Operational Cost (Complex Instrumentation) param_cost->lcmsms_cost elisa_cost Lower Initial & Per-Sample Cost (Simpler Instrumentation) param_cost->elisa_cost

Caption: A logical comparison of key performance parameters for ELISA and LC-MS/MS.

References

Validating a New Animal Model for Paroxetine's Anxiolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating a novel animal model for studying the anxiolytic effects of Paroxetine. By juxtaposing a hypothetical new model with established, well-validated models, this document offers a pathway for assessing the predictive validity and potential advantages of emerging research tools. The information presented is supported by experimental data and detailed protocols to ensure robust and reproducible findings.

Comparative Analysis of Animal Models for Anxiolytic Research

The validation of a new animal model hinges on its ability to recapitulate key aspects of human anxiety disorders and its sensitivity to clinically effective anxiolytics like this compound. This section compares a hypothetical "New Model" against three established models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Marble Burying Test.

Model Underlying Principle This compound's Effect (Anxiolytic Profile) Key Parameters Measured Advantages Limitations
New Animal Model (Hypothetical) To be determined based on the specific innovation (e.g., genetic modification, novel stressor).Expected to show a reduction in anxiety-like behaviors following chronic this compound administration.Dependent on the model's specific design.Potentially higher construct or face validity for specific anxiety subtypes; may offer insights into novel neurobiological pathways.Requires extensive validation against known anxiolytics; may have lower throughput compared to established models.
Elevated Plus Maze (EPM) Conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[1][2][3]Increases the percentage of time spent and the number of entries into the open arms.[4]Time spent in open/closed arms, number of entries into open/closed arms, total arm entries.[1][5]Simple, rapid, and sensitive to benzodiazepines and SSRIs.[2][3][6]Sensitive to changes in locomotor activity; results can be influenced by light and handling.[3]
Open Field Test (OFT) Aversion of rodents to brightly lit, open areas, leading to thigmotaxis (wall-hugging).[7]Increases the time spent in the center of the arena.[2]Time spent in the center vs. periphery, total distance traveled, rearing frequency.[7][8]Assesses both anxiety-like behavior and general locomotor activity simultaneously.[2]Less specific for anxiety as it can be confounded by exploratory drive and motor effects.[2]
Marble Burying Test Neophobic and defensive burying of novel objects in the environment, considered a reflection of anxiety and obsessive-compulsive-like behavior.[1][5][6]Decreases the number of marbles buried.[5][9]Number of marbles buried (typically >2/3 covered).[5][7]Sensitive to SSRIs and reflects repetitive, compulsive-like behaviors.[1][9]Can be influenced by changes in motor activity and digging behavior unrelated to anxiety.[7]

Signaling Pathway of this compound's Anxiolytic Action

This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI).[4][10] Its primary mechanism of action involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[4][10] This inhibition leads to an accumulation of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][10] The anxiolytic effects are believed to be mediated by the subsequent activation of various postsynaptic serotonin receptors, with a significant role attributed to the 5-HT1A receptor subtype.[4] Chronic administration of this compound can lead to adaptive changes in the serotonergic system, contributing to its sustained therapeutic effects.[4]

Paroxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Release Serotonin Increased Serotonin (5-HT) Presynaptic_Neuron->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A) Serotonin->Postsynaptic_Receptors Binds to Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Receptors->Anxiolytic_Effect This compound This compound This compound->SERT Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow for Model Validation

A systematic approach is crucial for validating a new animal model. The following workflow outlines the key stages, from initial model characterization to pharmacological validation with this compound.

Experimental_Workflow cluster_setup Phase 1: Model Characterization cluster_validation Phase 2: Pharmacological Validation cluster_outcome Phase 3: Outcome Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Behavioral_Phenotyping Behavioral Phenotyping of the New Model Animal_Acclimation->Behavioral_Phenotyping Drug_Administration Chronic this compound Administration Behavioral_Phenotyping->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis Model_Validation Validation of the New Animal Model Data_Analysis->Model_Validation

Caption: Workflow for new model validation.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for the established behavioral tests mentioned. These can be adapted for the validation of a new model.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of the same size, elevated from the ground.[5]

  • Animal Preparation: Acclimatize rodents to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.[4]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[4]

    • Allow the animal to freely explore the maze for 5 minutes.[5]

    • Record the session with a video camera for later analysis.

  • Data Analysis: Score the number of entries and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.[1]

Open Field Test (OFT) Protocol
  • Apparatus: A square arena with walls, typically with the floor divided into a central zone and a peripheral zone.

  • Animal Preparation: Handle animals for several days prior to testing to reduce stress-induced responses.

  • Drug Administration: Administer this compound or vehicle as described for the EPM.

  • Procedure:

    • Gently place the animal in the center of the open field.[4]

    • Record the animal's activity for 5-10 minutes using a video tracking system.[4]

  • Data Analysis: Measure the time spent in the central versus the peripheral zones, the total distance traveled, and the frequency of rearing. An anxiolytic effect is suggested by an increased proportion of time spent in the center of the arena.[2]

Marble Burying Test Protocol
  • Apparatus: A standard rodent cage filled with 5 cm of bedding material.

  • Animal Preparation: Acclimatize mice to the testing room.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle 30 minutes before the test.[9]

  • Procedure:

    • Evenly space 20-25 glass marbles on the surface of the bedding.[9]

    • Place a single mouse in the cage.[9]

    • Leave the mouse undisturbed for 30 minutes.[9]

  • Data Analysis: Count the number of marbles that are at least two-thirds covered by the bedding material. A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[5]

By following this comprehensive guide, researchers can systematically evaluate and validate new animal models, ensuring their relevance and utility in the ongoing search for more effective anxiolytic therapies.

References

Differential Effects of Paroxetine Enantiomers on Serotonin Transporter (SERT) Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantiomers of Paroxetine (B1678475) and their differential effects on the serotonin (B10506) transporter (SERT), a key target in the development of treatments for depression and other neuropsychiatric disorders. This compound, a potent and selective serotonin reuptake inhibitor (SSRI), possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic formulation of this compound is the enantiomerically pure (-)-trans-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[1] This guide synthesizes experimental data on the binding affinity and functional inhibition of the active enantiomer and discusses the stereoselectivity of this interaction.

Quantitative Analysis of this compound's Interaction with SERT

The following table summarizes the binding affinity (Kd, Ki) and functional inhibition (IC50) values for the active enantiomer, (-)-trans-paroxetine, from various studies.

ParameterValue (nM)Species/SystemReference
Binding Affinity (Kd) <1Not Specified[2]
70.2 ± 0.6 pMHuman SERT
Binding Affinity (Ki) ~1Not Specified[2]
0.25Human SERT (hsSERT)[2]
Inhibition of 5-HT Uptake (IC50) 4 ± 1Wild-type SERT in HEK293 cells

Note: The affinity of this compound for SERT is notably high, with some studies reporting values in the picomolar range.[3][4] this compound is also highly selective for SERT over other monoamine transporters.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the binding and functional effects of compounds on SERT.

Radioligand Binding Assay for SERT

This assay is employed to determine the binding affinity (Kd and Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT, such as [³H]this compound or [³H]citalopram.

Materials:

  • Membrane Preparation: Crude synaptosomal membranes prepared from a specific brain region (e.g., cortex) or cell lines expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]this compound or another suitable high-affinity SERT radioligand.

  • Test Compounds: (-)-trans-paroxetine and other compounds to be tested.

  • Non-specific Binding Agent: A high concentration of a non-radiolabeled SERT ligand (e.g., 1 µM fluoxetine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl and KCl.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of the non-specific binding agent) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Serotonin (5-HT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells or synaptosomes, providing a measure of its potency as a reuptake inhibitor (IC50).

Materials:

  • Cell Culture or Synaptosomes: Human embryonic kidney (HEK293) cells stably expressing hSERT or freshly prepared synaptosomes from brain tissue.

  • Radiolabeled Serotonin: [³H]5-HT.

  • Test Compounds: Varying concentrations of the this compound enantiomers or other inhibitors.

  • Uptake Buffer: A physiological buffer such as Krebs-Ringer-HEPES (KRH).

  • Lysis Buffer: To lyse the cells/synaptosomes for radioactivity measurement.

  • Scintillation Cocktail.

Procedure:

  • Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of the test compound for a defined period.

  • Initiation of Uptake: [³H]5-HT is added to initiate the uptake process. The reaction is carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells/synaptosomes with ice-cold uptake buffer.

  • Lysis and Scintillation Counting: The cells/synaptosomes are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of [³H]5-HT uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for determining SERT binding affinity and the logical relationship of this compound's stereochemistry to its therapeutic activity.

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare SERT-containing Membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calc_binding Calculate Specific Binding count_radioactivity->calc_binding determine_ki Determine Ki Value calc_binding->determine_ki

Caption: Workflow for a radioligand binding assay to determine SERT affinity.

Paroxetine_Stereochemistry_Activity This compound This compound (Two Chiral Centers) Stereoisomers Four Stereoisomers This compound->Stereoisomers Trans_Enantiomers (-)-trans and (+)-trans Enantiomers Stereoisomers->Trans_Enantiomers Cis_Enantiomers (-)-cis and (+)-cis Enantiomers Stereoisomers->Cis_Enantiomers Active_Enantiomer (-)-trans-(3S,4R)-Paroxetine (Therapeutically Active) Trans_Enantiomers->Active_Enantiomer High Affinity for SERT Inactive_Stereoisomers Other Stereoisomers (Significantly Lower Activity) Trans_Enantiomers->Inactive_Stereoisomers Cis_Enantiomers->Inactive_Stereoisomers

Caption: Relationship between this compound's stereoisomers and SERT activity.

References

Replicating Published Findings on Paroxetine's Long-Term Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the long-term effects of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). It is designed to assist researchers in understanding and potentially replicating key experiments by providing detailed methodologies, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Efficacy in Long-Term Treatment

The long-term efficacy of this compound has been evaluated in numerous clinical trials for various indications, primarily focusing on relapse prevention. The following tables summarize the quantitative data from key long-term studies.

Major Depressive Disorder (MDD)
StudyDurationTreatment ArmsN (Randomized)Primary OutcomeResultsAdverse Events
Eric Hollander, et al. (1993)[1]1 YearThis compound (20-30 mg/day) vs. Placebo135Reappearance of DepressionThis compound significantly better than placebo (p < 0.01)Not detailed in abstract
Open-Label Study (Published 1995)[2]1 Year (with extensions up to 4 years)This compound (10-50 mg/day)433Change in HAM-D and CGI ScoresSustained improvement over 1-4 yearsSomnolence, nausea, headache, sweating
Generalized Anxiety Disorder (GAD)
StudyDurationTreatment ArmsN (Randomized)Primary OutcomeResultsAdverse Events
Stocchi F, et al. (2003)[3]32 Weeks (8-week open-label, 24-week double-blind)This compound (20-50 mg/day) vs. Placebo566Relapse RateThis compound: 10.9% vs. Placebo: 39.9% (p < 0.001)Well-tolerated, no unexpected events
This compound Clinical Trials Database Review[4]Up to 6 MonthsThis compound vs. Placebo>1800Remission and Relapse PreventionThis compound enabled a substantial proportion of patients to achieve remission and prevented relapse.Good tolerability, no evidence of weight gain.
Obsessive-Compulsive Disorder (OCD)
StudyDurationTreatment ArmsN (Randomized in Phase 3)Primary OutcomeResultsAdverse Events
Hollander E, et al. (2003)[5][6]6-Month Double-Blind (Phase 3)This compound vs. Placebo105Relapse RateThis compound: 38% vs. Placebo: 59%Well-tolerated at all doses
Social Anxiety Disorder (SAD)
StudyDurationTreatment ArmsN (Randomized)Primary OutcomeResultsAdverse Events
Stein DJ, et al. (2002)[7][8][9][10]24-Week Maintenance PhaseThis compound vs. Placebo323Relapse RateThis compound: 14% vs. Placebo: 39% (p < 0.001)Well-tolerated
Post-Traumatic Stress Disorder (PTSD)
StudyDurationTreatment ArmsNPrimary OutcomeResultsAdverse Events
Marshall RD, et al. (2001)[11]12 WeeksThis compound (20-50 mg/day) vs. Placebo307Change in CAPS-2 Total ScoreThis compound showed significantly greater reduction in PTSD symptoms (p < 0.001 for response)Well-tolerated
Open-Label Study (2006)[12]52 WeeksThis compound (20-40 mg/day)52Change in CAPS-SX Total ScoreMaintained improvement over 52 weeksConsistent with known safety profile

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies from key studies are provided below.

Relapse Prevention Study in GAD (Stocchi F, et al., 2003)[3][4]
  • Study Design : A 32-week, multicenter, randomized, double-blind, placebo-controlled study. It consisted of an 8-week open-label phase followed by a 24-week double-blind maintenance phase.

  • Patient Population : 652 adults with a primary diagnosis of DSM-IV Generalized Anxiety Disorder and a Clinical Global Impressions-Severity of Illness (CGI-S) score of ≥ 4.

  • Inclusion/Exclusion Criteria : Patients were required to have a primary diagnosis of GAD. Specific exclusion criteria were not detailed in the abstract but typically include other primary psychiatric disorders, substance use disorders, and unstable medical conditions.

  • Intervention :

    • Open-Label Phase (8 weeks) : All patients received this compound (20-50 mg/day).

    • Double-Blind Phase (24 weeks) : Patients who responded to treatment (CGI-S score decreased by at least 2 points to ≤ 3) were randomized to continue this compound (n=278) or switch to placebo (n=288).

  • Outcome Measures :

    • Primary : The proportion of patients relapsing during the double-blind phase. Relapse was defined as an increase in CGI-S score of at least 2 points to a score of ≥ 4 or withdrawal due to lack of efficacy.

    • Secondary : Functional status and remission rates.

  • Statistical Analysis : The primary efficacy parameter was analyzed by comparing the proportion of patients who relapsed in the this compound and placebo groups. A hazard ratio was also calculated.

Long-Term Treatment of OCD (Hollander E, et al., 2003)[7][8]
  • Study Design : A multi-phase study consisting of a 12-week acute treatment phase (Phase 1), a 6-month open-label continuation phase (Phase 2), and a 6-month double-blind relapse prevention phase (Phase 3).

  • Patient Population : 348 outpatients with DSM-III-R Obsessive-Compulsive Disorder.

  • Intervention :

    • Phase 1 (12 weeks) : Randomized, double-blind, parallel-group study of fixed-dose this compound (20 mg/day, 40 mg/day, or 60 mg/day) versus placebo.

    • Phase 2 (6 months) : Completers from Phase 1 entered an open-label phase with flexibly dosed this compound.

    • Phase 3 (6 months) : Responders from Phase 2 were randomized to continue their this compound dose or switch to placebo in a double-blind manner.

  • Outcome Measures :

    • Primary : Mean reduction in the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score in Phase 1 and the proportion of patients who relapsed in Phase 3.

  • Statistical Analysis : Comparison of the mean change in Y-BOCS scores between this compound and placebo groups in Phase 1. Comparison of the proportion of patients who relapsed in the this compound and placebo groups in Phase 3.

Mandatory Visualization

Signaling Pathway of this compound's Primary Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This, in turn, modulates downstream signaling pathways involved in mood and anxiety regulation.

Paroxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_vesicle Serotonin Vesicles Synaptic_Cleft Synaptic_Cleft Serotonin_vesicle->Synaptic_Cleft Release Serotonin_synapse Serotonin (5-HT) Serotonin_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin_synapse->5HT_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB, BDNF) 5HT_Receptor->Downstream_Signaling Neuronal_Activity Altered Neuronal Activity (Therapeutic Effect) Downstream_Signaling->Neuronal_Activity

Caption: this compound's primary mechanism of action.

Experimental Workflow for a Long-Term Relapse Prevention Study

The following diagram illustrates a typical workflow for a clinical trial designed to assess the long-term efficacy of this compound in preventing relapse.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Diagnosis of GAD) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Recruitment->Inclusion_Exclusion Open_Label_Phase Open-Label Treatment Phase (e.g., 8 weeks of this compound) Inclusion_Exclusion->Open_Label_Phase Response_Assessment Assessment of Response (e.g., CGI-S Score) Open_Label_Phase->Response_Assessment Randomization Randomization of Responders Response_Assessment->Randomization Double_Blind_Phase Double-Blind Maintenance Phase (e.g., 24 weeks) Randomization->Double_Blind_Phase Paroxetine_Arm This compound Treatment Arm Double_Blind_Phase->Paroxetine_Arm Placebo_Arm Placebo Arm Double_Blind_Phase->Placebo_Arm Outcome_Assessment Primary Outcome Assessment (Relapse Rate) Paroxetine_Arm->Outcome_Assessment Placebo_Arm->Outcome_Assessment Data_Analysis Statistical Data Analysis Outcome_Assessment->Data_Analysis

Caption: Typical workflow of a relapse prevention trial.

References

A Comparative Proteomic Analysis of Neuronal Cells Treated with Paroxetine Versus Other SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of Paroxetine (B1678475) and other Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) on neuronal cells. The information presented is collated from multiple preclinical studies to highlight the distinct molecular changes induced by these commonly prescribed antidepressants.

Executive Summary

While this compound, Fluoxetine (B1211875), and Sertraline are all classified as SSRIs, their effects on the neuronal proteome show notable differences beyond their primary mechanism of serotonin transporter inhibition. This guide synthesizes available proteomic data to illuminate these distinctions. This compound treatment in neuronal cells has been shown to significantly alter proteins involved in neurotransmitter synthesis, cytoskeletal structure, and cell signaling. Comparative data, although limited from direct head-to-head proteomic studies, suggests that different SSRIs may engage distinct secondary pathways, contributing to their unique therapeutic and side-effect profiles.

Quantitative Proteomic Data Comparison

The following tables summarize the quantitative data from proteomic analyses of neuronal cells treated with this compound and other SSRIs. It is important to note that the data are collated from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Differentially Expressed Proteins in Neuronal Cells Treated with this compound

Protein NameAccession NumberFold ChangeFunctionCell TypeStudy
Upregulated
Sepiapterin (B94604) reductase (SPR)Q62007IncreasedNeurotransmitter synthesis (essential cofactor for serotonin synthesis)Mouse embryonic stem cell-derived neural cells[1]
Heat shock protein 9AP07901IncreasedProtein folding and stabilityMouse embryonic stem cell-derived neural cells[1]
RAS and EF-hand domain containingQ9CQW1IncreasedCalcium signalingMouse embryonic stem cell-derived neural cells[1]
Protein disulfide isomerase associated 3P17993IncreasedProtein foldingMouse embryonic stem cell-derived neural cells[1]
Downregulated
Creatine kinase B-typeP07324DecreasedEnergy metabolismMouse embryonic stem cell-derived neural cells[1]
Actin, cytoplasmic 1P60709DecreasedCytoskeleton organizationMouse embryonic stem cell-derived neural cells[1]
ProhibitinP67778DecreasedCell cycle progression, apoptosisMouse embryonic stem cell-derived neural cells[1]
Glial fibrillary acidic protein (GFAP)P03995DecreasedIntermediate filament protein in astrocytesMouse embryonic stem cell-derived neural cells[1]
Vimentin (B1176767)P20152DecreasedIntermediate filament proteinMouse embryonic stem cell-derived neural cells[1]

Table 2: Differentially Expressed Proteins in Neuronal Cells Treated with Fluoxetine

Protein NameAccession NumberFold ChangeFunctionCell TypeStudy
Upregulated
Cyclophilin AP62937>2.0Neuroprotection, protein foldingRat primary cortical neurons[2]
14-3-3 protein zeta/deltaP63104>1.5Serotonin biosynthesis, signal transductionRat primary cortical neurons[2]
Glucose-regulated protein 78 (GRP78)P06761>1.5Axonal transport, protein foldingRat primary cortical neurons[2]
Downregulated
Specific downregulated proteins were not detailed in the abstract.Rat primary cortical neurons[2]

Table 3: Comparative Effects of SSRIs on Synaptic Protein Levels in Rat Hippocampal Neurons

SSRIPSD-95 LevelBDNF LevelSynaptophysin (SYP) Level
This compound Significantly increasedSignificantly increasedSignificantly increased
Fluoxetine Significantly increasedSignificantly increasedSignificantly increased
Sertraline Significantly increasedSignificantly increasedSignificantly increased
Escitalopram Significantly increasedSignificantly increasedSignificantly increased
Data from a study investigating the effects of various antidepressants on synaptic protein levels under conditions of B27 deprivation-induced toxicity. All listed SSRIs significantly prevented the decrease in these protein levels.[3]

Experimental Protocols

Proteomic Analysis of Embryonic Stem Cell-Derived Neural Cells Exposed to this compound[1]
  • Cell Culture and Differentiation: Mouse embryonic stem cells were differentiated into cultures containing mixed neural and glial cells.

  • Drug Treatment: The differentiated cells were exposed to 1 µM this compound for 14 days.

  • Protein Extraction and 2D Gel Electrophoresis: Proteins were extracted from the treated and control cells. Two-dimensional gel electrophoresis was used to separate the proteins based on their isoelectric point and molecular weight.

  • Image Analysis and Protein Identification: The protein spots on the gels were visualized and quantified. Differentially expressed protein spots were excised, digested, and identified using mass spectrometry.

Proteomic Investigation of Rat Primary Cortical Neurons Treated with Fluoxetine[2]
  • Cell Culture: Primary cortical neurons were cultured from rat embryos.

  • Drug Treatment: Neurons were treated with 1 µM fluoxetine or a vehicle control for 3 days.

  • Protein Extraction and 2D Gel Electrophoresis: Protein extracts were processed for two-dimensional gel characterization.

  • Image Analysis and Protein Identification: Image analysis identified differentially expressed proteins, which were then identified by mass spectrometry.

Western Blot Analysis of Synaptic Proteins in Hippocampal Neuronal Cultures[3]
  • Cell Culture and Treatment: Rat hippocampal neurons were cultured and subjected to B27 deprivation to induce toxicity. The cells were treated with various antidepressant drugs, including this compound, fluoxetine, and sertraline.

  • Protein Extraction and Western Blotting: Protein levels of Postsynaptic density protein-95 (PSD-95), brain-derived neurotrophic factor (BDNF), and synaptophysin (SYP) were evaluated using Western blot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the action of this compound and other SSRIs, as well as a typical experimental workflow for comparative proteomics.

G cluster_0 This compound-Modulated Signaling cluster_1 Other SSRI-Modulated Signaling This compound This compound SERT Serotonin Transporter This compound->SERT Inhibition Synaptic_Serotonin Synaptic Serotonin SERT->Synaptic_Serotonin Increase Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Serotonin->Postsynaptic_Receptors Activation ERK1_2_Pathway ERK1/2 Pathway Postsynaptic_Receptors->ERK1_2_Pathway Activation Neuronal_Differentiation Neuronal Differentiation ERK1_2_Pathway->Neuronal_Differentiation Promotion NSC_Proliferation NSC Proliferation ERK1_2_Pathway->NSC_Proliferation Promotion Fluoxetine Fluoxetine GSK3B_Catenin_Pathway GSK-3β/β-catenin Pathway Fluoxetine->GSK3B_Catenin_Pathway Modulation NSC_Proliferation_F NSC Proliferation GSK3B_Catenin_Pathway->NSC_Proliferation_F Increase Sertraline Sertraline GR_PKA_Pathway GR/PKA Pathway Sertraline->GR_PKA_Pathway Involvement Neuronal_Differentiation_S Neuronal Differentiation GR_PKA_Pathway->Neuronal_Differentiation_S Promotion

Caption: Signaling pathways modulated by this compound and other SSRIs.[4]

G start Neuronal Cell Culture treatment Treatment with This compound vs. Other SSRIs start->treatment protein_extraction Protein Extraction treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification separation 2D Gel Electrophoresis or LC-MS/MS quantification->separation analysis Image/Data Analysis separation->analysis identification Mass Spectrometry (Protein Identification) analysis->identification bioinformatics Bioinformatic Analysis (Pathway, Function) identification->bioinformatics comparison Comparative Analysis of Proteomic Profiles bioinformatics->comparison

Caption: Experimental workflow for comparative proteomics.

Discussion

The available proteomic data, while not from direct comparative studies, suggests that while different SSRIs share the common goal of increasing synaptic serotonin, their broader impact on the neuronal proteome can vary.

This compound's influence on sepiapterin reductase is particularly noteworthy, as this enzyme is a key regulator of tetrahydrobiopterin, an essential cofactor for the synthesis of serotonin and other neurotransmitters.[1] This suggests a potential feedback mechanism where this compound not only blocks serotonin reuptake but also enhances its synthesis. The downregulation of cytoskeletal proteins like actin and vimentin by this compound could imply effects on neuronal structure and plasticity.[1]

Fluoxetine, on the other hand, has been shown to upregulate proteins involved in neuroprotection and serotonin biosynthesis, such as cyclophilin A and 14-3-3 protein zeta/delta.[2] This points towards a potential role in promoting neuronal resilience.

The study on synaptic proteins indicates that this compound, Fluoxetine, and Sertraline all demonstrate a capacity to protect against toxic insults and promote synaptic health, as evidenced by the increased levels of PSD-95, BDNF, and synaptophysin.[3] However, the signaling pathways through which they achieve these effects may differ. Studies suggest that this compound utilizes the ERK1/2 pathway, while Fluoxetine may act through the GSK-3β/β-catenin pathway, and Sertraline through the GR/PKA pathway to promote neurogenesis.[4]

Conclusion

The comparative analysis of the proteomic effects of this compound versus other SSRIs reveals both common and distinct molecular signatures. While all SSRIs increase key synaptic proteins, the broader proteomic changes suggest that each drug may have a unique "fingerprint" on neuronal cells. These differences could underlie the observed variations in clinical efficacy and side-effect profiles among patients. Further direct comparative proteomic studies are warranted to fully elucidate the distinct molecular mechanisms of these widely used antidepressants, which could pave the way for more personalized therapeutic strategies.

References

Validating Specificity: A Comparative Guide for a Novel Paroxetine-SERT Complex Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of an antibody's specificity is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of methodologies to validate a novel antibody that specifically recognizes the complex formed between the antidepressant drug Paroxetine and its target, the Serotonin Transporter (SERT). The presented experimental data is hypothetical, designed to illustrate expected outcomes for a highly specific antibody.

Comparative Analysis of Validation Methods

The following table summarizes key validation techniques, their principles, and the expected outcomes for an antibody specific to the this compound-SERT complex.

Validation Method Principle Positive Control Negative Controls Expected Outcome for a Specific Antibody Alternative Antibody Performance
ELISA (Enzyme-Linked Immunosorbent Assay) Immobilized antigen (SERT) is incubated with this compound, followed by the primary antibody. A secondary enzyme-conjugated antibody allows for signal detection.Recombinant SERT protein + this compoundRecombinant SERT protein alone; this compound alone; Unrelated protein (e.g., BSA) + this compoundStrong signal only in the presence of both SERT and this compound.Alternative 1 (SERT-specific): Signal with and without this compound.Alternative 2 (this compound-specific): No signal or high background.
Western Blot (WB) Proteins from cell lysates are separated by size, transferred to a membrane, and probed with the antibody.Lysate from SERT-expressing cells treated with this compound.Lysate from SERT-expressing cells (untreated); Lysate from SERT-knockout cells treated with this compound.A single band at the expected molecular weight of SERT only in the lane with lysate from this compound-treated, SERT-expressing cells.[1][2][3][4]Alternative 1 (SERT-specific): Band present in both treated and untreated SERT-expressing cell lysates.Alternative 2 (Off-target): Bands at incorrect molecular weights or in knockout cells.
Immunoprecipitation followed by Mass Spectrometry (IP-MS) The antibody is used to pull down its target complex from a cell lysate. The precipitated proteins are then identified by mass spectrometry.[1][5][6]Lysate from SERT-expressing cells treated with this compound.Lysate from SERT-expressing cells (untreated); Lysate from SERT-knockout cells treated with this compound; Isotype control antibody.SERT is identified as the primary protein pulled down only from the lysate of this compound-treated, SERT-expressing cells.Alternative 1 (SERT-specific): SERT is pulled down from both treated and untreated SERT-expressing cell lysates.Alternative 2 (Non-specific): Multiple other proteins are pulled down, or SERT is not identified.
Surface Plasmon Resonance (SPR) Measures the binding kinetics of the antibody to the SERT protein in the presence and absence of this compound.SERT-coated sensor chip with this compound flowed over, followed by the antibody.SERT-coated sensor chip with buffer flowed over, followed by the antibody; Flowing antibody over a blank chip.High-affinity binding (low KD) of the antibody to SERT is observed only when this compound is present in the running buffer.Alternative 1 (SERT-specific): Binding occurs regardless of this compound presence.Alternative 2 (No binding): No significant binding is detected.
Knockout (KO) Cell Line Validation Compares antibody staining in wild-type cells versus cells where the gene for the target protein has been knocked out.[1][7]Wild-type SERT-expressing cells treated with this compound.SERT-knockout cells treated with this compound; Untreated wild-type cells.Specific signal (e.g., in immunofluorescence) is observed only in the this compound-treated wild-type cells and is absent in the knockout cells.[7]Alternative 1 (Off-target): Signal persists in knockout cells, indicating non-specific binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Complex-Specific ELISA Protocol
  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of 2 µg/mL recombinant human SERT protein in PBS overnight at 4°C.

  • Washing: Wash wells three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • This compound Incubation: Add 100 µL/well of 10 µM this compound in blocking buffer to designated wells. To negative control wells, add only blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL/well of the new anti-Paroxetine-SERT complex antibody at various dilutions (e.g., 1:1000 to 1:10,000) in blocking buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol for Complex Validation
  • Cell Culture and Treatment: Culture SERT-expressing cells (e.g., HEK293-SERT) and SERT-knockout cells. Treat one batch of SERT-expressing cells with 10 µM this compound for 4 hours. Leave another batch untreated.

  • Lysis: Harvest and lyse all cell batches in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20 µg of each protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Paroxetine-SERT complex antibody (e.g., 1:1000 dilution in 5% milk/TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
  • Cell Culture and Treatment: Prepare lysates from this compound-treated and untreated SERT-expressing cells as described for Western Blotting.

  • Antibody-Bead Conjugation: Incubate 2-5 µg of the anti-Paroxetine-SERT complex antibody with 50 µL of Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.

  • Immunoprecipitation: Add 500 µg of cell lysate to the antibody-bead complex and incubate overnight at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold IP lysis buffer.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).

  • Sample Preparation for MS: Neutralize the eluate, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database to identify the immunoprecipitated proteins.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and the principle of specificity.

ELISA_Workflow cluster_plate Microplate Well cluster_results Expected Results A 1. Coat with Recombinant SERT B 2. Block A->B C 3. Add this compound (or buffer) B->C D 4. Add Primary Ab (Anti-P-SERT) C->D E 5. Add Secondary Ab (HRP-conjugated) D->E F 6. Add Substrate & Measure Signal E->F Result1 SERT + this compound -> Strong Signal Result2 SERT only -> No Signal

Caption: Workflow for the complex-specific ELISA.

IP_MS_Workflow Lysate Cell Lysate (SERT-expressing cells + this compound) Incubate Immunoprecipitation (Overnight Incubation) Lysate->Incubate AbBeads Antibody-Coated Magnetic Beads AbBeads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify SERT as Primary Hit MS->Identify

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Antibody_Specificity_Concept cluster_specific Specific Antibody Binding cluster_nonspecific No Binding (Specificity Confirmation) SERT_P SERT-Paroxetine Complex Ab_S Specific Antibody Ab_S->SERT_P Binds SERT SERT Alone This compound This compound Alone Ab_NS1 Specific Antibody Ab_NS1->SERT Does Not Bind Ab_NS2 Specific Antibody Ab_NS2->this compound Does Not Bind

Caption: Conceptual diagram of antibody specificity for the complex.

References

A Comparative Guide to the Pharmacokinetics of Paroxetine Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of different salt forms of paroxetine (B1678475), focusing on this compound hydrochloride and this compound mesylate. The information is compiled from bioequivalence studies and regulatory data to support research and development activities.

This compound is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of various depressive and anxiety disorders.[1] It is available in different salt forms, with the hydrochloride and mesylate salts being the most common. While the active moiety, this compound, is the same, the salt form can potentially influence the drug's pharmacokinetic properties. After oral administration, both salt forms are expected to dissociate into the active this compound moiety in the gastric fluid.[2]

Pharmacokinetic Data Comparison

The following tables summarize key pharmacokinetic parameters from single-dose, randomized, two-way crossover bioequivalence studies conducted in healthy adult volunteers under fasting conditions.[2][3] These studies are fundamental in comparing the performance of different salt forms.

Table 1: Single 20 mg Dose Administration [3]

Pharmacokinetic ParameterThis compound Mesylate (Test)This compound Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 4.1 ± 3.34.3 ± 3.682.0% - 111.9%
AUC(0-t) (ng·hr/mL) 134.6 ± 282.8120.2 ± 232.8Not explicitly stated
AUC(0-inf) (ng·hr/mL) 158.4 ± 306.9143.5 ± 255.789.9% - 114.8%

Cmax and AUC values are presented as mean ± standard deviation.

At a 20 mg single dose, this compound mesylate and this compound hydrochloride tablets are considered bioequivalent, as the 90% confidence intervals for Cmax and AUC(0-inf) fall within the standard acceptance range of 80-125%.[2][3][4]

Table 2: Single 40 mg Dose Administration [3][4]

Pharmacokinetic ParameterThis compound Mesylate (Test)This compound Hydrochloride (Reference)90% Confidence Interval
Cmax (ng/mL) 13.9 ± 9.213.1 ± 9.7Within bioequivalence limits
AUC Not explicitly statedNot explicitly statedWithin bioequivalence limits

Similar to the 20 mg dose, the 40 mg this compound mesylate tablets were also found to be bioequivalent to the 40 mg this compound hydrochloride tablets.[2][4]

Table 3: Observations from Other Dosing Studies

DoseObservation
10 mg Single Dose Failed to meet bioequivalence criteria for the area under the curve (AUC), although the maximum plasma concentration (Cmax) was similar.[2][4]
30 mg Single and Multiple Doses (Historical Comparison) In a single-dose study, the mean elimination half-life (T1/2) of the mesylate salt was reportedly twofold higher than the hydrochloride salt.[4] In a multiple-dose trial, the Cmax, Cmin, AUC, and T1/2 for the mesylate salt were 1.3, 1.4, 1.5, and 1.6 times higher, respectively, compared to historical data for the hydrochloride salt.[4]

It is important to note that this compound exhibits non-linear pharmacokinetics due to the saturation of its primary metabolizing enzyme, CYP2D6.[5] This can lead to disproportionate increases in plasma concentrations with dose adjustments and contributes to high inter-subject variability.[2][6]

Experimental Protocols

The data presented above is primarily derived from bioequivalence studies that follow standardized methodologies to ensure the reliability of the comparisons.

Study Design: The typical design is a comparative, randomized, single-dose, two-way crossover bioavailability study.[2][3]

  • Randomization: Subjects are randomly assigned to receive either the test (this compound mesylate) or reference (this compound hydrochloride) product in the first period.

  • Crossover: After a washout period, subjects receive the alternate product in the second period. This design allows each subject to act as their own control, minimizing inter-individual variability.

Subject Population:

  • Studies are generally conducted in healthy adult male and female volunteers.[2]

Dosing and Administration:

  • Subjects typically receive a single oral dose of the specified strength (e.g., 20 mg or 40 mg).[2]

  • The tablet is administered with a standardized volume of water (e.g., 200-240 mL) following an overnight fast of at least 10 hours.[2]

Washout Period:

  • A washout period of 21 days is typically employed between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second product.[2][3]

Blood Sampling:

  • Venous blood samples are collected at predetermined time points before and after drug administration. Sampling may continue for up to 120 hours post-dose to adequately characterize the plasma concentration-time profile.[2]

Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2][7] A typical lower limit of quantification for such an assay is around 0.1 ng/mL.[2]

Pharmacokinetic Analysis:

  • The key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated from the plasma concentration-time data for each participant.[3]

  • Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the geometric means (test/reference). Bioequivalence is concluded if these intervals fall within the pre-specified range of 80% to 125%.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a two-way crossover bioequivalence study used to compare the pharmacokinetics of different drug salt forms.

G cluster_screening Phase 1: Screening cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Analysis screening Subject Screening (Healthy Volunteers) randomization Randomization screening->randomization groupA Group A Receives This compound Mesylate randomization->groupA groupB Group B Receives This compound Hydrochloride randomization->groupB pk_sampling1 Pharmacokinetic Blood Sampling groupA->pk_sampling1 groupB->pk_sampling1 washout 21-Day Washout Period pk_sampling1->washout groupA_crossover Group A Receives This compound Hydrochloride washout->groupA_crossover groupB_crossover Group B Receives This compound Mesylate washout->groupB_crossover pk_sampling2 Pharmacokinetic Blood Sampling groupA_crossover->pk_sampling2 groupB_crossover->pk_sampling2 bioanalysis LC/MS/MS Bioanalysis of Plasma Samples pk_sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Caption: Workflow of a two-way crossover bioequivalence study.

References

Paroxetine's Influence on Gut Microbiota: A Comparative Analysis in DBA/2J and C57BL/6 Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of paroxetine's effects on the gut microbiota of two commonly used mouse strains in biomedical research: the DBA/2J and C57BL/6 mice. The data presented is compiled from two separate studies, providing insights into how genetic background may influence the gut microbiome's response to this selective serotonin (B10506) reuptake inhibitor (SSRI). This document is intended for researchers, scientists, and drug development professionals investigating the intricate relationship between antidepressants, the gut-brain axis, and host genetics.

Comparative Overview of Experimental Findings

The administration of This compound (B1678475) resulted in distinct alterations to the gut microbiota and related metabolic pathways in both DBA/2J and C57BL/6 mouse strains. The following tables summarize the quantitative data from the respective studies.

Table 1: Comparative Experimental Protocols

ParameterDBA/2J MiceC57BL/6 Mice
Study Model Standard Laboratory ConditionsDual Model: Dextran (B179266) Sulphate Sodium (DSS)-induced Ulcerative Colitis (UC) and Chronic Unpredictable Mild Stress (CUMS)
This compound Dosage 10 mg/kg/dayNot specified in available data
Administration Route OralOral
Treatment Duration 2 weeksNot specified in available data
Sample Type for Microbiota Analysis Fecal pelletsFeces
Microbiota Analysis Method 16S rRNA profilingqPCR
Metabolite Analysis Untargeted mass spectrometry of fecal pellet extractsNot specified in available data

Table 2: Comparative Effects of this compound on Gut Microbiota and Related Metabolites

FindingDBA/2J MiceC57BL/6 Mice (in UC + CUMS model)
Microbial Diversity Reduced alpha diversity (Faith's phylogenetic diversity) after 14 days of treatment.[1]Data on alpha or beta diversity not available.
Bacterial Phyla Bacteria from the Firmicutes phylum showed a positive correlation with active coping behavior and a negative correlation with this compound levels. Bacteria from the Bacteroidetes phylum showed a negative correlation with active coping behavior and a positive correlation with this compound levels.[2]Data on phylum-level changes not available.
Specific Bacterial Genera/Groups Not specified in available data.Changes in relative abundance of specific bacteria were observed (determined by qPCR).[3]
- Lactobacillus: Relative abundance changes reported.
- Bifidobacterium: Relative abundance changes reported.
- Clostridium leptum group: Relative abundance changes reported.
- Clostridium coccoides: Relative abundance changes reported.
- Bacteroides: Relative abundance changes reported.
Metabolites Increased levels of 13 primary and secondary bile acids after 1 week and 11 after 2 weeks of treatment.[4]Improved intestinal absorption and metabolic function of amino acids and short-chain fatty acids.[2]

Experimental Protocols

Study 1: this compound Treatment in DBA/2J Mice
  • Animals: Male DBA/2J mice were used.

  • Housing: Standard laboratory conditions.

  • Treatment: Mice were chronically treated with this compound (10 mg/kg/day) or a vehicle for 2 weeks.[5]

  • Sample Collection: Fecal pellets were collected after 7 and 14 days of treatment for gut microbiota and metabolite analysis.[5]

  • 16S rRNA Sequencing: Fecal DNA was extracted, and the V4 region of the 16S rRNA gene was amplified and sequenced to determine the microbial composition.

  • Metabolomics: Fecal pellet extracts were analyzed using untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile metabolite changes, with a focus on bile acids.[4]

  • Behavioral Testing: The forced swim test was used to assess antidepressant-like effects of this compound.[4]

Study 2: this compound Treatment in C57BL/6 Mice with Experimental Colitis and Stress
  • Animals: Male C57BL/6 mice were used.

  • Model Induction: A dual model of ulcerative colitis and chronic unpredictable mild stress was established. Ulcerative colitis was induced using dextran sulphate sodium (DSS) in drinking water. Concurrently, mice were subjected to a CUMS protocol to induce depression-like behaviors.[2]

  • Treatment: A subset of mice in the dual model group received this compound orally.

  • Sample Collection: Fecal samples were collected for microbiota analysis.

  • Physiological and Inflammatory Markers: The study also assessed behavioral changes, colon length, and levels of inflammatory markers such as TNF-α and IL-1β in the colon.[2]

Visualizing Experimental Design and Signaling Pathways

To clearly illustrate the methodologies and a key signaling pathway implicated in the findings, the following diagrams were generated using Graphviz.

G cluster_0 DBA/2J Mouse Study cluster_1 C57BL/6 Mouse Study DBA_mice DBA/2J Mice DBA_treatment This compound (10 mg/kg/day) or Vehicle for 2 weeks DBA_mice->DBA_treatment DBA_feces Fecal Pellet Collection (Day 7 & 14) DBA_treatment->DBA_feces DBA_behavior Forced Swim Test DBA_treatment->DBA_behavior DBA_16S 16S rRNA Sequencing DBA_feces->DBA_16S DBA_LCMS LC-MS/MS Metabolomics DBA_feces->DBA_LCMS C57_mice C57BL/6 Mice C57_model DSS-induced Colitis & CUMS Model C57_mice->C57_model C57_treatment This compound Treatment C57_model->C57_treatment C57_feces Fecal Sample Collection C57_treatment->C57_feces C57_physio Physiological & Inflammatory Marker Analysis C57_treatment->C57_physio C57_qPCR qPCR for Specific Bacteria C57_feces->C57_qPCR

Caption: Experimental workflows for the two studies.

G This compound This compound GutMicrobiota Alteration of Gut Microbiota This compound->GutMicrobiota BileAcids Increased Primary & Secondary Bile Acids GutMicrobiota->BileAcids FXR_TGR5 Activation of FXR & TGR5 Receptors BileAcids->FXR_TGR5 Downstream Downstream Signaling (e.g., GLP-1 secretion, inflammation modulation) FXR_TGR5->Downstream

Caption: Bile acid signaling pathway affected by this compound.

Discussion and Future Directions

The presented data, while not from a head-to-head comparative study, highlights that this compound's impact on the gut microbiota can vary depending on the host's genetic background and underlying physiological state. In the healthy DBA/2J strain, this compound primarily induced a decrease in microbial diversity and a significant shift in bile acid metabolism.[1][4] In the C57BL/6 strain subjected to colitis and stress, this compound appeared to have a restorative effect on certain bacterial populations and improved metabolic functions related to amino acids and short-chain fatty acids.[2]

The alteration of bile acid profiles in the DBA/2J mice suggests a potential mechanism through which this compound may exert some of its effects. Bile acids are now recognized as important signaling molecules that can activate receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[5][6] Activation of these receptors can influence various physiological processes, including inflammation, glucose metabolism, and intestinal barrier function.[6][7] The link between this compound, gut microbiota, bile acids, and these signaling pathways warrants further investigation.

It is crucial to acknowledge the limitations of comparing data from two separate studies with different experimental designs. The C57BL/6 mice had an underlying inflammatory condition, which is a significant confounding factor. Future research should aim to directly compare the effects of this compound on the gut microbiota of different healthy mouse strains under standardized conditions. Such studies will be invaluable for understanding the personalized nature of antidepressant response and for the development of novel therapeutic strategies targeting the gut-brain axis.

References

A Head-to-Head Comparison: A Novel Single-Layer Controlled-Release Paroxetine Formulation Versus Standard PAXIL CR®

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for antidepressant formulation, a novel paroxetine (B1678475) hydrochloride enteric-coated single-layer controlled-release tablet (PHH-EC-SLT) has been developed and benchmarked against the widely used bilayer Geomatrix® technology of PAXIL CR®. This guide provides a comprehensive comparison of the in vitro dissolution profiles and in vivo pharmacokinetics of this novel delivery system against the standard controlled-release formulation, offering researchers and drug development professionals critical data on its performance and potential as a simplified, effective alternative.

The novel PHH-EC-SLT system was designed to offer a more streamlined manufacturing process compared to the complex bilayer structure of PAXIL CR®, without compromising the controlled-release profile essential for maintaining therapeutic drug levels and improving patient tolerance.[1] The following data and protocols detail the comparative performance of these two formulations.

Data Presentation: In Vitro and In Vivo Performance

The performance of the novel PHH-EC-SLT was rigorously tested against the reference product, PAXIL CR®, in both laboratory dissolution studies and in vivo pharmacokinetic analyses in beagle dogs. The results demonstrate a remarkable similarity in drug release and bioavailability profiles, suggesting therapeutic equivalence.

Table 1: Comparative In Vitro Dissolution Profiles

The dissolution profiles of the novel PHH-EC-SLT and PAXIL CR® were compared under simulated gastrointestinal conditions. The similarity factor (f2) is a measure of the closeness between two dissolution profiles, with a value between 50 and 100 indicating similarity.

Time (hours)Mean Cumulative Release (%) - Novel PHH-EC-SLTMean Cumulative Release (%) - PAXIL CR®
25.24.8
2.522.120.5
340.338.6
465.863.2
688.986.4
898.597.1
Similarity Factor (f2) \multicolumn{2}{c}{75.4 }

Data adapted from a 2018 study on novel this compound formulations.[1]

Table 2: Comparative In Vivo Pharmacokinetic Parameters

A single-dose, randomized, two-way crossover study was conducted in beagle dogs to compare the key pharmacokinetic parameters of the novel PHH-EC-SLT and PAXIL CR®.

ParameterNovel PHH-EC-SLT (Mean ± SD)PAXIL CR® (Mean ± SD)
Cmax (ng/mL) 45.3 ± 10.248.1 ± 11.5
Tmax (hours) 5.5 ± 1.35.8 ± 1.5
AUC0-48h (ng·h/mL) 685.4 ± 150.7701.2 ± 165.3
Relative Bioavailability (F) \multicolumn{2}{c}{97.97% }

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-48h: Area under the plasma concentration-time curve from 0 to 48 hours. Data adapted from a 2018 study.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this comparison guide.

Protocol 1: Comparative In Vitro Dissolution Study

Objective: To compare the in vitro drug release profiles of the novel PHH-EC-SLT and PAXIL CR® under simulated gastrointestinal conditions.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Dissolution Media:

  • Acid Stage (First 2 hours): 750 mL of 0.1 N HCl (to simulate stomach conditions).

  • Buffer Stage (Subsequent 6 hours): Addition of 250 mL of 0.2 M sodium phosphate (B84403) tribasic to the acid stage medium, adjusting the pH to 6.8 (to simulate intestinal conditions).

Procedure:

  • Set the paddle speed to 150 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Place one tablet (either PHH-EC-SLT or PAXIL CR®) in each dissolution vessel.

  • Withdraw 5 mL samples at 2, 2.5, 3, 4, 6, and 8 hours.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Analysis Method:

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Quantification: Based on a standard curve of known this compound concentrations.

Protocol 2: In Vivo Bioavailability Study

Objective: To compare the rate and extent of absorption of this compound from the novel PHH-EC-SLT and PAXIL CR® in a beagle dog model.

Study Design: A single-dose, randomized, two-way crossover study with a one-week washout period between phases.

Subjects: Healthy adult beagle dogs.

Procedure:

  • Fast the animals overnight prior to drug administration.

  • Administer a single tablet of either the novel PHH-EC-SLT or PAXIL CR® to each dog.

  • Collect blood samples (approximately 2 mL) from a suitable vein at pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, and 48 hours post-dose.

  • Centrifuge the blood samples to separate the plasma and store the plasma samples at -20°C until analysis.

  • Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, and AUC) for each formulation using appropriate software.

  • Calculate the relative bioavailability (F) of the novel formulation compared to the reference product.

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.

Paroxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Cleft Increased Serotonin This compound This compound This compound->SERT Blocks Receptor 5-HT Receptor Serotonin_Cleft->Receptor Binding Response Therapeutic Effect (Antidepressant Action) Receptor->Response Signal Transduction

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Benchmarking cluster_conclusion Conclusion F1 Novel PHH-EC-SLT Dissolution Comparative Dissolution (USP Apparatus 2) F1->Dissolution Animal_Study Crossover Study (Beagle Dogs) F1->Animal_Study F2 PAXIL CR® (Reference) F2->Dissolution F2->Animal_Study HPLC HPLC Analysis Dissolution->HPLC Data_InVitro Generate Dissolution Profiles & Calculate f2 Factor HPLC->Data_InVitro Comparison Comparative Analysis of In Vitro & In Vivo Data Data_InVitro->Comparison Sampling Blood Sampling Animal_Study->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK_Analysis PK_Analysis->Comparison Equivalence Determine Bioequivalence Comparison->Equivalence

Caption: Workflow for benchmarking a novel this compound formulation.

References

A meta-analysis of clinical trials comparing Paroxetine to other antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analytical overview of clinical trials comparing the efficacy and tolerability of Paroxetine (B1678475) with other classes of antidepressants, including Tricyclic Antidepressants (TCAs), other Selective Serotonin Reuptake Inhibitors (SSRIs), and newer generation agents. The data presented is synthesized from multiple systematic reviews and meta-analyses to offer a comprehensive comparison for researchers and drug development professionals.

Executive Summary

Meta-analyses demonstrate that this compound is a consistently effective treatment for major depressive disorder, showing significant superiority over placebo.[1][2] When compared to older Tricyclic Antidepressants (TCAs), this compound exhibits comparable efficacy with a more favorable tolerability profile, leading to lower rates of discontinuation due to adverse events.[3][4][5] Comparisons with other SSRIs and newer antidepressants reveal a more complex landscape. While efficacy is often similar across the SSRI class, some evidence suggests potential differences in early response rates and tolerability profiles. For instance, Mirtazapine may offer a faster onset of action, while Citalopram has been shown in some analyses to be more effective.[6][7] this compound is noted for a higher risk of specific side effects such as sexual dysfunction, weight gain, and discontinuation syndrome.[8]

Data Presentation: Efficacy and Tolerability Metrics

The following tables summarize the quantitative data from various meta-analyses, comparing this compound to placebo and other active antidepressants.

Table 1: Efficacy of this compound vs. Placebo and Other Antidepressants
Comparison GroupOutcome MeasureResult (Metric)95% Confidence Interval (CI)Source Meta-Analysis
Placebo Remission Rate10% Rate Difference (RD) favoring this compound6% to 14%[1][2]
Placebo Clinical Response17% Rate Difference (RD) favoring this compound7% to 27%[1][2]
Placebo Symptom Reduction (HAM-D)Effect Size (d) = 0.320.26 to 0.38[9]
Tricyclic Antidepressants (TCAs) Response Rate (HAM-D ≤ 50% reduction)Comparable (58-66%)Not specified[3][5]
Citalopram Response Rate (Acute Phase)Odds Ratio (OR) = 1.54 favoring Citalopram1.04 to 2.28[7]
Mirtazapine Early Response Rate (1-4 weeks)Odds Ratio (OR) = 2.39 favoring Mirtazapine1.42 to 4.02[6][7]
Reboxetine Early Response Rate (1-4 weeks)Odds Ratio (OR) = 0.66 favoring this compound0.50 to 0.87[6][7]
Fluoxetine, Venlafaxine, Mianserin Efficacy OutcomesInconsistent results across meta-analysesNot applicable[1][2]

HAM-D: Hamilton Rating Scale for Depression

Table 2: Tolerability of this compound vs. Other Antidepressants
Comparison GroupOutcome MeasureResult (Metric)95% Confidence Interval (CI)Source Meta-Analysis
Tricyclic Antidepressants (TCAs) Patients with any Adverse EventStatistically significant lower incidence for this compound (64% vs 71%)P < 0.001[3][4][5]
Clomipramine Withdrawals due to Adverse EventsStatistically significant lower incidence for this compound (17% vs 27%)P = 0.014[3][4][5]
This compound IR Dropouts due to Adverse Events5% Rate Difference (RD) favoring this compound CR0.1% to 11%[1][2]
Agomelatine, Hypericum (St. John's Wort) Patients with any Adverse EventThis compound was less well toleratedNot specified[6][7]

IR: Immediate-Release, CR: Controlled-Release

Experimental Protocols & Methodologies

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology employed in these studies is outlined below.

Search Strategy and Study Selection

The reviewed meta-analyses typically conduct comprehensive searches of multiple electronic databases, including MEDLINE, EMBASE, PsycINFO, and the Cochrane Library.[1][2] Search terms usually include "this compound," "Paxil," combined with terms for depressive disorders and study design filters for RCTs. Inclusion criteria generally require studies to be randomized, double-blind trials comparing this compound with either placebo or another active antidepressant for the treatment of major depression in adults.[1][2]

Data Extraction and Quality Assessment

Independent reviewers extract key data from the included trials onto standardized forms.[1][2] This data includes study design, patient characteristics, intervention details, and outcomes for both efficacy and tolerability. The quality of the included RCTs is often assessed using validated scales, such as the Jadad scale, which evaluates randomization, blinding, and the reporting of withdrawals.[1][2]

Statistical Analysis

The core of a meta-analysis involves pooling data from multiple studies. For dichotomous outcomes like remission or response rates, Odds Ratios (ORs) or Risk Ratios (RRs) are typically calculated. For continuous outcomes, such as changes in depression rating scales, Standardized Mean Differences (SMDs) or Weighted Mean Differences (WMDs) are used.[9] A random-effects model is commonly employed to account for expected heterogeneity between studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles SERT Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release of 5-HT Receptor 5-HT Receptors Signal Signal Transduction (Mood Regulation) Receptor->Signal Synaptic_Cleft->SERT Synaptic_Cleft->Receptor Binding This compound This compound This compound->SERT Inhibits

Caption: Mechanism of action for this compound, a Selective Serotonin Reuptake Inhibitor (SSRI).

Meta_Analysis_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Research Question (e.g., this compound vs. Others) B Establish Inclusion/ Exclusion Criteria A->B C Systematic Literature Search (MEDLINE, EMBASE, etc.) B->C D Screen Titles/Abstracts C->D E Full-Text Review for Eligibility D->E F Data Extraction & Quality Assessment (Jadad Scale) E->F G Statistical Analysis (e.g., Random-Effects Model) F->G H Generate Forest Plots & Assess Heterogeneity (I²) G->H I Synthesize Findings & Draw Conclusions H->I J Publish Guide/Report I->J

References

Safety Operating Guide

Proper Disposal of Paroxetine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of paroxetine (B1678475) is a critical aspect of laboratory safety and environmental stewardship. As a selective serotonin (B10506) reuptake inhibitor (SSRI), this compound is a potent psychoactive compound that can have adverse effects on aquatic ecosystems if not handled and disposed of correctly.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory setting, ensuring compliance with U.S. Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid personal exposure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound in solid or solution form.[3][4]

  • Avoid Inhalation: Handle solid this compound in a well-ventilated area or a fume hood to prevent inhalation of dust.[3][5]

  • Spill Management: In case of a spill, contain the spillage and clean it up using dry procedures to avoid generating dust.[3] Do not wash spills into the sewer system.[5] Spilled materials and cleanup supplies must be disposed of as hazardous waste.[6]

II. This compound Waste Characterization and Segregation

Proper characterization and segregation of this compound waste are the foundational steps for compliant disposal.

  • Hazardous Waste Determination: this compound is considered a hazardous substance, and its container must be disposed of as hazardous waste.[3] All waste containing this compound, including pure compound, experimental solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous waste.

  • Segregation:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]

    • The container label should include the words "Hazardous Waste Pharmaceuticals."[7]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

III. Step-by-Step Disposal Procedures

The following procedures outline the compliant disposal of this compound waste from a laboratory setting. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [5][8] The EPA has enacted a nationwide ban on the sewering of hazardous pharmaceutical waste.[8][9]

  • Consult Institutional EHS: Before generating this compound waste, contact your institution's EHS department to understand their specific procedures and requirements for pharmaceutical waste disposal.[10]

  • Waste Accumulation:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.[6]

  • Arrange for Pickup and Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by a licensed hazardous waste vendor through your EHS department.

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically via incineration.[10][11]

  • Documentation: Retain all documentation related to the disposal of this compound waste, including waste characterization information, container labels, and pickup manifests, for a minimum of three years, or as required by your institution and local regulations.[7][10]

IV. Quantitative Data: Ecotoxicity of this compound

The improper disposal of antidepressants like this compound can lead to environmental contamination with measurable ecotoxicological effects.[1][12] The following table summarizes key ecotoxicity data for this compound and its major human metabolite.

ParameterThis compound (PA)Major Metabolite (PM)Reference(s)
Activated Sludge Respiration Inhibition (EC50)Not Available82 mg/L[13]
Daphnia magna (EC50)Not Available35.0 mg/L[13]
Microtox (EC50)Not Available33.0 mg/L[13]
Predicted No Effect Concentration (PNEC)Not Available35.0 µg/L[13]

V. Experimental Protocols Cited

The data presented in the table above are derived from standard ecotoxicology studies. While the specific, detailed protocols for the cited studies are not publicly available, they generally adhere to internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The key methodologies include:

  • Activated Sludge Respiration Inhibition Test (OECD 209): This test assesses the potential impact of a chemical on the microorganisms in a wastewater treatment plant by measuring the rate of oxygen consumption.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This study evaluates the acute toxicity of a substance to Daphnia magna (water fleas) by determining the concentration at which 50% of the organisms are immobilized after a set exposure period.

  • Microtox® Assay: This is a rapid toxicity test that uses the bioluminescent bacterium Vibrio fischeri to measure the toxicity of a substance. A decrease in light output indicates a toxic effect.

VI. Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound in a laboratory setting.

Paroxetine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Characterize as Hazardous Pharmaceutical Waste A->B C Segregate in Labeled, Sealed Container B->C D Store in Secure Satellite Accumulation Area C->D E Contact Institutional EHS for Pickup Request D->E F Licensed Hazardous Waste Vendor Pickup E->F G Transport to Permitted TSDF F->G I Retain All Disposal Documentation F->I H Incineration G->H

Caption: this compound Disposal Workflow in a Research Setting.

This guide is intended to provide a framework for the proper disposal of this compound in a laboratory environment. Researchers, scientists, and drug development professionals are encouraged to consult with their institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine
Reactant of Route 2
Paroxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.